2,6-Dithiopurine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3,7-dihydropurine-2,6-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPMXSMUUILNFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=S)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202744 | |
| Record name | 2,6-Dithiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5437-25-2 | |
| Record name | 3,9-Dihydro-1H-purine-2,6-dithione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dithiopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Purine-2,6-dithiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dithiopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-1H-purine-2,6-dithione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.189 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2,6-Dithiopurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dithiopurine, also known as 2,6-dimercaptopurine. This compound is a sulfur-containing purine analog of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. This document details a feasible synthetic route, outlines extensive characterization protocols, and presents relevant biological pathways.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction starting from the readily available precursor, 2,6-dichloropurine. The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to displacement by sulfur nucleophiles. A common and effective method involves the use of a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.
Synthetic Pathway Overview
The overall synthetic strategy involves the conversion of 2,6-dichloropurine to this compound. 2,6-dichloropurine itself is an important intermediate that can be synthesized from various starting materials, including xanthine.[1][2][3] The substitution reaction proceeds sequentially, with the chlorine at the C6 position generally being more reactive than the one at the C2 position.[2][4]
References
physical and chemical properties of 2,6-Dithiopurine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dithiopurine (DTP), a molecule of significant interest in chemoprevention and drug development. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent scavenger of electrophilic carcinogens.
Core Properties of this compound
This compound, also known as 2,6-dimercaptopurine, is a purine analog where the hydroxyl groups at the 2 and 6 positions of hypoxanthine are replaced by thiol groups. This structural modification imparts unique chemical reactivity, making it a subject of extensive research.
Physical Properties
The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄S₂ | ChemScene |
| Molecular Weight | 184.25 g/mol | ChemScene |
| Appearance | Pale yellow powder | ChemicalBook |
| Melting Point | >350 °C (decomposes) | ChemicalBook |
| Solubility | Slightly soluble in water and ethanol. Soluble in DMSO and DMF. | ChemicalBook, Cayman Chemical |
| pKa | 6.77 ± 0.20 (predicted) | ChemicalBook |
Chemical Properties
This compound's chemical behavior is largely dictated by the presence of its two thiol groups, which are nucleophilic. This characteristic is central to its biological activity.
| Property | Description | Source |
| Chemical Name | 1H-Purine-2,6(3H,9H)-dithione | ChemicalBook |
| CAS Number | 5437-25-2 | ChemicalBook |
| Reactivity | Acts as a "soft" nucleophile, readily reacting with "soft" electrophiles.[1][2][3] | Chemical Research in Toxicology |
| Stability | Store in a dry, sealed container at 2-8°C. | ChemicalBook |
Synthesis and Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2,6-dichloropurine with a sulfur source. While a specific detailed protocol for this compound was not found in the search results, a general procedure can be adapted from the synthesis of other thiopurines.[4]
Reaction Scheme:
Experimental Protocol:
-
Dissolution: Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF).
-
Addition of Sulfur Source: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to the solution.
-
Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into ice water.
-
Precipitation: Acidify the aqueous solution with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.
-
Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain the purified product.
Analytical Characterization
Accurate characterization of this compound is crucial for research and development. The following are standard analytical techniques and protocols adapted from methods used for similar thiopurine compounds.
High-Performance Liquid Chromatography (HPLC) Analysis:
A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.
Protocol:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 340-350 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral data for this compound was not explicitly found, the expected chemical shifts can be inferred based on the purine structure.
-
¹H NMR: Expected signals would include a proton at the C8 position of the purine ring and exchangeable protons from the N-H and S-H groups.
-
¹³C NMR: Expected signals would correspond to the five carbon atoms of the purine ring, with the C2 and C6 carbons attached to sulfur atoms showing characteristic downfield shifts.
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
-
Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for thiopurines.
-
Expected m/z: The deprotonated molecule [M-H]⁻ would be observed at approximately 183.0 m/z.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound as a chemopreventive agent is its ability to act as a nucleophilic scavenger of electrophilic carcinogens.[1][2][3] This process detoxifies harmful electrophiles before they can interact with and damage cellular macromolecules like DNA.
Scavenging of Electrophilic Carcinogens
Many chemical carcinogens are, or are metabolized to, reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially cancer. This compound, with its "soft" nucleophilic thiol groups, readily reacts with "soft" electrophilic carcinogens, such as the diol epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene diol epoxide - BPDE).[5] This reaction neutralizes the carcinogen, preventing it from reaching its biological targets.
Metabolism of this compound
In vivo, this compound is metabolized, primarily by xanthine oxidase, to 2,6-dithiouric acid (DUA).[6] Importantly, DUA retains significant nucleophilic scavenging activity, comparable to that of the parent compound, DTP.[1][2][3] This metabolic pathway does not lead to the formation of cytotoxic nucleotides, which distinguishes DTP from other thiopurines like 6-mercaptopurine.
Conclusion
This compound is a promising molecule with well-defined physical and chemical properties that underpin its potent chemopreventive activity. Its mechanism of action, centered on the nucleophilic scavenging of electrophilic carcinogens, offers a direct and effective means of detoxification. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound as a potential agent in cancer prevention and therapy.
References
- 1. 2,6-Dichloropurine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Method for the synthesis of uric acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition by this compound and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2,6-Dithiopurine: A Technical Guide to its Mechanism of Action as a Nucleophilic Scavenger
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dithiopurine (DTP) is a purine analog that demonstrates significant potential as a chemopreventive and cytoprotective agent due to its potent nucleophilic scavenging capabilities. This document provides a comprehensive technical overview of the mechanism of action of DTP as a nucleophilic scavenger. It details the chemical basis of its reactivity, presents quantitative kinetic data for its reactions with various electrophiles, outlines experimental protocols for its evaluation, and explores its interaction with cellular signaling pathways. This guide is intended to serve as a resource for researchers and professionals in drug development and chemical biology who are interested in the therapeutic application of nucleophilic scavengers.
Introduction
Reactive electrophilic species (RES) are a class of molecules characterized by an electron-deficient center, making them highly reactive towards electron-rich nucleophiles. In biological systems, RES can be generated from both endogenous metabolic processes and exposure to exogenous agents, including environmental toxins and pharmaceuticals. Uncontrolled RES can inflict significant cellular damage by forming covalent adducts with critical macromolecules such as DNA, proteins, and lipids, leading to mutagenesis, cytotoxicity, and the initiation of pathological processes, including cancer.[1]
Cellular defense mechanisms, such as the glutathione-S-transferase system, exist to neutralize these threats. However, when the production of RES overwhelms these endogenous defenses, a state of electrophilic stress ensues. This has led to the exploration of exogenous nucleophilic scavengers as a therapeutic strategy to mitigate the damaging effects of RES.
This compound (DTP), a synthetic thiopurine, has emerged as a promising nucleophilic scavenger. Its chemical structure, featuring two highly nucleophilic thiol groups, enables it to efficiently trap and neutralize a wide range of harmful electrophiles.[1][2] This guide delves into the core mechanism of DTP's scavenging action, providing the technical details necessary for its study and potential therapeutic development.
Mechanism of Nucleophilic Scavenging
The primary mechanism by which this compound exerts its protective effects is through direct chemical scavenging of electrophilic molecules. This action is rooted in the principles of Hard and Soft Acids and Bases (HSAB) theory.
The "Soft" Nucleophile Profile of this compound
According to HSAB theory, "soft" nucleophiles react preferentially with "soft" electrophiles, while "hard" nucleophiles favor reactions with "hard" electrophiles. The sulfur atoms in the thiol groups of DTP are highly polarizable and are therefore classified as "soft" nucleophiles. This property dictates DTP's reactivity profile, making it a particularly effective scavenger for "soft" electrophiles.[1][2]
Many potent carcinogens and toxic agents, such as benzo[a]pyrene diol epoxide (BPDE), acrolein, and components of sulfur mustard, are "soft" electrophiles.[1][2] DTP reacts readily with these species, forming stable covalent adducts and thereby preventing them from interacting with cellular targets. Conversely, DTP shows little to no reactivity with "hard" electrophiles like ethyl methanesulfonate and methylnitrosourea.[1][2] This selectivity is a key feature of its mechanism of action.
Reaction with Michael Acceptors
A significant class of electrophiles scavenged by DTP are Michael acceptors. These are α,β-unsaturated carbonyl compounds that are common products of lipid peroxidation and are implicated in cellular damage. The reaction proceeds via a Michael-type addition, where one of the nucleophilic sulfur atoms of DTP attacks the β-carbon of the unsaturated system.
Caption: General reaction scheme of DTP with a Michael acceptor.
Quantitative Data on Scavenging Activity
The efficacy of this compound as a nucleophilic scavenger has been quantified through kinetic studies. The following table summarizes the second-order rate constants for the reaction of DTP and its major metabolite, 2,6-dithiouric acid (DUA), with various electrophiles.
| Electrophile | Scavenger | Rate Constant (M⁻¹s⁻¹) | Classification | Reference |
| Acrolein | DTP | 0.13 | Soft | [1][2] |
| Acrolein | DUA | 0.08 | Soft | [1][2] |
| Dimethyl sulfate (DMS) | DTP | 0.04 | Soft | [1][2] |
| Dimethyl sulfate (DMS) | DUA | 0.11 | Soft | [1][2] |
| Cisplatin | DTP | 0.001 | Soft | [1][2] |
| Cisplatin | DUA | 0.004 | Soft | [1][2] |
| Benzo[a]pyrene diol epoxide (BPDE) | DTP | ~0.1 | Soft | [1][2] |
| Benzo[a]pyrene diol epoxide (BPDE) | DUA | ~0.1 | Soft | [1][2] |
| Ethyl methanesulfonate | DTP | No appreciable reaction | Hard | [1][2] |
| Methylnitrosourea | DTP | No appreciable reaction | Hard | [1][2] |
Table 1: Second-order rate constants for the reaction of DTP and DUA with various electrophiles near neutral pH.
Interaction with Cellular Signaling Pathways
While the primary mechanism of DTP's action as a scavenger is direct chemical interception of electrophiles, this activity can have downstream consequences on cellular signaling pathways that are regulated by electrophilic stress. One such pathway is the Keap1-Nrf2-ARE pathway, a critical regulator of the endogenous antioxidant response.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.
By scavenging electrophiles, DTP can modulate the activation of the Nrf2 pathway. While DTP itself is not a direct activator of Nrf2, its ability to reduce the overall burden of electrophiles can influence the redox state of the cell and, consequently, the signaling flux through this pathway. Furthermore, the metabolism of thiopurines can lead to the generation of reactive oxygen species, which can also influence Nrf2 signaling.
Caption: Modulation of the Keap1-Nrf2-ARE pathway by DTP.
Experimental Protocols
The following sections provide generalized protocols for the key experiments used to characterize the nucleophilic scavenging activity of this compound.
Kinetic Analysis of Scavenging Activity
This protocol outlines a general method for determining the second-order rate constant for the reaction between DTP and an electrophile using UV-Vis spectrophotometry.
Objective: To quantify the rate of reaction between DTP and a target electrophile.
Materials:
-
This compound (DTP)
-
Target electrophile
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of DTP in a suitable solvent (e.g., 0.05 N NaOH) and dilute to the desired concentration in PBS.
-
Prepare a stock solution of the electrophile in a suitable solvent and dilute to the desired concentration in PBS.
-
-
Spectrophotometric Measurement:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).
-
In a quartz cuvette, mix the DTP solution with the electrophile solution.
-
Immediately begin monitoring the change in absorbance at a wavelength where either the reactants or products have a distinct absorbance maximum.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the absorbance data versus time.
-
From the change in absorbance, calculate the concentration of the reactant consumed or product formed over time.
-
Determine the initial reaction rate from the slope of the concentration versus time plot.
-
Repeat the experiment with varying concentrations of DTP and the electrophile to determine the reaction order and the second-order rate constant.
-
Caption: General workflow for kinetic analysis of DTP scavenging.
Analysis of DTP-Electrophile Adducts by HPLC
This protocol describes a general method for the detection and quantification of adducts formed between DTP and an electrophile using High-Performance Liquid Chromatography (HPLC).
Objective: To identify and quantify the formation of DTP-electrophile adducts.
Materials:
-
Reaction mixture containing DTP and the electrophile
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% formic acid
-
Adduct standard (if available)
Procedure:
-
Sample Preparation:
-
Incubate DTP and the electrophile under the desired reaction conditions.
-
Stop the reaction at various time points by adding a quenching agent or by rapid freezing.
-
If necessary, perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to remove precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% ACN).
-
Inject the prepared sample onto the column.
-
Elute the analytes using a gradient of increasing acetonitrile concentration.
-
Monitor the eluent with a UV detector at a wavelength suitable for detecting the purine ring or the adduct, or with an MS detector for mass identification.
-
-
Data Analysis:
-
Identify the peak corresponding to the DTP-electrophile adduct based on its retention time (and mass-to-charge ratio if using MS).
-
Quantify the amount of adduct formed by comparing its peak area to that of a standard curve generated with a known concentration of the adduct standard. If a standard is not available, relative quantification can be performed.
-
Conclusion
This compound is a potent nucleophilic scavenger with a clear mechanism of action centered on its "soft" nucleophile character. This property allows it to selectively and efficiently neutralize a range of toxic "soft" electrophiles, thereby preventing cellular damage. The quantitative kinetic data underscore its reactivity, and its influence on cellular signaling pathways like the Keap1-Nrf2-ARE system highlights the broader biological implications of its scavenging activity. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of DTP and other nucleophilic scavengers. For researchers and professionals in drug development, this compound represents a promising candidate for chemoprevention and cytoprotection, warranting continued exploration for its potential therapeutic applications.
References
In Vitro Cytotoxicity of 2,6-Dithiopurine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of 2,6-dithiopurine, a sulfur-containing purine analog. While specific quantitative data and detailed signaling pathways for this compound are not extensively available in public literature, this document synthesizes the known mechanisms of the broader thiopurine class of drugs, to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of this compound as a therapeutic agent.
Introduction to this compound and Thiopurines
Thiopurines, including well-known drugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are a class of antimetabolites used in the treatment of various cancers and autoimmune diseases. Their cytotoxic effects are primarily attributed to their ability to interfere with DNA synthesis and induce apoptosis. This compound, as a member of this class, is anticipated to exhibit similar cytotoxic mechanisms. The available literature suggests its potential as a chemopreventive agent due to its ability to scavenge carcinogens.
Postulated Mechanisms of this compound Cytotoxicity
Based on the known mechanisms of related thiopurines, the cytotoxic effects of this compound in cancer cells are likely mediated through two primary pathways: induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Thiopurines are known to induce programmed cell death, or apoptosis, in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases.
The proposed apoptotic signaling pathway for thiopurines involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of the executioner caspases.
Cell Cycle Arrest
Thiopurines can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related compounds have shown that they can induce cell cycle arrest at the G2/M phase.[1] This is often a consequence of DNA damage, which activates checkpoint proteins that pause the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.
Data Presentation: A Framework for Quantifying Cytotoxicity
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Example: MCF-7 | Breast Adenocarcinoma | MTT | 48 | Data to be determined | [Your Study] |
| Example: HCT116 | Colorectal Carcinoma | MTT | 48 | Data to be determined | [Your Study] |
| Example: A549 | Lung Carcinoma | MTT | 48 | Data to be determined | [Your Study] |
| Example: Jurkat | T-cell Leukemia | MTT | 48 | Data to be determined | [Your Study] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to assess the in vitro cytotoxicity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent alone).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in PI staining solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This technical guide provides a foundational framework for investigating the in vitro cytotoxicity of this compound. While direct experimental data on this specific compound is limited, the known mechanisms of the broader thiopurine class suggest that this compound likely induces cytotoxicity through apoptosis and cell cycle arrest. The provided protocols and diagrammatic representations of these pathways offer a starting point for researchers to design and execute their own studies. Future research should focus on generating quantitative cytotoxicity data for this compound across a panel of cancer cell lines and elucidating the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel anticancer agent.
References
An In-depth Technical Guide to the Biological Activity of 2,6-Dithiopurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 2,6-dithiopurine (DTP) and its derivatives. Purine analogs are a cornerstone of medicinal chemistry, and thiopurines, in particular, have found significant application as immunosuppressants and anticancer agents. This document details their metabolism, mechanisms of action, and cytotoxic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising area.
Metabolism and Mechanism of Action
The biological effects of thiopurines are contingent on their metabolic activation and subsequent interaction with cellular machinery. The parent compound, this compound, undergoes metabolic conversion by enzymes that also process other thiopurines like 6-mercaptopurine.
Metabolism of this compound
This compound (DTP) is a substrate for two primary enzymes involved in purine metabolism: xanthine oxidase (XO) and thiopurine methyltransferase (TPMT).[1] In vitro, xanthine oxidase converts DTP to 2,6-dithiouric acid, which is the major metabolite found in vivo.[1] Concurrently, TPMT metabolizes DTP to a monomethylated derivative.[1] These metabolic steps are crucial as they can influence the compound's bioavailability, efficacy, and toxicity profile.
General Cytotoxic Mechanism of Thiopurines
While DTP itself can act as a nucleophilic scavenger of electrophiles, the broader family of thiopurines exerts its potent cytotoxic and immunosuppressive effects through a complex intracellular activation pathway.[2][3] After cellular uptake, these prodrugs are converted into 6-thioguanine nucleotides (6-TGNs), which are the primary active metabolites.[4]
These 6-TGNs have two main cytotoxic mechanisms:
-
Incorporation into Nucleic Acids: Thio-deoxyguanosine triphosphate (TdGTP) is incorporated into DNA, and thioguanosine triphosphate (TGTP) is incorporated into RNA.[5][6] This integration disrupts DNA replication and repair, leading to strand breaks and inducing apoptosis.[6]
-
Inhibition of Rac1 Signaling: TGTP acts as a competitive antagonist of GTP for binding to the small GTPase Rac1.[7] This binding suppresses Rac1 activation, which is critical for T-cell proliferation, and converts a costimulatory signal into an apoptotic one.[7]
References
- 1. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Kinetics of the reaction of a potential chemopreventive agent, this compound, and its major metabolite, 2,6-dithiouric acid, with multiple classes of electrophilic toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative activity of novel thiopyran analogs on MCF-7 breast and HCT-15 colon cancer cells: synthesis, cytotoxicity, cell cycle analysis, and DNA-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
- 7. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
Tautomerism and Infrared Spectra of Thiopurines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the tautomeric forms of thiopurines and their characterization using infrared (IR) spectroscopy. Understanding the tautomeric preferences of thiopurines, a critical class of compounds in medicinal chemistry, is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
Introduction to Thiopurine Tautomerism
Thiopurines, analogues of the endogenous purine bases adenine and guanine, can exist in various tautomeric forms due to the migration of protons between nitrogen and sulfur atoms. The two primary forms are the thione (or keto) and thiol (or enol) forms. The position of the proton on the purine ring system further diversifies the possible tautomers. The relative stability of these tautomers is influenced by factors such as substitution patterns on the purine ring, the solvent environment, and temperature. Infrared spectroscopy is a powerful tool for identifying and quantifying the presence of different tautomers in various states.
Tautomerism of 6-Thiopurine (6-Mercaptopurine)
6-Thiopurine (6-MP), a widely used immunosuppressant and anticancer drug, exhibits a complex tautomeric equilibrium. Experimental and theoretical studies have shown that 6-MP can exist as a mixture of several tautomers.
Dominant Tautomers of 6-Thiopurine
Infrared spectra of 6-thiopurine isolated in low-temperature argon and nitrogen matrices reveal the coexistence of the thione N(1)H,N(7)H and thiol N(9)H tautomers.[1][2][3] The thione N(1)H,N(7)H form is predicted to be the most stable.[3] However, the relative population of tautomers can be influenced by temperature.[4]
The tautomeric equilibrium of 6-thiopurine can be represented as follows:
Caption: Tautomeric equilibrium of 6-thiopurine.
UV irradiation of matrix-isolated 6-thiopurine can induce a phototautomeric reaction, converting the thione N(1)H,N(7)H form into the thiol N(7)H form.[1][2] The thiol N(9)H tautomer, however, remains photochemically stable under these conditions.[1][2]
Vibrational Frequencies of 6-Thiopurine Tautomers
The infrared spectra of different 6-thiopurine tautomers exhibit distinct vibrational frequencies. These differences are particularly noticeable in the regions associated with N-H, S-H, and C=S stretching and bending modes. The table below summarizes key calculated vibrational frequencies for the major tautomers of 6-thiopurine.
| Tautomer | Vibrational Mode | Calculated Frequency (cm⁻¹) |
| Thione N(1)H,N(7)H | ν(N1-H) | ~3450 |
| ν(N7-H) | ~3400 | |
| ν(C=S) | ~1220 | |
| Thiol N(9)H | ν(N9-H) | ~3480 |
| ν(S-H) | ~2580 | |
| ν(C=N) + δ(C-H) | ~1600-1500 | |
| Thiol N(7)H | ν(N7-H) | ~3420 |
| ν(S-H) | ~2590 | |
| ν(C=N) + δ(C-H) | ~1600-1500 |
Note: These are approximate values from theoretical calculations (DFT(B3LYP)/6-31G(d,p)) and may vary slightly from experimental values.[1][2]
Tautomerism of 2-Thiopurine
In contrast to 6-thiopurine, infrared spectra of 2-thiopurine (2-mercaptopurine) isolated in low-temperature argon and nitrogen matrices indicate the presence of a single dominant tautomer.[5]
The Predominant Tautomer of 2-Thiopurine
Theoretical calculations and experimental IR spectra confirm that 2-thiopurine exists almost exclusively in the thiol N(9)H tautomeric form.[5] This form is predicted to be the most stable among all possible isomers of 2-thiopurine.[5]
The tautomeric landscape of 2-thiopurine is therefore heavily skewed towards one form:
Caption: Tautomeric landscape of 2-thiopurine.
Vibrational Frequencies of the 2-Thiopurine Thiol N(9)H Tautomer
The experimental IR spectrum of matrix-isolated 2-thiopurine shows good agreement with the theoretically calculated spectrum for the thiol N(9)H tautomer.[5] Key vibrational bands can be assigned as follows:
| Vibrational Mode | Experimental Frequency (cm⁻¹) (Ar matrix) |
| ν(N9-H) | 3481 |
| ν(S-H) | 2586 |
| Ring Vibrations | 1600 - 1300 |
| δ(N-H) | 1245 |
| δ(S-H) | 988 |
Note: These values are from experimental matrix isolation studies.[5]
Experimental Protocols
The study of thiopurine tautomerism relies on a combination of experimental techniques and computational methods.
Matrix Isolation Infrared Spectroscopy
This technique allows for the study of individual molecules in an inert environment at very low temperatures, which helps to trap and characterize different tautomers.
Methodology:
-
Sample Preparation: The thiopurine sample is placed in a Knudsen cell, which is a high-temperature effusion oven.
-
Sublimation: The sample is heated under high vacuum to produce a molecular beam of the thiopurine.
-
Matrix Deposition: The molecular beam is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically 10-20 K).
-
IR Spectroscopy: The infrared spectrum of the isolated molecules in the inert matrix is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Phototautomerism Studies (Optional): The matrix can be irradiated with UV light of specific wavelengths to induce photochemical reactions, and the resulting changes in the IR spectrum are monitored.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Tautomerism and infrared spectra of 2-thiopurine: an experimental matrix isolation and theoretical ab initio and density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6-Dithiopurine: Synthesis, Metabolism, and Therapeutic Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dithiopurine (2,6-Dimercaptopurine), a synthetic purine analog of significant interest in medicinal chemistry and pharmacology. This document details its chemical properties, synthesis methodologies, metabolic pathways, and the broader therapeutic context of thiopurine drugs. Particular emphasis is placed on experimental protocols and quantitative data to support researchers in their study of this compound and its derivatives.
Chemical Data and Identification
This compound is a synthetic purine analog where the oxygen atoms at the 2 and 6 positions of the purine ring are replaced by sulfur atoms.[1] This modification is crucial to its biological activity, placing it within the thiopurine class of compounds, which are widely used as immunosuppressants and in cancer chemotherapy.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 5437-25-2 |
| Molecular Formula | C5H4N4S2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 1,7-dihydro-6H-purine-2,6-dithione |
| Synonyms | 2,6-Dimercaptopurine, 2,6-Thiopurine, NSC 1235 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | >350 °C |
| Appearance | Pale yellow to yellow powder |
| Solubility | Sparingly soluble in water and common organic solvents. Soluble in alkaline solutions. |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a dihalogenated purine precursor, typically 2,6-dichloropurine.
Synthesis of the Precursor: 2,6-Dichloropurine
A common method for the synthesis of 2,6-dichloropurine involves the chlorination of xanthine.
Experimental Protocol: Chlorination of Xanthine to 2,6-Dichloropurine
-
Materials: Xanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
-
Procedure:
-
A mixture of xanthine and a slight excess of N,N-dimethylaniline is suspended in phosphorus oxychloride.
-
The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
After completion, the excess phosphorus oxychloride is removed under reduced pressure.
-
The remaining oily residue is poured carefully onto crushed ice.
-
The resulting precipitate, 2,6-dichloropurine, is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]
-
Conversion of 2,6-Dichloropurine to this compound
The conversion of 2,6-dichloropurine to this compound involves a nucleophilic substitution reaction with a sulfur source, such as sodium hydrosulfide (NaSH).
Experimental Protocol: Synthesis of this compound
-
Materials: 2,6-Dichloropurine, Sodium hydrosulfide (NaSH), Ethanol.
-
Procedure:
-
2,6-Dichloropurine is dissolved in ethanol.
-
A solution of sodium hydrosulfide in ethanol is prepared (a molar excess of NaSH is typically used to ensure complete substitution).
-
The sodium hydrosulfide solution is added dropwise to the 2,6-dichloropurine solution at room temperature with stirring.
-
The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.
-
The precipitate is collected by filtration, washed with water, and dried to yield the final product.
-
Logical Relationship of Synthesis
Metabolism and Signaling Pathways
This compound, as a thiopurine, is expected to follow the general metabolic pathway of this class of drugs. The metabolism is complex and involves competing anabolic and catabolic pathways, primarily mediated by the enzymes thiopurine S-methyltransferase (TPMT), xanthine oxidase (XO), and hypoxanthine-guanine phosphoribosyltransferase (HPRT). The clinical efficacy and toxicity of thiopurines are largely dependent on the balance of these pathways.
The key steps in the thiopurine metabolic pathway are:
-
Anabolism to Active Metabolites: Thiopurines are converted by HPRT to their respective thio-inosine monophosphates. These are then further metabolized to 6-thioguanine nucleotides (6-TGNs), which are the primary active cytotoxic metabolites.[3] The 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.
-
Catabolism by TPMT: Thiopurine S-methyltransferase methylates thiopurines, leading to inactive metabolites such as 6-methylmercaptopurine (6-MMP). Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of toxicity.[3]
-
Catabolism by XO: Xanthine oxidase oxidizes thiopurines to inactive metabolites like 6-thiouric acid.[4] Co-administration of XO inhibitors, such as allopurinol, can shunt the metabolism towards the production of active 6-TGNs.
References
Solubility Profile of 2,6-Dithiopurine: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dithiopurine, a sulfur-substituted purine analog of significant interest in medicinal chemistry and biochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a robust experimental framework for determining its solubility in common laboratory solvents. Furthermore, it presents a detailed, standardized protocol for solubility determination and visual workflows to guide laboratory practice.
Core Topic: Solubility of this compound
This compound is a synthetic purine analog where sulfur atoms replace the oxygen atoms at the 2 and 6 positions of the purine ring.[1][2] Its utility in research, particularly in the study of thiopurine metabolism and as a potential therapeutic agent, necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The available literature qualitatively describes this compound as "slightly soluble" in water.[1][2] However, for the purposes of drug development and in-vitro assay design, quantitative data in a range of solvents is crucial.
Quantitative Solubility Data
Precise, experimentally determined solubility values for this compound in a variety of common laboratory solvents are not widely reported. To facilitate the practical application of this compound in a research setting, the following table presents representative solubility data. It is critical to note that these values are illustrative examples and should be experimentally verified. The subsequent section details the methodology to obtain precise quantitative data.
| Solvent | Temperature (°C) | Illustrative Solubility (mg/mL) | Illustrative Molar Solubility (M) |
| Dimethyl Sulfoxide (DMSO) | 25 | 5.0 | 0.029 |
| N,N-Dimethylformamide (DMF) | 25 | 2.5 | 0.015 |
| Ethanol (95%) | 25 | 0.1 | 0.0006 |
| Methanol | 25 | 0.08 | 0.0005 |
| Acetone | 25 | <0.01 | <0.00006 |
| Water (pH 7.4) | 25 | ~0.005 | ~0.00003 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | 25 | <0.005 | <0.00003 |
Note: Molar solubility calculated based on a molecular weight of 172.21 g/mol for this compound.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] The following protocol provides a detailed procedure for quantifying the solubility of this compound.
Materials and Equipment
-
This compound (solid powder)
-
Selected laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Water, PBS)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Mobile phase for HPLC (if applicable)
-
Reference standards of this compound for calibration curve
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is achieved.
-
Accurately pipette a known volume of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration is often preferred to ensure all particulate matter is removed.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the mobile phase in HPLC) to bring the concentration within the linear range of the analytical method.
-
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the samples.
-
These standards will be used to generate a calibration curve.
-
-
Quantification:
-
Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor.
-
The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.
Caption: Experimental workflow for determining the solubility of this compound.
This guide provides a foundational framework for understanding and determining the solubility of this compound. For researchers and drug development professionals, obtaining accurate solubility data is a critical first step in the journey from laboratory research to potential clinical application. The methodologies and workflows presented herein are designed to support this crucial endeavor.
References
The Advent of Thiopurines: A Technical Chronicle of a Therapeutic Revolution
For decades, thiopurines have been a cornerstone in the treatment of life-threatening diseases, from acute lymphoblastic leukemia to debilitating autoimmune conditions. This in-depth technical guide explores the historical development of these remarkable therapeutic agents, delving into their serendipitous discovery, the elucidation of their complex mechanism of action, and the evolution of their clinical application. This paper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific principles and experimental foundations that underpin the enduring legacy of thiopurines.
From Rational Drug Design to a Nobel Prize: The Genesis of Thiopurines
The story of thiopurines begins in the 1940s and 1950s, a time of burgeoning understanding of nucleic acid biochemistry. At the Wellcome Research Laboratories, a paradigm shift in drug discovery was underway, led by the pioneering work of George Hitchings and Gertrude Elion.[1] Their approach, which they termed "rational drug design," was a departure from the prevailing method of screening natural products.[2] Instead, they hypothesized that by creating antagonists of the building blocks of DNA and RNA—purines and pyrimidines—they could selectively inhibit the growth of rapidly proliferating cells, such as those found in cancers and bacteria.[1][3]
This systematic investigation led to the synthesis of numerous purine analogs. In 1951, by substituting a sulfur atom for an oxygen atom on the purine ring of hypoxanthine, Gertrude Elion synthesized a compound that would change the face of medicine: 6-mercaptopurine (6-MP).[1][4] Shortly after, in 1957, the prodrug azathioprine was developed, designed to be a more slowly metabolized version of 6-MP.[4]
The initial therapeutic target for these new compounds was acute lymphoblastic leukemia (ALL), a devastating childhood cancer.[5] Early clinical trials in the 1950s demonstrated that 6-MP could induce remission in children with ALL, a groundbreaking achievement at the time.[1][5] While not a cure on its own, it provided a crucial foothold in the fight against the disease and laid the foundation for future combination chemotherapy regimens that now achieve cure rates of over 80%.[5] The profound impact of their work was formally recognized in 1988 when George Hitchings and Gertrude Elion, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine.[4]
Unraveling the Intricate Web: Metabolism and Mechanism of Action
The therapeutic and toxic effects of thiopurines are intricately linked to their complex metabolic pathways. Azathioprine is a prodrug that is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP) in the presence of glutathione.[6][7] From 6-MP, the metabolic pathway branches into three competing enzymatic routes, which ultimately determine the balance between therapeutic efficacy and toxicity.
The Metabolic Crossroads
The three key enzymatic pathways in thiopurine metabolism are:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This anabolic pathway converts 6-MP into thioinosine monophosphate (TIMP), the first step towards the formation of the active metabolites, the 6-thioguanine nucleotides (6-TGNs).[8]
-
Thiopurine S-methyltransferase (TPMT): This catabolic pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[8] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in the accumulation of active 6-TGNs and an increased risk of severe myelosuppression.[9]
-
Xanthine oxidase (XO): This enzyme oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.[8]
The interplay between these enzymes is crucial. For instance, co-administration of allopurinol, a xanthine oxidase inhibitor, can shunt 6-MP metabolism towards the production of 6-TGNs, necessitating a significant reduction in the thiopurine dose to avoid toxicity.[10]
The Dual-Pronged Attack: Mechanism of Action
The immunosuppressive and cytotoxic effects of thiopurines are primarily mediated by the 6-thioguanine nucleotides (6-TGNs), which exert their effects through two main mechanisms:
-
Incorporation into DNA and RNA: 6-TGNs are incorporated into the DNA and RNA of proliferating cells, particularly lymphocytes. This incorporation of fraudulent bases disrupts normal cellular processes, leading to cell cycle arrest and apoptosis.[7][11]
-
Inhibition of Rac1 Activation: A key discovery in understanding the mechanism of action of thiopurines was the finding that 6-thioguanosine triphosphate (6-TGTP), a major 6-TGN, binds to and inhibits the small GTPase Rac1.[11] Rac1 is a crucial signaling molecule in T-cell activation and proliferation. By inhibiting Rac1, 6-TGTP effectively converts a co-stimulatory signal into an apoptotic one, leading to the targeted depletion of activated T-cells.[8][11]
The following diagram illustrates the intricate metabolic pathway of thiopurines and their subsequent mechanisms of action.
From Leukemia to Autoimmunity: The Expanding Therapeutic Landscape
While initially developed for leukemia, the immunosuppressive properties of thiopurines quickly led to their exploration in other conditions. In the 1960s, azathioprine was successfully used to prevent rejection in the first human kidney transplants, revolutionizing the field of organ transplantation.[5]
The efficacy of thiopurines in suppressing the immune system also made them a valuable therapeutic option for a range of autoimmune diseases. They have become a mainstay in the management of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, where they are used to maintain remission and reduce the need for corticosteroids.[12] Their use has also been established in rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune conditions.[2]
Quantitative Insights: Pharmacokinetics and Therapeutic Drug Monitoring
The clinical use of thiopurines is guided by an understanding of their pharmacokinetic properties and the implementation of therapeutic drug monitoring (TDM). The following tables summarize key quantitative data related to thiopurine therapy.
Table 1: Pharmacokinetic Parameters of Thiopurine Metabolites
| Parameter | 6-Mercaptopurine (6-MP) | 6-Thiouric Acid (6-TU) | 6-Thioguanine Nucleotides (6-TGNs) |
| Peak Plasma Level (Cmax) | 36.0 - 340 ng/mL | 710.7 - 1210 ng/mL | Stable in RBCs over 24h |
| Time to Peak (Tmax) | ~2 hours | ~3.5 - 3.8 hours | N/A (intracellular accumulation) |
| Half-life (t1/2) | ~1.9 hours | Correlates with renal function | Long intracellular half-life |
| Primary Route of Elimination | Metabolism | Renal excretion | Intracellular persistence |
Data compiled from multiple sources.[13][14][15]
Table 2: Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides (6-TGNs) in IBD
| 6-TGN Level (pmol/8 x 10⁸ RBCs) | Clinical Interpretation |
| < 230-260 | Subtherapeutic, may be associated with lack of response. |
| 230-450 | Therapeutic range, associated with clinical remission. |
| > 450 | Supratherapeutic, increased risk of myelotoxicity. |
Data compiled from multiple sources.[9][16][17]
Table 3: Recommended Dosing for Thiopurines in IBD
| Drug | Recommended Daily Dose |
| Azathioprine | 1.5 - 2.5 mg/kg |
| 6-Mercaptopurine | 1.0 - 1.5 mg/kg |
| 6-Thioguanine | 0.2 - 0.3 mg/kg |
Data compiled from multiple sources.[18][19]
Experimental Foundations: Key Methodologies
The understanding of thiopurine pharmacology has been built upon a foundation of rigorous experimental work. The following sections detail the core methodologies used in key experiments.
Synthesis of 6-Mercaptopurine (Elion & Hitchings)
The original synthesis of 6-mercaptopurine, as described in the patent filed by George Hitchings and Gertrude Elion, involved a multi-step process. A key innovation was the use of 4-amino-5-nitro-6-chloropyrimidine as a starting material.
Experimental Protocol:
-
Reaction of 4-amino-5-nitro-6-chloropyrimidine with potassium hydrosulfide: This step simultaneously replaces the chloro group with a mercapto group and reduces the nitro group to an amino group, forming 4,5-diamino-6-mercaptopyrimidine.
-
Cyclization with formic acid: The resulting pyrimidine derivative is then treated with formic acid to form 7-amino-thiazolo(5,4-d)pyrimidine.
-
Isomerization to 6-mercaptopurine: The final step involves heating the sodium salt of the thiazolo derivative, which causes it to isomerize into the final product, 6-mercaptopurine.[20]
This novel synthetic route was notable for its high yield and the purity of the final product.[20]
Measurement of Thiopurine Metabolites in Red Blood Cells
Therapeutic drug monitoring of thiopurines relies on the accurate quantification of their metabolites in red blood cells (RBCs). High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.
Experimental Protocol:
-
Sample Preparation: Whole blood is collected in EDTA tubes. The RBCs are isolated by centrifugation and washed. The cells are then lysed to release the intracellular metabolites.
-
Hydrolysis: The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to their base, 6-thioguanine, for easier detection.
-
Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column. The metabolites (6-thioguanine and 6-methylmercaptopurine) are separated based on their physicochemical properties.
-
Detection and Quantification: The separated metabolites are detected using a UV detector. The concentration of each metabolite is determined by comparing its peak area to that of a known standard.[21][22]
The following diagram illustrates a typical experimental workflow for therapeutic drug monitoring of thiopurines.
Determination of Thiopurine S-Methyltransferase (TPMT) Enzyme Activity
Assessing TPMT enzyme activity is crucial for identifying patients at risk of thiopurine-induced toxicity. This is often done through a phenotypic assay that measures the rate of 6-MP methylation in RBC lysates.
Experimental Protocol:
-
Hemolysate Preparation: A red blood cell lysate is prepared from the patient's blood sample.
-
Incubation: The lysate is incubated with 6-mercaptopurine (the substrate) and S-adenosyl-L-methionine (the methyl donor).
-
Reaction Termination: The enzymatic reaction is stopped after a specific time.
-
Quantification of 6-MMP: The amount of 6-methylmercaptopurine (the product) formed is quantified using HPLC with UV detection.
-
Calculation of Activity: The TPMT activity is calculated based on the rate of 6-MMP formation and is typically expressed as units per milliliter of packed red blood cells or per gram of hemoglobin.[23]
The Future of Thiopurines: Personalized Medicine and Beyond
The historical journey of thiopurines is a testament to the power of rational drug design and the importance of understanding fundamental biochemical pathways. While newer biologic agents have emerged, thiopurines remain a vital and cost-effective therapeutic option for many patients.[24]
The future of thiopurine therapy lies in the realm of personalized medicine. The well-established role of TPMT pharmacogenetics in predicting toxicity has paved the way for genotype-guided dosing strategies.[9] Ongoing research continues to identify other genetic variants that may influence thiopurine metabolism and response. Furthermore, a deeper understanding of the intricate signaling pathways affected by thiopurines may open up new avenues for combination therapies and the development of more targeted immunomodulatory agents. The legacy of Elion and Hitchings' pioneering work continues to inspire the next generation of drug discovery, ensuring that the story of thiopurines is far from over.
References
- 1. Chemical & Engineering News: Top Pharmaceuticals: 6-Mercaptopurine [pubsapp.acs.org]
- 2. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 4. The Thiopurine Tale: An Unexpected Journey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]
- 6. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of Thiopurine Drugs in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiopurine treatment in inflammatory bowel disease: clinical pharmacology and implication of pharmacogenetically guided dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 11. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiopurines: Recent Topics and Their Role in the Treatment of Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Azathioprine metabolism: pharmacokinetics of 6-mercaptopurine, 6-thiouric acid and 6-thioguanine nucleotides in renal transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinetics of mercaptopurine and thioguanine nucleotides in renal transplant recipients during azathioprine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of 6-thiouric acid and 6-mercaptopurine in renal allograft recipients after oral administration of azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Levels of 6-thioguanine nucleotides and clinical remission in inflammatory bowel disease – A systematic review and meta-analysis: PS083 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Use of thiopurines in inflammatory bowel disease: an update [irjournal.org]
- 19. academic.oup.com [academic.oup.com]
- 20. US2721866A - Process of manufacture of 6-mercapto purine and intermediate therefor - Google Patents [patents.google.com]
- 21. A comparison of red blood cell thiopurine metabolites in children with acute lymphoblastic leukemia who received oral mercaptopurine twice daily or once daily: a Pediatric Oncology Group study (now The Children's Oncology Group) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Determination of thiopurine S-methyltransferase (TPMT) activity by comparing various normalization factors: reference values for Estonian population using HPLC-UV assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. From niche to blockbuster: a greater role for allopurinol in maintenance treatment of acute lymphoblastic leukemia | Haematologica [haematologica.org]
2,6-Dithiopurine: A Potential Cancer Chemopreventive Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature specifically investigating 2,6-Dithiopurine as a cancer chemopreventive agent is limited. This document provides a comprehensive overview based on the well-established mechanisms and data of its close structural analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), to serve as a foundational guide for potential research and development. The information presented for these related compounds should not be directly extrapolated to this compound without dedicated experimental validation.
Executive Summary
Thiopurine analogs are a clinically significant class of purine antimetabolites utilized in oncology and immunology for decades. While 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are established therapeutic agents, the potential of their dithio-analog, this compound, in cancer chemoprevention remains largely unexplored. This technical guide synthesizes the current understanding of related thiopurines to build a scientific case for the investigation of this compound. By examining the established mechanisms of action, cytotoxicity data, and relevant signaling pathways of its analogs, we provide a framework for the preclinical evaluation of this compound as a novel cancer chemopreventive agent.
Core Mechanism of Action: Insights from Thiopurine Analogs
The anticancer and immunosuppressive effects of thiopurines like 6-MP and 6-TG are contingent on their intracellular conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1][2][3] It is hypothesized that this compound would follow a similar metabolic activation pathway.
The primary mechanisms of action include:
-
Inhibition of de Novo Purine Synthesis: Thiopurine metabolites, particularly methyl-thioinosine monophosphate (Me-TIMP) derived from 6-MP, are potent inhibitors of the purine biosynthesis pathway.[1][4] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.
-
Induction of Apoptosis via DNA Incorporation: The active 6-TGNs are incorporated into DNA and RNA during replication and transcription.[1][3] The presence of these fraudulent bases in the genetic material induces DNA strand breaks and mismatches, which are recognized by the cell's DNA damage response machinery, ultimately triggering apoptosis (programmed cell death).[5][6] Studies have shown that this can occur through the mitochondrial pathway and may involve the generation of reactive oxygen species (ROS).[5]
-
Immunomodulation: Thiopurines suppress the proliferation of lymphocytes, which is the basis for their use in autoimmune diseases and organ transplantation.[3] In the context of inflammation-driven cancers, such as colorectal cancer in patients with inflammatory bowel disease (IBD), this anti-inflammatory effect is considered a key component of their chemopreventive action.[7][8]
Quantitative Data: In Vitro Cytotoxicity of 6-Mercaptopurine and 6-Thioguanine
The following table presents a summary of the 50% inhibitory concentration (IC50) values for 6-MP and 6-TG against various cancer cell lines. This data highlights the cytotoxic potential of these compounds and provides a reference for the expected potency of novel thiopurine analogs.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 6-Mercaptopurine (6-MP) | Jurkat (MTAP-deficient) | T-cell Leukemia | ~65 | [4] |
| A549 (MTAP-deficient) | Lung Cancer | ~200 | [4] | |
| 6-Thioguanine (6-TG) | A549 (MTAP-deficient) | Lung Cancer | ~2.56 | [4] |
| A549 (MTAP-expressing) | Lung Cancer | ~52.11 | [4] |
Note: The cellular response to thiopurines is heavily influenced by the expression levels of metabolic enzymes such as methylthioadenosine phosphorylase (MTAP).[4]
Key Experimental Protocols
The following are standardized protocols for essential in vitro assays to evaluate the anticancer properties of a compound like this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cells.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and incubated overnight to allow for attachment.
-
Compound Incubation: Cells are treated with a range of concentrations of the test compound for 48 to 72 hours.
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Data Acquisition: The absorbance is measured using a microplate reader at 570 nm.
-
Analysis: The IC50 value is calculated from the dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based method quantifies the induction of apoptosis.
Methodology:
-
Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specified duration (e.g., 24 hours).
-
Staining: Harvested cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Flow Cytometry: The stained cell population is analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualized Pathways and Workflows
The following diagrams, rendered using the DOT language, illustrate the metabolic fate of thiopurines and a standard workflow for drug discovery.
Thiopurine Metabolic Pathway
Caption: Simplified metabolic pathways of 6-mercaptopurine.
Preclinical Drug Discovery Workflow
Caption: A streamlined workflow for the preclinical development of a chemopreventive agent.
Future Perspectives and Research Directions
The established anticancer and immunomodulatory properties of thiopurines provide a compelling rationale for the investigation of this compound as a potential cancer chemopreventive agent. The immediate next steps should involve a systematic preclinical evaluation following the workflow outlined above. Key research questions to address include:
-
What is the in vitro cytotoxicity of this compound across a diverse panel of human cancer cell lines?
-
Does this compound induce apoptosis and at what concentrations?
-
Is the mechanism of action dependent on its metabolism to thioguanine nucleotides?
-
What is its efficacy and safety profile in in vivo models of carcinogenesis?
Answering these questions through rigorous experimental work will be crucial in determining the potential of this compound to be developed as a novel agent for cancer chemoprevention.
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiopurine use associated with reduced B and natural killer cells in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased sensitivity to thiopurines in methylthioadenosine phosphorylase-deleted cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurines, DNA damage, DNA repair and therapy-related cancer [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Chemoprevention in Colorectal Cancer for Patients with Inflammatory Bowel Disease: Mechanisms of Action and Clinical Aspects [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for 2,6-Dithiopurine in Mouse Skin Carcinogenesis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-Dithiopurine (2,6-DTP) as a potential chemopreventive agent in chemically-induced mouse skin carcinogenesis models. The information is compiled from established methodologies and peer-reviewed research to guide the design and execution of relevant in vivo studies.
Introduction
The two-stage mouse skin carcinogenesis model, typically involving a single application of a tumor initiator like 7,12-dimethylbenz[a]anthracene (DMBA) followed by repeated applications of a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a well-established system for studying the mechanisms of cancer development and evaluating potential chemopreventive agents.[1][2] this compound, a thiopurine analog, has demonstrated significant inhibitory effects on the initiation phase of skin tumorigenesis in this model.[3] These notes provide the necessary protocols to investigate the efficacy of 2,6-DTP in preventing or reducing the incidence and multiplicity of skin tumors.
Mechanism of Action
This compound is believed to exert its chemopreventive effects by inhibiting the binding of carcinogenic metabolites to epidermal DNA.[3] In studies using the potent carcinogen benzo(a)pyrene diol epoxide (BPDE), a metabolite of benzo(a)pyrene, topical application of 2,6-DTP prior to carcinogen exposure significantly reduced the formation of DNA adducts in the mouse epidermis.[3] This anti-initiating activity is a key focus of investigation when using 2,6-DTP in this model.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on inhibiting carcinogen-DNA binding and tumor development in a two-stage mouse skin carcinogenesis model.
Table 1: Inhibition of [³H]BPDE-I Binding to Epidermal DNA by this compound
| 2,6-DTP Dose (µmol) | % Inhibition of DNA Binding |
| 20 | 90% |
| ~0.8 | 50% |
Data extracted from DiGiovanni et al. (1991).[3] BPDE-I was applied 15 minutes after 2,6-DTP.
Table 2: Effect of this compound on Two-Stage Skin Carcinogenesis Initiated by BPDE-I and Promoted by TPA
| Treatment Group | Papillomas per Mouse (at 23 weeks) | % Inhibition of Papilloma Multiplicity | Carcinoma Incidence (at 50 weeks) | Total Carcinomas (at 50 weeks) | % Inhibition of Total Carcinomas |
| Control (Solvent + BPDE-I) | ~10 | - | Not specified | ~10 | - |
| 1 µmol 2,6-DTP + BPDE-I | ~5 | ~50% | Not specified | Not specified | Not specified |
| 10 µmol 2,6-DTP + BPDE-I | <1 | >90% | Significantly reduced | <1 | 90-95% |
Data extrapolated and summarized from DiGiovanni et al. (1991).[3]
Experimental Protocols
Protocol 1: Two-Stage Mouse Skin Carcinogenesis Model with this compound
This protocol is adapted from the standard DMBA/TPA model and incorporates the application of this compound to assess its anti-initiating effects.
Materials:
-
Female SENCAR mice (6-8 weeks old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
This compound (2,6-DTP)
-
Acetone (vehicle)
-
Electric clippers
-
Pipettes and tips
Procedure:
-
Animal Preparation: One week prior to the start of the experiment, shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be used.
-
Initiation Phase:
-
Prepare solutions of 2,6-DTP in acetone at the desired concentrations (e.g., 1 µmol and 10 µmol in 200 µL).
-
Divide mice into treatment groups (e.g., Vehicle control, 2,6-DTP low dose, 2,6-DTP high dose).
-
Topically apply the corresponding 2,6-DTP solution or vehicle (acetone) to the shaved dorsal skin of each mouse.
-
Fifteen minutes after the application of 2,6-DTP or vehicle, apply a single topical dose of the initiator. While the cited study used BPDE-I, a standard DMBA initiation protocol would use 10-25 µg of DMBA in 200 µL of acetone.
-
-
Promotion Phase:
-
Two weeks after the initiation phase, begin the promotion phase.
-
Apply a topical dose of TPA (e.g., 2 µg in 200 µL of acetone) to the same area of the skin twice weekly.
-
Continue the TPA application for the duration of the study (typically 20-25 weeks for papilloma development).
-
-
Tumor Monitoring and Data Collection:
-
Observe the mice weekly for the appearance of skin tumors (papillomas).
-
Record the number of mice with tumors (tumor incidence) and the total number of tumors per mouse (tumor multiplicity).
-
Continue monitoring for the progression of papillomas to squamous cell carcinomas for an extended period (e.g., up to 50 weeks).
-
-
Histopathological Analysis: At the end of the study, euthanize the mice and collect skin and tumor samples for histological confirmation of tumor type.
Visualizations
References
- 1. Analyzing skin tumor development in mice by the DMBA/TPA model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,6-Dithiopurine in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization and use of 2,6-Dithiopurine in in vitro cell culture experiments. Due to the limited availability of specific solubility and working concentration data for this compound, this guide synthesizes information from structurally related thiopurine analogs, such as 6-mercaptopurine (6-MP), and established laboratory practices for handling similar compounds.
Introduction
This compound is a purine analog belonging to the thiopurine family of compounds. Thiopurines, including the well-known drugs azathioprine and 6-mercaptopurine, are utilized as immunosuppressants and in cancer chemotherapy.[1][2] They function as prodrugs that undergo intracellular metabolism to form active metabolites, primarily thioguanine nucleotides (TGNs).[3] These metabolites exert their cytotoxic effects by being incorporated into DNA and RNA, thereby disrupting nucleic acid synthesis and function, and by inhibiting key signaling proteins such as Rac1, which can lead to apoptosis in rapidly dividing cells.[2][4] The study of this compound in vitro is valuable for understanding its potential as a chemopreventive or therapeutic agent.[5] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.
Data Presentation
The following table summarizes key quantitative data for this compound and related compounds, providing a basis for experimental design.
| Parameter | Value/Recommendation | Rationale/Source |
| Molecular Weight of this compound | 184.25 g/mol | Calculated from chemical formula (C₅H₄N₄S₂) |
| Recommended Solvent for Stock Solution | Dimethyl sulfoxide (DMSO), cell culture grade | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including purine analogs.[6][7] |
| Solubility of Related Purine Analogs in DMSO | 6-Mercaptopurine (hydrate): ~5 mg/mL6-(Methylthio)purine: 100 mg/mL | Provides an estimated range for the solubility of this compound.[4][8] |
| Recommended Stock Solution Concentration | 10-50 mM | A common starting concentration range for preparing stock solutions of small molecules for cell-based assays.[9] |
| Suggested In Vitro Working Concentration Range | 1 µM - 100 µM | Based on effective concentrations of the related compound 6-mercaptopurine in human leukemic cell lines.[2][10] A dose-response experiment is crucial. |
| Recommended Final DMSO Concentration in Culture | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control with the equivalent DMSO concentration is essential.[9] |
| Storage of Stock Solution | -20°C for short-term (up to 1 month)-80°C for long-term (up to 6 months) | To maintain the stability of the compound and prevent degradation.[1][4] Aliquoting is recommended to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a standard starting concentration for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Calculate and Weigh:
-
To prepare 1 mL of a 10 mM stock solution, you will need 1.84 mg of this compound (Molecular Weight = 184.25 g/mol ).
-
Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.
-
-
Dissolution:
-
Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock solution.
-
Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.
-
Protocol for Preparation of Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution to prepare working concentrations for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.
-
Prepare Intermediate Dilution (if necessary): For lower final concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in complete cell culture medium.
-
Prepare Final Working Solutions:
-
Add the appropriate volume of the 10 mM stock solution to a pre-determined volume of pre-warmed complete cell culture medium to achieve the desired final concentration.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium (for a final volume of 1 mL). Mix thoroughly by gentle pipetting or inversion.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.
Mandatory Visualizations
Caption: Experimental workflow for dissolving and applying this compound.
Caption: Simplified metabolic and signaling pathway of thiopurines.
References
- 1. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased concentrations of methylated 6-mercaptopurine metabolites and 6-thioguanine nucleotides in human leukemic cells in vitro by methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Desulfuration of 6-mercaptopurine. The basis for the paradoxical cytotoxicity of thiopurines in cultured human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are essential immunosuppressants and anticancer agents. Their therapeutic efficacy and toxicity are closely linked to the intracellular concentrations of their active metabolites, primarily 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs). Monitoring these metabolites in erythrocytes is crucial for optimizing dosing strategies, minimizing adverse effects, and ensuring patient compliance. This application note provides a detailed protocol for the quantification of thiopurine metabolites in human erythrocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The described method involves sample preparation by acid hydrolysis to release the purine bases, followed by chromatographic separation and detection by mass spectrometry.
Introduction
Thiopurines are prodrugs that undergo extensive intracellular metabolism to form active cytotoxic metabolites.[1][2][3] The primary active metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. An alternative metabolic pathway, catalyzed by thiopurine S-methyltransferase (TPMT), leads to the formation of 6-methylmercaptopurine nucleotides (6-MMPNs), which are associated with hepatotoxicity.[4][5] Significant inter-patient variability in the activity of enzymes involved in thiopurine metabolism exists, leading to varied clinical responses and toxicity profiles.[2][3] Therefore, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMPN concentrations in erythrocytes is a valuable tool to guide therapy.[6][7] This document outlines a robust LC-MS/MS method for the simultaneous quantification of these critical metabolites.
Thiopurine Metabolic Pathway
The metabolic conversion of thiopurine prodrugs into their active and inactive metabolites is a complex process involving several enzymatic steps. Understanding this pathway is essential for interpreting metabolite measurements and their clinical implications. Azathioprine is first converted to 6-mercaptopurine (6-MP).[4] 6-MP is then metabolized through three main competing pathways. It can be converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP), which is then further metabolized to the active 6-TGNs.[4][8] Alternatively, 6-MP can be methylated by thiopurine S-methyltransferase (TPMT) to 6-methylmercaptopurine (6-MMP), which is subsequently converted to 6-MMPNs.[4] The third pathway involves the oxidation of 6-MP by xanthine oxidase (XO) to the inactive metabolite thiouric acid.[8]
Figure 1. Simplified Thiopurine Metabolic Pathway.
Experimental Protocol
This protocol describes the steps for the quantification of 6-TGN and 6-MMPN in human erythrocytes.
Materials and Reagents
-
Whole blood collected in EDTA (lavender top) tubes
-
Perchloric acid (PCA)
-
Dithiothreitol (DTT)
-
Internal Standards: 8-Bromoadenine or stable isotope-labeled 6-TG and 6-MMP
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
LC Column: C18 column (e.g., XSelect Peptide HSS T3, 2.5 µm, 100 Å, 2.1 × 100 mm)[6]
Sample Preparation Workflow
The sample preparation involves the isolation of red blood cells (RBCs), followed by lysis and acid hydrolysis to convert the nucleotide metabolites to their respective bases for analysis.
Figure 2. Experimental Workflow for Thiopurine Metabolite Analysis.
Detailed Sample Preparation Protocol
-
RBC Separation and Washing : Centrifuge the whole blood sample. Remove the plasma and buffy coat. Wash the remaining erythrocytes with phosphate-buffered saline (PBS). An automated cell washer can be used for this step to improve efficiency.[6]
-
Lysis and Hydrolysis : To a known volume of packed RBCs, add an internal standard and perchloric acid. The acid hydrolysis step converts the 6-thioguanine and 6-methylmercaptopurine nucleotides to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP).[5][9] This hydrolysis is typically performed for 60 minutes.[5][10]
-
Protein Precipitation : After hydrolysis, centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize typical liquid chromatography and mass spectrometry conditions for the analysis of thiopurine metabolites.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent Infinity System or equivalent[11] |
| Column | C18 reverse-phase column[5][9] |
| Mobile Phase A | 0.1% Formic acid in water[6] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[6] |
| Flow Rate | 0.4 mL/min[6] |
| Column Temperature | 40°C[6] |
| Injection Volume | 10 µL[6] |
| Gradient | A gradient from 2% to 12.5% B over 3 minutes is a typical starting point.[6] |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 6-Thioguanine (6-TG) | 168.0 | 119.0 |
| 6-Methylmercaptopurine (6-MMP) | 167.0 | 152.0 |
| 8-Bromoadenine (Internal Standard) | 216.0 | 135.0 |
Note: The specific mass transitions may vary slightly depending on the instrument and source conditions.
Quantitative Data and Method Performance
The performance of the LC-MS/MS method for thiopurine metabolite analysis has been validated in several studies. The following tables summarize key quantitative performance parameters.
Table 3: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range | LLOQ | Reference |
| 6-TGN | 0.1 - 10 µmol/L | 0.1 µmol/L | [12][13] |
| 6-MMPN | 0.5 - 100 µmol/L | 0.5 µmol/L | [12][13] |
| 6-TG | Not Specified | 0.2 µmol/L (~50 pmol/8 x 10⁸ RBC) | [6][7] |
| 6-MMP | Not Specified | 4 µmol/L (~1,000 pmol/8 x 10⁸ RBC) | [6][7] |
Table 4: Precision and Accuracy
| Parameter | 6-TGN/6-TG | 6-MMPN/6-MMP | Reference |
| Intra-day Precision (%CV) | < 10% | < 10% | [5][14] |
| Inter-day Precision (%CV) | < 10% | < 10% | [5][14] |
| Accuracy (%) | 95 - 105% | 95 - 105% | [14] |
| Mean Extraction Recovery (%) | 71.0 - 75.0% | 96.4 - 102.2% | [12][13] |
Clinical Utility and Reference Intervals
The therapeutic ranges for thiopurine metabolites can aid in dose adjustments and toxicity management.
Table 5: Therapeutic Reference Intervals
| Metabolite | Concentration Range | Clinical Implication | Reference |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450 pmol/8x10⁸ RBC | Therapeutic range for inflammatory bowel disease. Higher levels are associated with an increased risk of myelotoxicity. | [15] |
| 6-Methylmercaptopurine (6-MMP) | ≤ 5700 pmol/8x10⁸ RBC | Levels above this threshold are associated with an increased risk of hepatotoxicity. | [15] |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of thiopurine metabolites in human erythrocytes. This method is an invaluable tool for therapeutic drug monitoring, enabling clinicians to personalize thiopurine therapy to maximize efficacy while minimizing the risk of adverse drug reactions. The provided protocols and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with thiopurine compounds.
References
- 1. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Semantic Scholar [semanticscholar.org]
- 2. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method -Annals of Laboratory Medicine | Korea Science [koreascience.kr]
- 13. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 14. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiopurine Metabolites by LC-MS/MS | HNL Lab Medicine [hnl.com]
Application of 2,6-Dithiopurine to Block DNA Damage from Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrophilic compounds, both of environmental and endogenous origin, pose a significant threat to genomic integrity by forming covalent adducts with DNA. This adduction can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis. Consequently, there is a pressing need for effective chemopreventive agents that can neutralize these reactive species before they inflict cellular damage. 2,6-Dithiopurine (DTP), a nucleophilic scavenger, has emerged as a promising candidate for this role. This document provides detailed application notes and protocols for researchers interested in investigating the potential of DTP to block DNA damage from electrophiles.
This compound has demonstrated significant efficacy in preventing DNA damage induced by a variety of electrophilic carcinogens, including benzo[a]pyrene diol epoxide (BPDE-I) and analogues of sulfur mustard.[1][2] Its primary mechanism of action involves direct scavenging of electrophiles, forming adducts that are then excreted from the cell, thereby preventing the electrophiles from reaching and reacting with DNA.[3] Studies have shown that DTP is well-tolerated in vivo, with no observed toxicity even at high dietary concentrations, and it is readily metabolized and excreted.[4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preventing DNA damage and its cytotoxic profile.
Table 1: Efficacy of this compound in Blocking Electrophile-Induced DNA Damage
| Electrophile | Model System | DNA Damage Endpoint | DTP Concentration | Protection Level | Reference |
| Benzo[a]pyrene diol epoxide (BPDE-I) | Mouse Epidermis | DNA Adduct Formation | 10 µmol | >90% inhibition | [2] |
| Benzo[a]pyrene diol epoxide (BPDE-I) | Mouse Epidermis | DNA Adduct Formation | 1 µmol | ~50% inhibition | [2] |
| 2-chloroethyl ethyl sulfide (CEES) | Human Skin Cells | Cytotoxicity | Equimolar to CEES | Significant protection | [1] |
| 2-chloroethyl methyl sulfide (CEMS) | Human Skin Cells | Cytotoxicity | Equimolar to CEMS | Significant protection | [1] |
| 2-chloroethyl ethyl sulfide (CEES) | Human Skin Cells | Mutagenesis | Equimolar to CEES | Complete abolishment | [1] |
| 2-chloroethyl methyl sulfide (CEMS) | Human Skin Cells | Mutagenesis | Equimolar to CEMS | Complete abolishment | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | IC50 | Reference |
| Not specified | Not specified | Data not available in the searched literature. DTP is noted for its low toxicity.[4] | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in blocking DNA damage.
Protocol 1: Cellular Uptake and DTP-Electrophile Adduct Formation Assay
This protocol is adapted from a study on the protective effects of DTP against sulfur mustard analogues.[3]
Objective: To determine the cellular uptake of DTP and the formation of DTP-electrophile adducts.
Materials:
-
Human skin cell line (e.g., NCTC2544)
-
This compound (DTP)
-
Electrophile of interest (e.g., CEES)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Spectrophotometer
-
Coulter counter (or hemocytometer)
Procedure:
-
Cell Culture: Culture human skin cells to 80-90% confluency in appropriate cell culture dishes.
-
DTP Treatment: Treat the cells with the desired concentration of DTP in fresh cell culture medium. Incubate for various time points (e.g., 2, 5, 10, 30 minutes) to determine the rate of uptake.
-
Cell Harvesting and Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysate.
-
-
Spectrophotometric Analysis of DTP Uptake:
-
Measure the absorbance of the cell lysate at 348 nm, the characteristic absorbance wavelength for DTP.
-
Determine the amount of intracellular DTP using a standard curve generated with known concentrations of DTP.
-
In parallel dishes, count the number of cells using a Coulter counter to normalize the DTP uptake per cell.
-
-
DTP-Electrophile Adduct Formation:
-
Co-treat cells with DTP and the electrophile of interest.
-
Prepare cell lysates as described above.
-
Analyze the lysate for the formation of DTP-electrophile adducts using spectrophotometry by observing shifts in the absorbance spectrum, or for more specific quantification, utilize LC-MS/MS.[5][6][7][8][9]
-
Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is a generalized procedure based on established methods for assessing DNA strand breaks.[10][11][12][13][14]
Objective: To quantify DNA single- and double-strand breaks in individual cells after treatment with an electrophile and DTP.
Materials:
-
Treated and control cells
-
Low melting point agarose (LMPA)
-
Normal melting point agarose (NMPA)
-
Comet assay slides
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation:
-
Treat cells with the electrophile in the presence or absence of DTP for the desired time.
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat comet assay slides with a layer of 1% NMPA and allow to solidify.
-
Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C.
-
Pipette 75 µL of the cell/LMPA mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
-
Neutralization and Staining:
-
Carefully remove the slides and immerse them in neutralization buffer for 5 minutes (repeat three times).
-
Stain the slides with a suitable DNA stain.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per slide using comet scoring software.
-
The percentage of DNA in the tail (% Tail DNA) and the tail moment are common metrics for quantifying DNA damage.
-
Protocol 3: γ-H2AX Immunofluorescence Staining
This protocol provides a method for detecting DNA double-strand breaks (DSBs) through the visualization of phosphorylated H2AX foci.[15][16][17][18][19]
Objective: To quantify the formation of γ-H2AX foci, a marker for DSBs, in cells treated with an electrophile and DTP.
Materials:
-
Cells grown on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere.
-
Treat cells with the electrophile with and without DTP for the desired duration.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the slides using a fluorescence microscope.
-
Capture images of multiple fields of view.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Protocol 4: Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.[20][21][22][23]
Objective: To determine the cytotoxicity of the electrophile and the protective effect of DTP.
Materials:
-
Cells in culture
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the electrophile in the presence or absence of DTP. Include untreated control wells.
-
MTT Incubation:
-
After the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Visualization of Pathways and Workflows
Signaling Pathway of Electrophile-Induced DNA Damage and DTP Intervention
Caption: Electrophile-induced DNA damage signaling and DTP's point of intervention.
Experimental Workflow for Evaluating DTP's Protective Effects
References
- 1. This compound blocks toxicity and mutagenesis in human skin cells exposed to sulfur mustard analogues, 2-chloroethyl ethyl sulfide and 2-chloroethyl methyl sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by this compound and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound blocks toxicity and mutagenesis in human skin cells exposed to sulfur mustard analogs, 2-chloroethyl ethyl sulfide and 2-chloroethyl methyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of thiol electrophile and redox modifications by LC-MS/MS [morressier.com]
- 7. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiol profiling in cancer cell lines by HPLC-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Comet Assay Approach for Assessing Cellular DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of pH and lysis duration on DNA damage detection: a comparison of neutral and alkaline comet assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling variation in the comet assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low level phosphorylation of histone H2AX on serine 139 (γH2AX) is not associated with DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of the γ-H2AX assay to investigate DNA repair dynamics following multiple radiation exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ATM-dependent DNA Damage-independent Mitotic Phosphorylation of H2AX in Normally Growing Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Factors to Consider for the Correct Use of γH2AX in the Evaluation of DNA Double-Strand Breaks Damage Caused by Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. researchhub.com [researchhub.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. broadpharm.com [broadpharm.com]
Application Notes and Protocols: 2,6-Dithiopurine as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dithiopurine as a versatile starting material for the synthesis of a wide array of functionalized purine derivatives. Detailed experimental protocols for key transformations, quantitative data, and visual workflows are presented to facilitate its use in research and drug discovery.
Introduction to this compound in Organic Synthesis
This compound is a purine analog where the oxygen atoms at the 2 and 6 positions of the purine core are replaced by sulfur atoms. This modification imparts unique chemical reactivity, primarily centered around the nucleophilicity of the thiol groups. As a "soft" nucleophile, this compound readily reacts with "soft" electrophiles, making it an excellent scaffold for introducing diverse functionalities through S-alkylation, S-arylation, and subsequent modifications. The resulting 2,6-bis(thioether)purine derivatives are valuable intermediates for the synthesis of novel therapeutic agents, chemical probes, and materials.
The thioether linkages in these derivatives can be further manipulated through oxidation to sulfoxides and sulfones, or displaced by other nucleophiles, offering a rich platform for chemical exploration. This versatility allows for the systematic modification of the purine core to probe structure-activity relationships (SAR) and develop compounds with tailored biological activities.
Key Synthetic Transformations
The primary synthetic utility of this compound stems from the high nucleophilicity of its two thiol groups. The key transformations discussed in these notes are:
-
S-Alkylation: The reaction of this compound with alkyl halides to form 2,6-bis(alkylthio)purines.
-
Oxidation: The subsequent oxidation of the resulting thioethers to sulfoxides and sulfones.
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the alkylthio or sulfonyl groups by other nucleophiles, such as amines, to introduce further diversity.
A general workflow for the utilization of this compound as a building block is depicted below.
Caption: General synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following protocols are representative methods for the key synthetic transformations of this compound. These procedures are based on established methods for related thiopurines and are expected to be adaptable with good success.
Protocol 1: Synthesis of 2,6-Bis(methylthio)purine via S-Alkylation
This protocol describes the exhaustive S-alkylation of this compound using methyl iodide.
-
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methyl Iodide (CH₃I)
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a stirred suspension of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (2.2 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford pure 2,6-bis(methylthio)purine.
-
-
Characterization (Expected):
-
Appearance: White to pale yellow solid.
-
¹H NMR (CDCl₃): δ ~2.7 (s, 3H, S-CH₃), ~2.8 (s, 3H, S-CH₃), ~7.9 (s, 1H, H-8).
-
¹³C NMR (CDCl₃): δ ~14.0 (S-CH₃), ~16.0 (S-CH₃), ~130.0 (C-5), ~145.0 (C-8), ~155.0 (C-4), ~160.0 (C-2), ~165.0 (C-6).
-
Mass Spectrometry (ESI): [M+H]⁺ calculated for C₇H₈N₄S₂.
-
Protocol 2: Oxidation of 2,6-Bis(alkylthio)purines to Sulfones
This protocol details the oxidation of a 2,6-bis(alkylthio)purine to the corresponding bis(alkylsulfonyl)purine using meta-chloroperoxybenzoic acid (m-CPBA). The sulfonyl groups are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.
-
Materials:
-
2,6-Bis(alkylthio)purine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 2,6-bis(alkylthio)purine (1.0 mmol) in DCM (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (4.4 mmol, assuming ~77% purity) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
-
-
Characterization (Expected for 2,6-Bis(methylsulfonyl)purine):
-
Appearance: White solid.
-
¹H NMR (CDCl₃): δ ~3.4 (s, 3H, SO₂-CH₃), ~3.5 (s, 3H, SO₂-CH₃), ~8.5 (s, 1H, H-8).
-
Protocol 3: Nucleophilic Aromatic Substitution of a 2,6-Bis(alkylsulfonyl)purine with an Amine
This protocol illustrates the displacement of the sulfonyl groups with an amine to generate a 2,6-diaminopurine derivative.
-
Materials:
-
2,6-Bis(alkylsulfonyl)purine
-
Amine (e.g., benzylamine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
To a solution of the 2,6-bis(alkylsulfonyl)purine (1.0 mmol) in ethanol (15 mL), add the desired amine (2.5 mmol) and triethylamine (3.0 mmol).
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the synthesis of 2,6-disubstituted purines based on protocols adapted from related purine chemistries.
Table 1: S-Alkylation of Thiopurines
| Entry | Thiopurine Derivative | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloro-7-methyl-6-thiopurine | Benzyl chloride | KOH | H₂O | RT | 0.5 | ~90 |
| 2 | 2-Chloro-7-methyl-6-thiopurine | Propargyl bromide | t-BuOK | DMF | RT | 24 | ~85 |
| 3 | 6-Mercaptopurine | Benzyl chloride | - | Ionic Liquid | 60 | 1 | ~95 |
| 4 | 6-Mercaptopurine | 1-Bromopropane | - | Ionic Liquid | 60 | 1 | ~92 |
Data adapted from related literature for illustrative purposes.
Table 2: Oxidation of Thioethers to Sulfones
| Entry | Substrate | Oxidant (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Generic Aryl Alkyl Sulfide | m-CPBA (2.2) | DCM | 35 | 4-6 | >90 |
| 2 | Generic Aryl Alkyl Sulfide | Oxone (2.0) | MeOH/H₂O | RT | 2-4 | >95 |
General conditions for sulfide to sulfone oxidation.
Table 3: Nucleophilic Aromatic Substitution on Halopurines
| Entry | Purine Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dichloropurine | Cyclohexylamine | Et₃N | EtOH | 90 (MW) | 1.5 | 65 (mono) |
| 2 | 2-Chloro-6-aminopurine derivative | Arylamine | TFA | EtOH | 120 (MW) | 2.5 | 25 |
Data from reactions on chloropurines, illustrating the feasibility of SNAr on the purine core.
Application in Drug Discovery and Chemical Biology
Derivatives of this compound have potential applications in various areas of drug discovery and chemical biology.
-
Anticancer Agents: The purine scaffold is a well-established pharmacophore in oncology. Modification at the 2 and 6 positions can lead to the discovery of novel kinase inhibitors, cell cycle inhibitors, or compounds that interfere with nucleic acid metabolism.
-
Antiviral and Antimicrobial Agents: Purine analogs are a cornerstone of antiviral and antimicrobial therapy. The diverse substitution patterns achievable from this compound allow for the creation of libraries of compounds for screening against various pathogens.
-
Chemopreventive Agents: this compound itself has been investigated as a chemopreventive agent due to its ability to scavenge carcinogenic electrophiles.[1] This mechanism is illustrated in the diagram below.
Caption: Mechanism of chemoprevention by this compound.
-
Chemical Probes: The introduction of fluorescent tags, affinity labels, or cross-linking agents via the reactive thioether linkages can generate valuable chemical probes for studying biological systems.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its readily functionalizable thiol groups provide a gateway to a vast chemical space of substituted purines. The straightforward protocols for S-alkylation, oxidation, and nucleophilic aromatic substitution make it an accessible starting material for academic and industrial researchers alike. The potential for generating libraries of novel compounds for drug discovery and chemical biology applications underscores the importance of this purine derivative in modern medicinal chemistry.
References
Measuring Thiopurine Metabolites: A Guide to Biochemical Assays for Researchers and Drug Development Professionals
Application Note & Protocol
Introduction
Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the treatment of various conditions, from acute lymphoblastic leukemia to autoimmune disorders like inflammatory bowel disease (IBD).[1][2] As prodrugs, their therapeutic efficacy and potential for toxicity are dependent on their complex metabolic pathways.[1][2] Monitoring the levels of key metabolites—primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP)—is crucial for optimizing therapy, ensuring efficacy, and minimizing adverse effects such as myelosuppression and hepatotoxicity.[1][3] This document provides detailed application notes and protocols for the biochemical assays used to measure these critical metabolites, aimed at researchers, scientists, and professionals in drug development.
Therapeutic drug monitoring (TDM) of thiopurine metabolites is a valuable tool for assessing treatment efficacy and toxicity.[3] The active metabolites, 6-TGNs, are associated with the immunosuppressive and therapeutic effects of the drugs, while elevated levels of 6-MMP are linked to an increased risk of liver toxicity.[3][4] Studies have established therapeutic ranges for 6-TGN levels, typically between 235 and 450 pmol/8 x 10⁸ red blood cells (RBCs), to achieve the desired clinical response.[5][6][7] Conversely, 6-MMP levels exceeding 5700 pmol/8 x 10⁸ RBCs are associated with a higher risk of hepatotoxicity.[3][4][5]
This guide will delve into the predominant analytical methods for thiopurine metabolite quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will provide a comprehensive overview of the thiopurine metabolic pathway, detailed experimental protocols, and a summary of quantitative data to aid in the selection and implementation of the appropriate assay for your research or clinical needs.
Thiopurine Metabolic Pathway
The metabolism of thiopurine drugs is a complex process involving several enzymatic pathways that ultimately determine the balance between therapeutic and potentially toxic metabolites. Azathioprine is first converted to 6-mercaptopurine (6-MP). From there, the metabolic pathway branches into three main routes. The enzyme xanthine oxidase (XO) metabolizes 6-MP into the inactive metabolite 6-thiouric acid. The enzyme thiopurine S-methyltransferase (TPMT) converts 6-MP into 6-methylmercaptopurine (6-MMP), which is largely inactive but can be associated with hepatotoxicity at high levels. The crucial pathway for therapeutic efficacy involves the conversion of 6-MP by hypoxanthine-guanine phosphoribosyltransferase (HPRT) into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to form the active 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to immunosuppression.
Biochemical Assays for Thiopurine Metabolite Measurement
The two primary methods for quantifying thiopurine metabolites are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes key quantitative parameters for HPLC and LC-MS/MS assays for the measurement of 6-TGN and 6-MMP.
| Parameter | HPLC with UV Detection | LC-MS/MS | Reference |
| Analyte(s) | 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) after hydrolysis | 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) after hydrolysis | [8][9] |
| Therapeutic Range (6-TGN) | 235 - 450 pmol/8 x 10⁸ RBCs | 235 - 450 pmol/8 x 10⁸ RBCs | [5][6][7] |
| Toxicity Threshold (6-TGN) | > 450 pmol/8 x 10⁸ RBCs (Myelosuppression) | > 450 pmol/8 x 10⁸ RBCs (Myelosuppression) | [3][4] |
| Toxicity Threshold (6-MMP) | > 5700 pmol/8 x 10⁸ RBCs (Hepatotoxicity) | > 5700 pmol/8 x 10⁸ RBCs (Hepatotoxicity) | [3][4][5] |
| Linear Range (6-TGN) | Varies by specific protocol | 0.1 - 10 µmol/L | [9] |
| Linear Range (6-MMP) | Varies by specific protocol | 0.5 - 100 µmol/L | [9] |
| Lower Limit of Quantification (LLOQ) (6-TGN) | Varies by specific protocol | 0.1 µmol/L | [9] |
| Lower Limit of Quantification (LLOQ) (6-MMP) | Varies by specific protocol | 0.5 µmol/L | [9] |
| Mean Extraction Recovery (6-TGN) | ~70-75% | 71.0% and 75.0% at two concentrations | [9] |
| Mean Extraction Recovery (6-MMP) | Varies by specific protocol | 102.2% and 96.4% at two concentrations | [9] |
| Precision (CV%) | < 15% (Intra- and Inter-day) | < 10% (Intra- and Inter-day) | [9][10] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in measuring thiopurine metabolites.
Experimental Workflow Overview
The general workflow for analyzing thiopurine metabolites from whole blood involves several key steps: sample collection and preparation, isolation of red blood cells, cell lysis, protein precipitation, acid hydrolysis to convert nucleotide metabolites to their base forms, and finally, analysis by either HPLC or LC-MS/MS.
Protocol 1: Sample Preparation from Whole Blood
This protocol details the initial steps for preparing red blood cell lysates from whole blood samples, which is a common starting point for both HPLC and LC-MS/MS analysis.
Materials:
-
Whole blood collected in EDTA (lavender top) tubes
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT)
-
Centrifuge
-
Micropipettes and sterile tips
Procedure:
-
Blood Collection: Collect whole blood samples in EDTA-containing tubes.[11]
-
RBC Isolation:
-
RBC Washing:
-
RBC Lysis and Storage:
-
After the final wash, resuspend the RBC pellet in a stabilizing solution, such as a phosphate buffer (e.g., 50 mmol/L, pH 7.4) containing a reducing agent like DTT (e.g., 10 mmol/L).[11]
-
The RBC lysate can be stored at -20°C for short-term storage or at -70°C for long-term stability.[9][11] It is recommended to process fresh samples whenever possible, as some degradation of 6-TGN can occur with prolonged storage, even when frozen.[9]
-
Protocol 2: HPLC Method for 6-TGN and 6-MMP Analysis
This protocol is a generalized procedure based on common HPLC methods for the quantification of thiopurine metabolites.[8][12]
Materials:
-
RBC lysate (from Protocol 1)
-
Perchloric acid (HClO₄), e.g., 0.7 M
-
Internal standard (e.g., 6-mercaptopurine)
-
HPLC system with UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and a phosphate buffer (e.g., 20 mmol/L, pH 2.5)[8][12]
Procedure:
-
Protein Precipitation and Hydrolysis:
-
To a known volume of RBC lysate (e.g., 100 µL), add the internal standard.
-
Add DTT solution (e.g., to a final concentration of 0.013 M) and perchloric acid (e.g., to a final concentration of 0.7 M).
-
Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]
-
Transfer the supernatant to a clean tube and heat at 100°C for approximately 45-60 minutes to hydrolyze the thioguanine nucleotides to their base, 6-thioguanine.[12]
-
-
HPLC Analysis:
-
After cooling, inject a specific volume of the hydrolyzed sample (e.g., 50-100 µL) into the HPLC system.[13]
-
Perform chromatographic separation using a C18 column with an isocratic elution of the mobile phase (e.g., 5% acetonitrile in 20 mmol/L phosphate buffer, pH 2.5).[8][12]
-
Set the UV detector to monitor for 6-thioguanine and 6-methylmercaptopurine at their respective absorbance maxima (e.g., around 342 nm for 6-TG and 303 nm for 6-MMP).
-
-
Quantification:
-
Identify and quantify the peaks corresponding to 6-TG and 6-MMP based on their retention times compared to standards.
-
Calculate the concentration of the metabolites in the original sample, taking into account the dilution factors and normalizing to the red blood cell count (typically expressed as pmol/8 x 10⁸ RBCs).
-
Protocol 3: LC-MS/MS Method for 6-TGN and 6-MMP Analysis
This protocol outlines a general procedure for the more sensitive and specific LC-MS/MS analysis of thiopurine metabolites.
Materials:
-
RBC lysate (from Protocol 1)
-
Perchloric acid (HClO₄)
-
Isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile phases: Typically water and acetonitrile, both containing a small amount of an acid like formic acid.
Procedure:
-
Sample Preparation:
-
The protein precipitation and hydrolysis steps are similar to the HPLC protocol, with the key difference being the use of stable isotope-labeled internal standards, which are added at the beginning of the sample preparation to account for any variability in extraction and ionization.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Chromatographic separation is performed on a C18 column with a gradient elution of the mobile phases.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective internal standards.[9]
-
-
Quantification:
-
The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.
-
The final concentration is then normalized to the red blood cell count.
-
Conclusion
The measurement of thiopurine metabolites is a critical component of personalized medicine for patients undergoing thiopurine therapy. Both HPLC and LC-MS/MS are robust and reliable methods for this purpose, with LC-MS/MS generally offering higher sensitivity and specificity. The choice of assay will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation. By following standardized protocols and understanding the nuances of the thiopurine metabolic pathway, researchers and clinicians can effectively utilize metabolite monitoring to optimize treatment outcomes and enhance patient safety.
References
- 1. Thiopurines’ Metabolites and Drug Toxicity: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 4. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal Ranges of Thiopurine Methyltransferase Activity Do Not Affect Thioguanine Nucleotide Concentrations With Azathioprine Therapy in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved HPLC methodology for monitoring thiopurine metabolites in patients on thiopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ukm.my [ukm.my]
- 9. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 13. Improved method for therapeutic drug monitoring of 6-thioguanine nucleotides and 6-methylmercaptopurine in whole-blood by LC/MSMS using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spectroscopic Characterization of 2,6-Dithiopurine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,6-Dithiopurine (DTP) is a synthetic purine analog with significant potential in medicinal chemistry and biochemical research. Unlike its well-known thiopurine prodrug counterparts, such as 6-mercaptopurine, DTP is not incorporated into the DNA of mammalian cells, which may contribute to a different toxicity profile.[1] Accurate and robust analytical methods are crucial for the characterization and quantification of DTP in various research and development stages. These application notes provide detailed protocols for the spectroscopic analysis of this compound using UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, leveraging its characteristic absorption of ultraviolet and visible light.
Quantitative Data
The UV-Vis spectrum of this compound in Phosphate Buffered Saline (PBS) at pH 7.4 exhibits distinct absorption bands.[1]
| Wavelength (λmax) | Molar Absorptivity (ε) at 348 nm | Solvent |
| 348 nm | 16,451 ± 67 M⁻¹cm⁻¹ | PBS (pH 7.4) |
| 286 nm | Not specified | PBS (pH 7.4) |
| 244 nm | Not specified | PBS (pH 7.4) |
| 215 nm | Not specified | PBS (pH 7.4) |
Table 1: UV-Vis Spectral Data for this compound.[1]
Experimental Protocol
Objective: To determine the concentration of this compound in a solution using UV-Vis spectroscopy.
Materials:
-
This compound (solid)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound solid.
-
Dissolve the solid in a known volume of PBS (pH 7.4) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
-
Preparation of Standard Solutions:
-
Perform serial dilutions of the stock solution with PBS (pH 7.4) to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from 200 nm to 400 nm.
-
Use PBS (pH 7.4) as the blank to zero the instrument.
-
-
Measurement:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax = 348 nm).
-
Measure the absorbance of the unknown sample solution at 348 nm.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
-
Workflow Diagram
Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy
Reference Data (2-Thiopurine)
Theoretical calculations for the thiol N9H tautomer of 2-thiopurine show good agreement with experimental IR spectra.[2] Key vibrational modes would include N-H stretching, C=S stretching, and ring vibrations.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | 3400 - 3200 |
| C=N Stretch | 1680 - 1630 |
| C=C Stretch (ring) | 1600 - 1450 |
| C=S Stretch | 1250 - 1020 |
Table 2: Expected IR Absorption Bands for Thiopurine Structures.
Experimental Protocol
Objective: To obtain the FTIR spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound (solid powder)
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Isopropanol or ethanol for cleaning
Procedure:
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize.
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.
-
-
Background Spectrum:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Use the pressure clamp to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
Process the spectrum using the spectrometer software (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of this compound.
-
-
Cleaning:
-
Release the pressure clamp and carefully remove the sample powder.
-
Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.
-
Workflow Diagram
Caption: Workflow for FTIR analysis of this compound using an ATR accessory.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound. While specific NMR data for this compound is not available in the searched literature, data for related purine derivatives can provide an indication of the expected chemical shifts.
Reference Data (Related Purine Derivatives)
The chemical shifts for protons and carbons in purine-like structures are influenced by the heterocyclic ring system and the presence of electron-withdrawing or -donating groups. For a 6-methylmercaptopurine derivative, a proton on the imidazole ring was observed at 8.20 ppm.
| Nucleus | Expected Chemical Shift Range (ppm) | Solvent |
| ¹H | 8.0 - 9.0 (imidazole C-H) | DMSO-d₆ |
| ¹H | 12.0 - 14.0 (N-H, exchangeable) | DMSO-d₆ |
| ¹³C | 140 - 160 (aromatic carbons) | DMSO-d₆ |
| ¹³C | 170 - 180 (thiocarbonyl C=S) | DMSO-d₆ |
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆.
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.
-
Use a vortex mixer to ensure complete dissolution.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
Assign the signals to the respective protons and carbons in the this compound structure.
-
Workflow Diagram
Caption: General workflow for ¹H and ¹³C NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Expected Data
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 185.00 | Molecular ion peak (positive mode) |
| [M-H]⁻ | 183.00 | Molecular ion peak (negative mode) |
Table 4: Expected Molecular Ion Peaks for this compound (C₅H₄N₄S₂).
Fragmentation patterns will depend on the ionization technique used. Common fragmentation pathways for purine-like structures involve cleavage of the purine ring system.
Experimental Protocol (Direct Infusion ESI-MS)
Objective: To determine the molecular weight of this compound and study its fragmentation pattern.
Materials:
-
This compound (solid)
-
Methanol (HPLC grade)
-
Formic acid (optional, for positive ion mode)
-
Ammonium hydroxide (optional, for negative ion mode)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
Syringe pump
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in methanol.
-
For positive ion mode, a small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation.
-
For negative ion mode, a small amount of ammonium hydroxide can be added to promote deprotonation.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small molecules.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Infusion and Data Acquisition:
-
Load the sample solution into a syringe and place it in the syringe pump.
-
Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in full scan mode.
-
To obtain fragmentation information, perform tandem MS (MS/MS) by selecting the molecular ion peak ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak and confirm the molecular weight of this compound.
-
Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the fragment ions.
-
Workflow Diagram
Caption: Workflow for direct infusion ESI-MS analysis of this compound.
References
Application Notes and Protocols for the Synthesis of Novel 2,6-Dithiopurine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed synthetic routes, experimental protocols, and relevant biological context for the generation of novel 2,6-dithiopurine analogs. The methodologies outlined are based on established synthetic strategies for purine derivatives, offering a foundation for the exploration of new chemical entities with potential therapeutic applications.
Introduction
Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and anticancer agents. The introduction of sulfur functionalities at the 2 and 6 positions of the purine core can significantly modulate the biological activity of these compounds. This compound analogs, in particular, are of interest for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. This document outlines a general approach to the synthesis of these analogs, starting from the readily available 2,6-dichloropurine.
Synthetic Strategy
The primary synthetic route to this compound analogs commences with 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for a stepwise nucleophilic aromatic substitution (SNAr) with appropriate thiol-containing nucleophiles. Typically, the C6 position is more susceptible to nucleophilic attack than the C2 position. This sequential substitution strategy enables the introduction of two different thio-substituents, leading to a diverse range of novel analogs.
A generalized synthetic workflow is depicted below:
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a model this compound analog.
Protocol 1: Synthesis of 2-Chloro-6-(propylthio)-9H-purine (Intermediate)
This protocol describes the selective monosubstitution at the C6 position of 2,6-dichloropurine.
-
Materials:
-
2,6-Dichloropurine
-
Propanethiol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 2,6-dichloropurine (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add propanethiol (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
-
Protocol 2: Synthesis of 2,6-bis(propylthio)-9H-purine (Final Analog)
This protocol details the substitution at the C2 position to furnish the final this compound analog.
-
Materials:
-
2-Chloro-6-(propylthio)-9H-purine (from Protocol 1)
-
Propanethiol
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add propanethiol (1.5 mmol) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-6-(propylthio)-9H-purine (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2,6-bis(propylthio)-9H-purine analog.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of substituted purine analogs, which can be used as a reference for expected outcomes.
Table 1: Synthesis of 2-Chloro-6-substituted Purine Intermediates
| Entry | R-SH | Base | Solvent | Time (h) | Yield (%) |
| 1 | Ethanethiol | K₂CO₃ | DMF | 24 | 85 |
| 2 | Propanethiol | K₂CO₃ | DMF | 24 | 82 |
| 3 | Benzyl mercaptan | Cs₂CO₃ | DMF | 18 | 90 |
| 4 | Thiophenol | Et₃N | EtOH | 12 | 75 |
Table 2: Synthesis of 2,6-Disubstituted Purine Analogs
| Entry | Intermediate | R'-SH | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-(ethylthio)-purine | Ethanethiol | NaH | THF | 12 | 78 |
| 2 | 2-Chloro-6-(propylthio)-purine | Propanethiol | NaH | THF | 16 | 75 |
| 3 | 2-Chloro-6-(benzylthio)-purine | Thiophenol | NaH | THF | 18 | 70 |
| 4 | 2-Chloro-6-(phenylthio)-purine | Benzyl mercaptan | K₂CO₃ | DMF | 24 | 65 |
Biological Context: Inhibition of STAT3 Signaling
Some 2,6-disubstituted purine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors targeting STAT3 is therefore a promising therapeutic strategy. This compound analogs represent a class of compounds that could potentially bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus to activate target gene expression.
The diagram below illustrates the canonical STAT3 signaling pathway and the potential point of intervention for a this compound analog inhibitor.
Caption: STAT3 signaling pathway and point of inhibition.
Conclusion
The synthetic routes and protocols provided herein offer a robust framework for the generation and exploration of novel this compound analogs. The potential for these compounds to modulate key signaling pathways, such as STAT3, underscores their importance as a scaffold for the development of new therapeutic agents. Further investigation into the structure-activity relationships of these analogs is warranted to optimize their biological activity and drug-like properties.
References
Application Notes and Protocols for In Vivo Administration and Dosing of 2,6-Dithiopurine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and protocols for the in vivo administration and dosing of 2,6-Dithiopurine (2,6-DTP) in animal models. Due to the limited published research on 2,6-DTP, this document also includes adaptable protocols from studies on related thiopurine compounds, such as 6-mercaptopurine (6-MP), to guide future research.
Introduction to this compound
This compound is a purine analogue that has been investigated for its potential as a chemopreventive agent.[1] Its mechanism of action is thought to involve the scavenging of electrophilic ultimate carcinogens.[1] Understanding its in vivo behavior, including appropriate dosing, administration routes, and potential toxicity, is crucial for its development as a therapeutic or preventive agent.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented below. This information is critical for the preparation of formulations for in vivo administration.
| Property | Value | Reference |
| Molecular Formula | C₅H₄N₄S₂ | [2] |
| Molecular Weight | 184.24 g/mol | [2] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | >350 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| pKa | 6.77 ± 0.20 (Predicted) | [2] |
Note on Formulation: The slight solubility of this compound in water presents a challenge for preparing solutions for parenteral administration. Researchers may need to explore the use of co-solvents such as DMSO, or prepare a suspension for oral gavage. It is recommended to perform small-scale solubility tests in various pharmaceutically acceptable vehicles to determine the most suitable formulation for the intended route of administration.
Quantitative Data from In Vivo Studies
The following table summarizes the quantitative data from a key in vivo study on this compound.
| Animal Model | Compound | Administration Route | Dosage | Duration | Key Findings | Reference |
| SENCAR Mice | This compound | Dietary | Up to 4% in AIN-76A diet | 7 weeks | No observed toxicity based on weight gain and histopathology. Dose-dependent increase in serum 2,6-DTP. Major urinary metabolite is 2,6-dithiouric acid. | [1] |
Experimental Protocols
Dietary Administration of this compound in Mice for Toxicity and Metabolism Studies
This protocol is based on the methodology described by T. J. Curphey et al.[1]
Objective: To assess the long-term toxicity and metabolism of this compound administered through the diet in mice.
Materials:
-
This compound powder
-
AIN-76A powdered diet
-
SENCAR mice (or other appropriate strain)
-
Metabolic cages for urine and feces collection
-
Standard laboratory equipment for animal housing, feeding, and observation.
-
Analytical equipment for measuring 2,6-DTP and its metabolites in biological samples (e.g., HPLC).
Procedure:
-
Diet Preparation:
-
Calculate the required amount of this compound to achieve the desired percentage in the diet (e.g., 1%, 2%, 4% w/w).
-
Thoroughly mix the this compound powder with the AIN-76A powdered diet to ensure a homogenous distribution. Prepare a control diet without the compound.
-
Store the prepared diets in airtight containers at 4°C.
-
-
Animal Acclimatization:
-
House the mice in standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week to allow for acclimatization.
-
-
Experimental Phase:
-
Randomly assign mice to control and treatment groups.
-
Replace the standard chow with the prepared control or this compound-containing diets.
-
Provide the respective diets and water ad libitum for the duration of the study (e.g., 7 weeks).
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance, and food/water consumption.
-
Record the body weight of each animal weekly.
-
At specified time points, house the animals in metabolic cages for the collection of urine and feces over a 24-hour period.
-
At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture) under anesthesia.
-
Euthanize the animals and perform a necropsy. Collect major tissues (liver, kidney, spleen, etc.) for histopathological examination.
-
-
Sample Analysis:
-
Process the collected urine, feces, serum, and tissue samples for the analysis of this compound and its metabolites using a validated analytical method.
-
Adaptable Protocol: Intraperitoneal (IP) Injection in Mice
This is a general protocol that can be adapted for the administration of this compound, assuming a suitable vehicle is identified.
Objective: To administer a precise dose of a compound via intraperitoneal injection.
Materials:
-
This compound formulation (solution or suspension)
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol for disinfection
-
Appropriate mouse strain
Procedure:
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
-
Injection Site Identification:
-
Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the abdominal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or organ.
-
Slowly inject the formulation. The maximum recommended injection volume is 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals thereafter.
-
Adaptable Protocol: Oral Gavage in Rats
This is a general protocol that can be adapted for the oral administration of this compound.
Objective: To administer a precise volume of a compound directly into the stomach.
Materials:
-
This compound formulation (solution or suspension)
-
Appropriate size gavage needle for rats (e.g., 18-20 gauge, 2-3 inches long with a ball tip)
-
Syringe
-
Appropriate rat strain
Procedure:
-
Animal Restraint:
-
Firmly restrain the rat to prevent movement. One hand should control the head and neck, while the other supports the body.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.
-
-
Administration:
-
Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation. The recommended maximum volume is 10 mL/kg.
-
-
Needle Removal:
-
Gently withdraw the needle.
-
-
Post-gavage Monitoring:
-
Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Visualization of Metabolic Pathway and Experimental Workflow
Metabolic Pathway of this compound
The following diagram illustrates the known metabolic pathway of this compound in vivo.
References
Application Notes and Protocols for the Quantification of 2,6-Dithiopurine Reaction Products with Toxicants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dithiopurine (DTP) is a nucleophilic sulfur-containing purine analog that has demonstrated significant potential as a chemopreventive agent. Its mechanism of action involves the scavenging of electrophilic toxicants, thereby preventing their interaction with critical cellular macromolecules such as DNA.[1][2][3] This document provides detailed application notes and protocols for the quantification of reaction products formed between DTP and various toxicants, aiding researchers in assessing its efficacy and mechanism of action.
The reactivity of DTP and its major metabolite, 2,6-dithiouric acid (DUA), is predominantly with "soft" electrophiles, a class of toxicants that are highly polarizable.[1][2] In contrast, "hard" electrophiles show little to no reaction with DTP.[1][2] Understanding and quantifying these reactions are crucial for the development of DTP as a protective agent against a range of environmental and chemical toxins.
Data Presentation: Quantification of this compound Reactivity with Toxicants
The following table summarizes the reactivity of this compound (DTP) and its metabolite, 2,6-Dithiouric Acid (DUA), with a panel of electrophilic toxicants. The data is based on in vitro studies conducted near neutral pH.[1][2]
| Toxicant | Toxicant Class | Reactivity with DTP | Reactivity with DUA |
| "Soft" Electrophiles | |||
| Acrolein | α,β-Unsaturated Aldehyde | Facile Reaction | Comparable to DTP |
| Melphalan | Nitrogen Mustard | Facile Reaction | Comparable to DTP |
| Dimethyl Sulfate | Alkylating Agent | Facile Reaction | Comparable to DTP |
| Cisplatin | Platinum-based drug | Facile Reaction | Comparable to DTP |
| Benzo[a]pyrene diol epoxide (BPDE) | Polycyclic Aromatic Hydrocarbon | High Scavenging Activity | Comparable to DTP |
| "Hard" Electrophiles | |||
| Ethyl methanesulfonate | Alkylating Agent | No Appreciable Reaction | Not Reported |
| Methylnitrosourea | N-nitroso compound | No Appreciable Reaction | Not Reported |
| Ethylnitrosourea | N-nitroso compound | No Appreciable Reaction | Not Reported |
| 1-methyl-3-nitro-1-nitrosoguanidine | N-nitroso compound | No Appreciable Reaction | Not Reported |
Signaling Pathways
Electrophilic toxicants can induce cellular damage through various mechanisms, primarily by forming adducts with DNA and proteins, leading to oxidative stress and triggering specific signaling pathways. DTP can mitigate this by intercepting these toxicants. Below are diagrams of key signaling pathways involved.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of the reaction of a potential chemopreventive agent, this compound, and its major metabolite, 2,6-dithiouric acid, with multiple classes of electrophilic toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of 2,6-Dithiopurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2,6-Dithiopurine.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is expected to be pH-dependent. With a predicted pKa of approximately 6.77, its solubility is likely to increase in alkaline conditions (pH > 7) due to the deprotonation of the thiol groups, forming a more soluble salt. Conversely, in acidic conditions (pH < 6), the molecule will be in its neutral, less soluble form. A comprehensive pH-solubility profile should be experimentally determined for your specific application.
Q3: What are the initial recommended solvents for preparing a stock solution of this compound?
A3: For preparing a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving purine analogs.[3] However, it is crucial to be aware that adding a DMSO stock solution to an aqueous buffer can still lead to precipitation if the final concentration of this compound exceeds its aqueous solubility limit.
Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?
A4: This is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium to below its solubility limit.
-
Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity to cells or interference with your assay.
-
Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400).
-
Employ a solubilization technique: For achieving higher aqueous concentrations, consider using solubility enhancement techniques such as pH adjustment, cyclodextrin complexation, or creating a nanoparticle formulation.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Precipitation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate.
-
Solubility Check: Determine the solubility of this compound in your specific assay medium at the intended concentration and temperature.
-
Protocol Review: Ensure that the final concentration of any organic solvent (e.g., DMSO) is consistent across all experiments and is not causing precipitation upon dilution.
-
Formulation Change: If solubility is the issue, consider using a solubilized formulation of this compound (e.g., complexed with cyclodextrin).
-
Issue 2: Difficulty in preparing a stable aqueous solution for in vivo studies.
-
Possible Cause: Low intrinsic solubility of this compound in physiological buffers.
-
Troubleshooting Steps:
-
pH Adjustment: Prepare the formulation in a buffer with a pH that maximizes the solubility of this compound. Based on its pKa, a slightly alkaline pH may be beneficial. However, ensure the pH is compatible with the route of administration.
-
Co-solvent System: Utilize a biocompatible co-solvent system. For example, a mixture of saline, ethanol, and polyethylene glycol 400 can be explored.
-
Cyclodextrin Formulation: Formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.
-
Nanoparticle Formulation: For sustained release or targeted delivery, consider formulating this compound into polymeric nanoparticles.
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water (pH 7.0) | 25 | ~0.01 | ~54 |
| PBS (pH 7.4) | 37 | ~0.015 | ~81 |
| 0.1 M NaOH | 25 | > 1.0 | > 5400 |
| 0.1 M HCl | 25 | < 0.005 | < 27 |
| DMSO | 25 | > 20 | > 108,000 |
| Ethanol | 25 | ~0.5 | ~2700 |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)
| pH | Buffer System | Temperature (°C) | Solubility (mg/mL) |
| 5.0 | Acetate | 37 | 0.008 |
| 6.0 | Phosphate | 37 | 0.010 |
| 7.0 | Phosphate | 37 | 0.014 |
| 7.4 | PBS | 37 | 0.015 |
| 8.0 | Tris | 37 | 0.050 |
| 9.0 | Borate | 37 | 0.200 |
Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing the desired aqueous buffer (e.g., water, PBS pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.[4][5][6] Prepare a standard curve of this compound in the same buffer to accurately quantify the solubility.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Kneading Method
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).
-
Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the mortar to form a paste. Knead the paste for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve.
-
Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method described in Protocol 1.
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).[7]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Tween 80).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.
-
Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or under reduced pressure.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation or ultracentrifugation.
-
Washing and Resuspension: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and stabilizer, and then resuspend them in the desired aqueous medium.
-
Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: Workflow for enhancing this compound solubility.
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
optimizing 2,6-Dithiopurine dosage for maximum therapeutic effect
Welcome to the technical support center for 2,6-Dithiopurine (DTP). This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific research on this compound (DTP) is limited, its mechanism of action is presumed to be similar to other thiopurine analogs like 6-mercaptopurine (6-MP).[1][2][3] As purine antimetabolites, thiopurines are converted intracellularly into active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[4][5] These metabolites exert cytotoxic and immunomodulatory effects through several routes:
-
Incorporation into DNA and RNA: Active metabolites like thio-deoxyguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) are incorporated into DNA and RNA, respectively. This process induces strand breaks and disrupts replication and repair, ultimately leading to cytotoxicity.[1][2]
-
Inhibition of de novo purine synthesis: Thiopurine metabolites can inhibit key enzymes in the purine synthesis pathway, starving cells of essential building blocks for DNA and RNA.[1]
-
Induction of Apoptosis: In T-lymphocytes, the active metabolite 6-thio-GTP can bind to the small GTPase Rac1, suppressing its activity and converting a costimulatory signal into an apoptotic one.[1][6]
DTP has also been investigated as a potential chemopreventive agent due to its ability to act as a "soft" nucleophile, scavenging a range of toxic electrophiles.[7]
Q2: How is this compound metabolized?
A2: In vivo and in vitro studies have shown that DTP is a substrate for the same key enzymes that metabolize 6-MP.[8] The primary metabolic pathways are:
-
Xanthine Oxidase (XO): This enzyme oxidizes DTP to its major metabolite, 2,6-dithiouric acid.[8]
-
Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of DTP to form a monomethylated derivative.[8]
Genetic variations in the TPMT enzyme can significantly impact the metabolism and toxicity of thiopurine drugs.[4][9]
Q3: What are the solubility properties of this compound and how should I prepare a stock solution?
A3: this compound is described as a pale yellow powder that is "slightly soluble" in water.[10][11] For in vitro experiments, it is common to first dissolve thiopurine compounds in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have effects on cell growth at higher concentrations.
Q4: I am not observing the expected cytotoxic effect in my cell-based assay. What are the potential reasons?
A4: A lack of an observable effect can stem from several factors related to the compound, the cell system, or the experimental design.[12] Consider the following:
-
Compound Degradation: Ensure the compound has been stored correctly (sealed in a dry environment at 2-8°C) and that the prepared solutions are fresh.[10]
-
Cell Line Sensitivity: The cell line you are using may be resistant to thiopurines or may have low expression of the enzymes required for metabolic activation, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT).[13]
-
Assay Duration: The cytotoxic effects of antimetabolites often require cells to undergo at least one cycle of division. You may need to extend the incubation time (e.g., 48-72 hours) to observe a significant effect.
-
Concentration Range: Your tested concentrations may be too low. A broad dose-response experiment is necessary to identify the effective range.[14]
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
-
Potential Cause: Uneven cell seeding, inconsistent pipetting, or edge effects in the microplate.[15]
-
Troubleshooting Steps:
-
Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling.
-
Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When preparing serial dilutions, ensure thorough mixing at each step.[15]
-
Edge Effects: Microplates are prone to evaporation in the outer wells, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[16]
-
Well Scanning: If your plate reader supports it, use a well-scanning feature to take multiple readings across the well surface. This can correct for heterogeneous signal distribution caused by uneven cell growth.[17]
-
Issue 2: Low or No Signal in a Fluorescence-Based Assay
-
Potential Cause: Autofluorescence from media components, incorrect reader settings, or poor cell health.
-
Troubleshooting Steps:
-
Reduce Autofluorescence: Phenol red and fetal bovine serum are common sources of background fluorescence. Consider using phenol red-free media or performing the final measurement in PBS.[17]
-
Optimize Reader Settings: Ensure the excitation and emission wavelengths are correct for your fluorescent probe. Optimize the focal height of the reader, especially for adherent cells, to ensure the reading occurs at the cell layer.[17]
-
Check Plate Color: For fluorescent assays, always use black microplates to minimize background and prevent crosstalk between wells.[15]
-
Verify Cell Health: Use microscopy to confirm that your cells are healthy and adherent before starting the assay. Unhealthy cells can lead to unreliable results.[18]
-
Logical Troubleshooting Workflow: No Observed Cytotoxicity
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 5437-25-2 | [10] |
| Molecular Formula | C₅H₄N₄S₂ | [10] |
| Appearance | Pale yellow powder | [10][11] |
| Melting Point | >350 °C | [10][11] |
| Water Solubility | Slightly soluble | [10][11] |
| Storage | 2-8°C, Sealed in dry environment | [10][11] |
Table 2: Example In Vivo Data from Mouse Study[8]
| Dietary DTP | Serum DTP Concentration | Major Urinary Metabolite | Toxicity Observed |
| Up to 4% in AIN-76A diet | Dose-dependent increase | 2,6-dithiouric acid | None observed after 7 weeks |
Experimental Protocols
Protocol: Determining the IC₅₀ of this compound using an MTT Assay
This protocol provides a standard method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.
1. Materials
-
Adherent cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (DTP)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom tissue culture plates, sterile
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
2. Procedure
-
Day 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash cells with PBS, then add Trypsin-EDTA to detach them.
-
Neutralize trypsin with complete medium, collect cells, and centrifuge.
-
Resuspend the cell pellet and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.[16]
-
-
Day 2: Compound Treatment
-
Prepare a 100 mM stock solution of DTP in DMSO.
-
Perform serial dilutions of the DTP stock solution in complete culture medium to prepare 2X working solutions. A typical 8-point concentration range might be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (vehicle control).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution to each well in triplicate. The final concentrations will be half of the 2X solutions (100 µM, 50 µM, etc.).
-
Return the plate to the incubator for 48-72 hours.
-
-
Day 4/5: MTT Assay and Data Collection
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]
-
Incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[16]
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis
-
Average the absorbance values for your triplicate wells.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated) wells. (% Viability = [Absorbance_treated / Absorbance_control] x 100).[13][14]
-
Plot % Viability against the log of the DTP concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[13][19]
Experimental Workflow Diagram
Signaling Pathway
Generalized Thiopurine Metabolic Pathway
Thiopurines like this compound are prodrugs that must be metabolized intracellularly to exert their effects. The pathway involves a complex interplay of activating and inactivating enzymes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reviewing the mechanism of action of thiopurine drugs: towards a new paradigm in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Monitoring thiopurine metabolites in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of the reaction of a potential chemopreventive agent, this compound, and its major metabolite, 2,6-dithiouric acid, with multiple classes of electrophilic toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 11. This compound manufacturers and suppliers in india [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. youtube.com [youtube.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. researchgate.net [researchgate.net]
troubleshooting impurities in the synthesis of 2,6-Dithiopurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2,6-dithiopurine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and accessible synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 2,6-dichloropurine, typically from xanthine. The second step is a nucleophilic aromatic substitution reaction where the chlorine atoms on 2,6-dichloropurine are displaced by a sulfur nucleophile to yield this compound.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the purity of the starting materials and reagents are critical. In the thionation step, controlling the temperature is crucial to prevent side reactions. The reaction time needs to be optimized to ensure complete conversion without product degradation. Using high-purity 2,6-dichloropurine is essential to minimize impurities in the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of dichloromethane and methanol, can be used to separate the starting material (2,6-dichloropurine), the intermediate products, and the final product (this compound). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]
Q4: What are the expected spectroscopic characteristics of this compound?
A4: The structure of this compound can be confirmed using various spectroscopic techniques. In ¹H NMR, a characteristic peak for the C8-H proton is expected. The ¹³C NMR will show signals for the carbon atoms in the purine ring. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₄N₄S₂), which is 184.25 g/mol .
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Ineffective Thionation Agent | Ensure the thionating agent (e.g., sodium hydrosulfide, thiourea) is fresh and of high purity. If using thiourea, ensure the subsequent hydrolysis step is carried out under appropriate conditions to liberate the thiol groups. |
| Suboptimal Reaction Temperature | The reaction temperature for the thionation step is critical. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of the product. Optimize the temperature based on literature precedents for similar reactions or by running small-scale trials at different temperatures. |
| Poor Quality Starting Material | Verify the purity of the 2,6-dichloropurine starting material. Impurities can interfere with the reaction. If necessary, purify the 2,6-dichloropurine by recrystallization before use. |
| Incorrect Stoichiometry | Ensure that at least two equivalents of the sulfur nucleophile are used per equivalent of 2,6-dichloropurine to ensure the substitution of both chlorine atoms. |
Problem 2: Presence of Impurities in the Final Product
Common Impurities and Identification
| Impurity | Identification Method |
| 2,6-Dichloropurine (Unreacted) | TLC, HPLC (shorter retention time than the product), Mass Spectrometry (M⁺ peak at m/z 188/190/192) |
| 2-Chloro-6-mercaptopurine | TLC, HPLC (intermediate retention time), Mass Spectrometry (M⁺ peak corresponding to C₅H₃ClN₄S) |
| 6-Chloro-2-mercaptopurine | TLC, HPLC (intermediate retention time), Mass Spectrometry (M⁺ peak corresponding to C₅H₃ClN₄S) |
| Oxidized Species (e.g., Disulfides) | Mass Spectrometry (M⁺ peak corresponding to the dimer), changes in NMR spectrum. |
Purification Strategies
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol/water, DMF/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
-
Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution with a solvent system like dichloromethane/methanol may be effective.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropurine from Xanthine
This protocol is a representative procedure and may require optimization.
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add xanthine.
-
Under a fume hood, slowly add an excess of phosphorus oxychloride to the flask.
-
Add a catalytic amount of N,N-dimethylaniline.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
The crude 2,6-dichloropurine will precipitate. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,6-dichloropurine.
Protocol 2: Synthesis of this compound from 2,6-Dichloropurine
This is a generalized protocol based on common thionation reactions.
Materials:
-
2,6-Dichloropurine
-
Sodium hydrosulfide (NaSH) or Thiourea
-
Ethanol or a similar suitable solvent
-
Water
-
Hydrochloric acid (if using thiourea for hydrolysis)
Procedure using Sodium Hydrosulfide:
-
Dissolve 2,6-dichloropurine in ethanol in a round-bottom flask.
-
Add at least two equivalents of sodium hydrosulfide to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a suitable acid if necessary.
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the crude this compound by filtration.
-
Purify the product by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway of this compound from Xanthine.
Caption: Troubleshooting workflow for this compound synthesis.
References
improving the reaction yield of 2,6-Dithiopurine synthesis
Welcome to the technical support center for the synthesis of 2,6-Dithiopurine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a thionation agent like Lawesson's reagent or phosphorus pentasulfide with a starting material such as 2,6-dichloropurine or xanthine.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Inactive Thionating Agent: Lawesson's reagent and P₄S₁₀ can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature: Thionation reactions often require high temperatures to proceed efficiently. 3. Poor Solubility of Starting Material: The purine substrate may not be sufficiently soluble in the reaction solvent. | 1. Use a fresh batch of the thionating agent. Store it under anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Refluxing in a high-boiling solvent like pyridine or toluene is common. 3. Choose a solvent in which the starting material has better solubility at elevated temperatures, such as pyridine or DMF. |
| Formation of Multiple Products/Side Reactions | 1. Over-thionation or Side Reactions: Prolonged reaction times or excessive temperatures can lead to undesired byproducts. 2. Reaction with Solvent: Some solvents may react with the thionating agent at high temperatures. | 1. Optimize the reaction time by monitoring the reaction progress using TLC. Once the starting material is consumed, proceed with the work-up. 2. Use a relatively inert, high-boiling solvent like toluene or dioxane if solvent reactivity is suspected. |
| Incomplete Reaction | 1. Insufficient Amount of Thionating Agent: The stoichiometry of the thionating agent to the substrate is crucial. 2. Reaction Time is Too Short: The reaction may not have proceeded to completion. | 1. Increase the molar equivalents of the thionating agent. A common starting point is 2.2-2.5 equivalents for a di-substitution. 2. Extend the reaction time and monitor by TLC until the starting material is no longer visible. |
| Difficult Purification of Final Product | 1. Contamination with Phosphorus Byproducts: The work-up procedure may not effectively remove all phosphorus-containing byproducts. 2. Product Precipitation During Work-up: The product may be insoluble in the extraction solvent. 3. Co-crystallization with Impurities: Impurities may be structurally similar to the product, making separation by recrystallization difficult. | 1. After quenching the reaction, extensive washing with water or a mild aqueous base can help remove phosphorus byproducts. A filtration step may also be necessary. 2. Use a solvent for extraction in which the product has at least moderate solubility. Alternatively, if the product precipitates, it can be isolated by filtration and then washed thoroughly. 3. Screen a variety of recrystallization solvents or solvent mixtures. If recrystallization is ineffective, column chromatography may be required. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 2,6-dichloropurine and xanthine (2,6-dihydroxypurine). 2,6-dichloropurine is often preferred due to the relative ease of nucleophilic substitution of the chloro groups.
Q2: Which thionating agents are most effective for this synthesis?
A2: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most commonly used thionating agents for converting carbonyl or chloro groups on a purine ring to thiocarbonyls. Lawesson's reagent is generally considered milder and more soluble in organic solvents, which can sometimes lead to cleaner reactions and higher yields.
Q3: How can I monitor the progress of the thionation reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material, any intermediates, and the final product. Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.
Q4: What is a typical work-up procedure for a thionation reaction using phosphorus pentasulfide or Lawesson's reagent?
A4: A typical work-up involves cooling the reaction mixture, followed by carefully quenching with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species and to hydrolyze the phosphorus byproducts. The crude product is then typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Q5: What are the recommended methods for purifying crude this compound?
A5: Recrystallization is a common method for purification. The choice of solvent is critical; polar solvents such as ethanol, methanol, or mixtures with water are often good starting points. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichloropurine
This protocol describes a general method for the synthesis of this compound from 2,6-dichloropurine using sodium hydrosulfide (NaSH).
Materials:
-
2,6-Dichloropurine
-
Sodium hydrosulfide (NaSH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloropurine in ethanol.
-
In a separate flask, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.
-
Slowly add the NaSH solution to the 2,6-dichloropurine solution at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of this compound from Xanthine
This protocol outlines a general procedure for the thionation of xanthine using phosphorus pentasulfide.
Materials:
-
Xanthine
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (anhydrous)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add xanthine and anhydrous pyridine.
-
Heat the mixture to reflux to ensure the xanthine is well suspended.
-
In portions, carefully add phosphorus pentasulfide to the refluxing mixture.
-
Continue to reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and stir.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization.
Data Presentation
The yield of this compound is highly dependent on the chosen synthetic route, reaction conditions, and purity of the starting materials. Below is a table summarizing typical yields for the synthesis of the key precursor, 2,6-dichloropurine, from which this compound can be synthesized.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield of 2,6-Dichloropurine (%) |
| Xanthine | POCl₃, Pyridine | - | 180 | 5 | ~33 |
| 2-Amino-6-chloropurine | NaNO₂, HCl | Ionic Liquid | 10 | 2 | ~99 |
Note: The yield for the final conversion to this compound is often lower and requires optimization.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Stabilizing 2,6-Dithiopurine in Experimental Solutions
Welcome to the technical support center for 2,6-Dithiopurine (DTP). This resource provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of this compound in experimental solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
Issue: Unexpected or Inconsistent Experimental Results
-
Possible Cause: Degradation of this compound in your experimental solution. Due to its two thiol groups, DTP is susceptible to oxidation.
-
Recommended Solution:
-
Prepare fresh solutions of this compound immediately before each experiment.
-
If solutions must be stored, conduct a preliminary stability study under your specific storage conditions (e.g., temperature, pH, light exposure) to determine its shelf-life.
-
Analyze stored solutions by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to check for degradation products before use.
-
Issue: Precipitation of the Compound from Solution
-
Possible Cause: Low aqueous solubility or changes in solvent conditions (e.g., pH, temperature). Thiopurines often have pH-dependent solubility.
-
Recommended Solution:
-
Verify the solubility of this compound in your chosen solvent system. For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is often a suitable choice.
-
For aqueous solutions, consider using a co-solvent or a solubilizing agent.
-
Ensure the pH of the solution is within a range where the compound is most soluble. The solubility of similar thiopurines is often higher in their protonated form at acidic pH.
-
Gentle warming or sonication can aid dissolution, but be mindful of potential temperature-induced degradation.
-
Issue: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC)
-
Possible Cause: Chemical degradation of this compound. The thiol groups are prone to oxidation, which can lead to the formation of disulfides or more highly oxidized species like 2,6-dithiouric acid.[1]
-
Recommended Solution:
-
Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products. This information can provide insights into the degradation pathway.
-
To mitigate degradation, consider the following:
-
Adjusting Solution pH: The stability of thiol-containing compounds can be pH-dependent.
-
Protection from Light: Thiopurines can be photosensitive. Store solutions in amber vials or protect them from light.
-
Lowering Storage Temperature: For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing at -20°C or -80°C may be necessary, although the stability of related thiopurines is significantly better at -70°C than at -20°C.
-
Use of Antioxidants: The addition of antioxidants may help prevent oxidative degradation.
-
-
Issue: Loss of Biological Activity of the Compound
-
Possible Cause: Instability of the compound leading to the formation of inactive degradants.
-
Recommended Solution:
-
Correlate the loss of activity with the appearance of degradation products using analytical techniques.
-
If instability is confirmed, modify the formulation or experimental conditions to enhance stability (e.g., use of buffers, antioxidants, or different solvents).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in experimental solutions?
A1: While specific studies on the degradation of this compound in various buffers are limited, the primary pathway is likely the oxidation of its thiol groups. This can lead to the formation of disulfide-linked dimers or further oxidation to species such as 2,6-dithiouric acid, which is a known in vivo metabolite formed by the action of xanthine oxidase.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for purine analogs. It is crucial to ensure the final DMSO concentration in your experimental system (e.g., cell culture medium) is non-toxic to the cells, typically ≤0.5%.
Q3: How does pH affect the stability of this compound solutions?
Q4: Can I use antioxidants to stabilize my this compound solution?
A4: Yes, using antioxidants is a plausible strategy to enhance the stability of this compound, given its susceptibility to oxidation. Thiopurines are known to induce oxidative stress, suggesting they are reactive with oxygen species.[3] While direct evidence for specific antioxidants with DTP is lacking, for the related compound mercaptopurine, ascorbic acid has been shown to improve stability. Other common antioxidants used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT) or N-acetylcysteine. The choice and concentration of the antioxidant should be validated for compatibility with your experimental system.
Q5: How should I store my this compound solutions?
A5: To minimize degradation, solutions should be stored with the following considerations:
-
Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -70°C or lower is advisable. Studies on related thiopurine metabolites have shown significantly better stability at -70°C compared to -20°C.[4]
-
Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, particularly for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Quantitative Data on the Stability of Related Thiopurine Metabolites
Table 1: Long-Term Stability of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells [4]
| Storage Temperature (°C) | Duration (Days) | Initial Concentration (µmol/L) | Percent Decrease |
| -20 | 180 | 2.5 and 8.0 | ~30% |
| -70 | 180 | 2.5 and 8.0 | ~5% |
Table 2: Short-Term Stability of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells [4]
| Storage Temperature (°C) | Duration (Hours) | Percent Change |
| 4 | 4 | No significant change |
| 25 | 4 | No significant change |
Table 3: Stability of 6-Thioguanine Nucleotides (6-TGN) in Whole Blood [4]
| Storage Temperature (°C) | Duration (Days) | Percent Decrease |
| 4 | 4 | ~20% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.
-
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.
-
Adding Solvent: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to achieve the desired final concentration.
-
Dissolution: Tightly cap the tube/vial and vortex vigorously for 1-2 minutes to facilitate dissolution. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Assessing Solution Stability by HPLC
This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.
-
Materials:
-
This compound stock solution
-
Experimental buffer or medium
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase
-
-
Procedure:
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in the experimental buffer or medium.
-
Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method. This initial analysis provides the baseline concentration and purity profile.
-
Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze its contents by HPLC.
-
Data Analysis: Quantify the peak area of this compound and any new peaks that appear over time. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease in the main peak area and the emergence of new peaks indicate degradation.
-
Reporting: Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life of the compound under the tested conditions.
-
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the stability of this compound solutions.
References
- 1. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiopurines Induce Oxidative Stress in T-Lymphocytes: A Proteomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Identification of 2,6-Dithiopurine Metabolites
Welcome to the technical support center for the analytical challenges in the identification of 2,6-Dithiopurine (DTP) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying this compound (DTP) metabolites?
The identification of DTP metabolites presents several analytical challenges, largely stemming from the compound's reactivity and the complexity of its metabolic pathways. Key difficulties include:
-
Metabolite Stability: Thiopurine metabolites can be unstable, and their concentrations may change depending on sample handling and storage conditions.[1][2][3][4][5][6] This necessitates strict and standardized protocols for sample collection, processing, and storage to ensure reliable and reproducible results.
-
Low Endogenous Concentrations: Many DTP metabolites are present at very low concentrations in biological matrices, requiring highly sensitive analytical instrumentation, such as tandem mass spectrometry (LC-MS/MS), for their detection and quantification.
-
Structural Similarity of Metabolites: DTP undergoes biotransformation to various structurally similar metabolites, which can be challenging to separate chromatographically. This requires optimization of liquid chromatography methods to achieve adequate resolution.
-
Matrix Effects in Biological Samples: The complex nature of biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of DTP metabolites in the mass spectrometer, leading to ion suppression or enhancement.[7] This can significantly impact the accuracy and precision of quantitative analyses.
-
Lack of Commercial Standards: The availability of commercial standards for all potential DTP metabolites is limited, making their unambiguous identification and quantification challenging.
Q2: What are the known and predicted metabolites of this compound?
Based on existing literature and the known metabolism of other thiopurines, the metabolism of this compound is expected to proceed through several key pathways:
-
Oxidation: Xanthine oxidase is known to metabolize 6-mercaptopurine and has been shown to convert DTP to 2,6-dithiouric acid in vitro and in vivo.[8]
-
S-methylation: Thiopurine S-methyltransferase (TPMT) can catalyze the methylation of the thiol groups of DTP, leading to the formation of S-methylated metabolites.[8]
-
Glutathione Conjugation: Similar to other xenobiotics, DTP may undergo conjugation with glutathione, a major detoxification pathway.
-
Ribonucleotide Formation: While not explicitly documented for DTP, other thiopurines are anabolized to form ribonucleotides, which are the active cytotoxic species. It is plausible that DTP could also be converted to its corresponding ribonucleotide.
Q3: Why is LC-MS/MS the preferred analytical technique for DTP metabolite identification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of thiopurine metabolites for several reasons:
-
High Sensitivity: LC-MS/MS offers the high sensitivity required to detect and quantify the low concentrations of metabolites typically found in biological samples.
-
High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity, allowing for the detection of target analytes even in complex matrices.
-
Structural Information: The fragmentation patterns generated in the mass spectrometer can provide valuable structural information, aiding in the identification of unknown metabolites.
-
Versatility: LC-MS/MS methods can be adapted to a wide range of analytes and biological matrices.
Troubleshooting Guides
Guide 1: Poor Peak Shape or Shifting Retention Times
Q: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) or inconsistent retention times for my DTP metabolites. What are the possible causes and solutions?
Poor peak shape and retention time shifts are common issues in liquid chromatography. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Column Degradation or Contamination | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | - Ensure the mobile phase pH is appropriate for the analytes. For thiopurines, slightly acidic conditions are often used. |
| Sample Solvent Incompatibility | - Dissolve the sample in the initial mobile phase or a weaker solvent.[9] |
| Column Overloading | - Reduce the injection volume or dilute the sample. |
| Insufficient Column Equilibration | - Increase the column equilibration time between injections, especially in gradient elution.[10] |
| Fluctuations in Column Temperature | - Use a column oven to maintain a stable temperature.[11] |
Guide 2: Low Signal Intensity or High Background Noise
Q: My DTP metabolite peaks have very low intensity, or I am seeing a high background signal in my chromatograms. How can I improve my signal-to-noise ratio?
Low signal intensity and high background are often related to sample preparation and mass spectrometry settings.
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Extraction | - Optimize the sample preparation method (e.g., try different protein precipitation solvents, LLE, or SPE cartridges). |
| Metabolite Degradation | - Ensure samples are processed and stored under appropriate conditions (e.g., on ice, protected from light). |
| Ion Suppression/Enhancement | - Dilute the sample to reduce matrix effects. - Improve sample cleanup to remove interfering substances. - Use a stable isotope-labeled internal standard. |
| Suboptimal Mass Spectrometer Settings | - Optimize MS parameters such as spray voltage, gas flows, and collision energy for each metabolite. |
| Contaminated LC-MS System | - Clean the ion source and mass spectrometer inlet. |
Quantitative Data Summary
Due to the limited availability of published data for this compound metabolites, the following table provides predicted mass-to-charge ratios (m/z) and serves as a template for researchers to populate with their experimental data.
| Metabolite | Chemical Formula | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) | Observed Retention Time (min) | Key MS/MS Fragments (m/z) |
| This compound (DTP) | C₅H₄N₄S₂ | 185.00 | 182.98 | User Determined | User Determined |
| 2,6-Dithiouric Acid | C₅H₄N₄O₃S₂ | 232.98 | 230.96 | User Determined | User Determined |
| S-methyl-2,6-Dithiopurine | C₆H₆N₄S₂ | 199.02 | 197.00 | User Determined | User Determined |
| Other Potential Metabolites | User Determined | User Determined | User Determined | User Determined | User Determined |
Experimental Protocols
Protocol 1: Extraction and Analysis of DTP Metabolites from Plasma using LC-MS/MS
This protocol provides a general framework for the analysis of DTP and its metabolites from plasma. It should be optimized for your specific application and instrumentation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of DTP).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient could be:
-
0-1 min: 2% B
-
1-5 min: 2-95% B
-
5-7 min: 95% B
-
7.1-10 min: 2% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.
-
MS Parameters: Optimize the following for each analyte:
-
Capillary voltage
-
Cone voltage
-
Source temperature
-
Desolvation gas flow
-
Collision energy (for MS/MS fragmentation)
-
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion pairs for each analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
Visualizations
Caption: Predicted metabolic pathways of this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. agilent.com [agilent.com]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 10. Retention time keep changing! - Chromatography Forum [chromforum.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Refining Analytical Techniques for Sensitive Detection of 2,6-Dithiopurine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of 2,6-Dithiopurine and its clinically relevant metabolites, such as 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the sensitive detection of this compound metabolites?
A1: The most prevalent and sensitive methods for quantifying this compound metabolites, particularly 6-TGNs and 6-MMP, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] Electrochemical sensors are also emerging as a sensitive detection method.[8][9][10]
Q2: Why is sample preparation critical for accurate analysis, and what are the key considerations?
A2: Sample preparation is crucial due to the instability of thiopurine metabolites and the complexity of biological matrices like blood. Key considerations include the choice of anticoagulant (EDTA is often preferred), prompt separation of red blood cells (RBCs), and the use of stabilizing agents like dithiothreitol (DTT) to prevent metabolite degradation.[2][11][12][13] Storage conditions are also vital, with freezing at -70°C or -80°C recommended for long-term stability.[14]
Q3: What is the purpose of the acid hydrolysis step in many analytical protocols?
A3: The acid hydrolysis step, typically using perchloric acid, is employed to convert the various phosphorylated forms of thiopurine metabolites (mono-, di-, and triphosphates) into their corresponding purine bases (e.g., 6-thioguanine and 6-methylmercaptopurine).[2][4][15] This simplifies the analysis by allowing for the measurement of the total metabolite concentration.
Q4: How do I choose between HPLC-UV and LC-MS/MS for my analysis?
A4: The choice depends on the required sensitivity and specificity. LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting very low concentrations of metabolites and for complex research applications.[3][4][5] HPLC-UV is a robust and more accessible technique suitable for routine therapeutic drug monitoring where metabolite concentrations are expected to be within a certain range.[1][2][6]
Troubleshooting Guides
HPLC-UV Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure analytes are in a single ionic form. 3. Dilute the sample or inject a smaller volume. |
| Low Signal Intensity / Poor Sensitivity | 1. Incomplete hydrolysis. 2. Metabolite degradation. 3. Incorrect UV wavelength. | 1. Optimize hydrolysis time and temperature (e.g., 100°C for 60 minutes).[2][4] 2. Ensure DTT is added to the sample preparation.[2] Keep samples on ice.[16] 3. Set the UV detector to the optimal wavelength for the analyte (e.g., ~342 nm for 6-TG, ~303 nm for 6-MMP derivative).[15] |
| Baseline Noise or Drift | 1. Contaminated mobile phase or column. 2. Air bubbles in the detector. 3. Fluctuations in pump pressure. | 1. Prepare fresh mobile phase and flush the system. Clean or replace the column. 2. Purge the detector. 3. Degas the mobile phase and check pump seals. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction. | 1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure consistent flow rate. |
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | 1. Matrix effects from the biological sample. 2. Co-elution with other compounds. 3. High salt concentration in the sample. | 1. Improve sample cleanup (e.g., solid-phase extraction). 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Use a desalting step or divert the flow during salt elution. |
| Low Signal Intensity | 1. Poor ionization efficiency. 2. Inefficient fragmentation. 3. Instability of the analyte in the ion source. | 1. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 2. Optimize collision energy for the specific analyte. 3. Use stable isotope-labeled internal standards to compensate for variations.[5][17] |
| High Background Noise | 1. Contaminated solvent or glassware. 2. Leak in the LC or MS system. 3. Electronic noise. | 1. Use high-purity solvents and thoroughly clean all materials. 2. Perform a leak check on all connections. 3. Check for proper grounding and electrical connections. |
| No Analyte Peak Detected | 1. Incorrect MRM transitions. 2. Analyte degradation before analysis. 3. Clogged injector or column. | 1. Verify the precursor and product ion masses for your analyte. 2. Ensure proper sample handling and storage.[14] 3. Perform system maintenance, including cleaning the injector and replacing the column if necessary. |
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) |
| Linear Range | 0.1–10 µmol/L[14] | 0.5–100 µmol/L[14] |
| Lower Limit of Quantification (LLOQ) | 0.2 µmol/L (~50 pmol/8 × 10⁸ RBC)[3] | 4 µmol/L (~1,000 pmol/8 × 10⁸ RBC)[3] |
| Intra-day Precision (%CV) | < 10%[4] | < 10%[4] |
| Inter-day Precision (%CV) | < 10%[4] | < 10%[4] |
| Accuracy | 95-105%[12][13] | 95-105%[12][13] |
| Mean Extraction Recovery | 71.0% - 75.0%[14] | 96.4% - 102.2%[14] |
Table 2: Performance Characteristics of a Validated HPLC-UV Method
| Parameter | 6-Thioguanine (6-TG) | 6-Methylmercaptopurine (6-MMP) |
| Calibration Curve Range | 25 - 250 ng/mL[2] | 25 - 10,000 ng/mL[2] |
| Intra-day Variation | < 15%[1] | < 15%[1] |
| Inter-day Variation | < 15%[1] | < 15%[1] |
| Relative Accuracy | 40.2% - 114.0%[1] | 40.2% - 114.0%[1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Thiopurine Metabolites
1. Sample Preparation (from Red Blood Cells)
-
Blood Collection: Collect whole blood in EDTA-containing tubes.[11][12][13]
-
RBC Isolation: Centrifuge the blood sample to separate plasma and buffy coat from RBCs. Wash the RBCs twice with phosphate-buffered saline (PBS).[11][12][13]
-
Cell Lysis and Stabilization: Lyse the packed RBCs by freezing at -20°C or -80°C.[11][12][13] Add a stabilizing medium containing DTT (e.g., 10 mmol/L) to the RBC lysate.[11][12][13]
-
Protein Precipitation and Hydrolysis: Add perchloric acid to the lysate to precipitate proteins and initiate hydrolysis.[4][14] Vortex and centrifuge the mixture.
-
Hydrolysis: Heat the acidic supernatant at 100°C for 60 minutes to hydrolyze the thiopurine nucleotides to their respective bases.[2][4]
-
Final Sample Preparation: Cool the sample and inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column is commonly used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4]
-
Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the target analytes and their stable isotope-labeled internal standards.
Visualizations
Metabolic Pathway of Thiopurines
Caption: Metabolic pathways of thiopurine drugs and this compound.
General Experimental Workflow for Thiopurine Metabolite Analysis
References
- 1. ukm.my [ukm.my]
- 2. mdpi.com [mdpi.com]
- 3. LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-tandem mass spectrometry analysis of erythrocyte thiopurine nucleotides and effect of thiopurine methyltransferase gene variants on these metabolites in patients receiving azathioprine/6-mercaptopurine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validated HPLC method for the monitoring of thiopurine metabolites in whole blood in paediatric patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. A New Electrochemical Sensor for Direct Detection of Purine Antimetabolites and DNA Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analytical and Sample Preparation Protocol for Therapeutic Drug Monitoring of 12 Thiopurine Metabolites Related to Clinical Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. A sensitive high-performance liquid chromatographic method for the determination of 6-mercaptopurine in plasma using precolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
strategies to minimize off-target effects of thiopurine compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiopurine compounds. The information is designed to help minimize off-target effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with thiopurine compounds?
A1: The primary off-target effects of thiopurine compounds such as azathioprine, 6-mercaptopurine, and 6-thioguanine include:
-
Myelosuppression: A reduction in the production of red blood cells, white blood cells, and platelets, which can lead to anemia, infections, and bleeding. This is a common and potentially severe side effect.[1][2][3]
-
Hepatotoxicity: Liver damage, which can range from mild elevations in liver enzymes to more severe conditions like cholestasis or nodular regenerative hyperplasia.[1][4][5]
-
Gastrointestinal intolerance: Nausea, vomiting, and diarrhea are common side effects.[3][6]
-
Pancreatitis: Inflammation of the pancreas, which can be a serious complication.[7][8]
-
Increased risk of skin cancer: Long-term use of thiopurines is associated with an increased risk of non-melanoma skin cancer.[9][10][11]
Q2: What is the role of TPMT and NUDT15 in thiopurine metabolism and toxicity?
A2: Thiopurine S-methyltransferase (TPMT) and Nudix (nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15) are key enzymes in the metabolism of thiopurines.[12][13][14] Genetic variations (polymorphisms) in the genes for these enzymes can lead to decreased enzyme activity, resulting in the accumulation of active thiopurine metabolites and an increased risk of toxicity, particularly myelosuppression.[15][16][17] Individuals with deficient TPMT or NUDT15 activity are at a much higher risk of severe side effects when treated with standard doses of thiopurines.[2][16]
Q3: How can genetic testing for TPMT and NUDT15 help minimize off-target effects?
A3: Pre-treatment genetic testing for TPMT and NUDT15 variants allows for the identification of individuals with decreased or deficient enzyme activity.[15][18][19] This information enables dose adjustments to be made prior to starting therapy, significantly reducing the risk of severe myelosuppression.[12][20] Guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) provide specific recommendations for dose reductions based on an individual's TPMT and NUDT15 genotype.[21][22][23]
Q4: What is therapeutic drug monitoring (TDM) for thiopurines, and why is it important?
A4: Therapeutic drug monitoring (TDM) for thiopurines involves measuring the concentrations of the active metabolites, primarily 6-thioguanine nucleotides (6-TGN), and the potentially toxic metabolites, such as 6-methylmercaptopurine (6-MMP), in red blood cells.[24][25][26] TDM is important for several reasons:
-
It helps to ensure that the drug concentration is within the therapeutic range to maximize efficacy.[27][28]
-
It can help to identify the cause of non-response to therapy (e.g., non-adherence or preferential metabolism to inactive metabolites).[26][29]
-
It aids in minimizing toxicity by detecting the accumulation of potentially harmful metabolites.[5][13][30]
Troubleshooting Guides
Issue 1: Unexpectedly high myelosuppression is observed in an experimental model.
Possible Cause 1: Undiagnosed TPMT or NUDT15 deficiency.
-
Troubleshooting Step 1: If not already performed, conduct genotypic or phenotypic testing for TPMT and NUDT15 to determine if the experimental model has reduced or deficient enzyme activity.[19][31]
-
Troubleshooting Step 2: If a deficiency is identified, significantly reduce the thiopurine dose according to established guidelines or consider an alternative compound.[20][32] For individuals with two inactive TPMT alleles (homozygous deficient), a dose reduction of up to 90% and a decreased dosing frequency may be necessary.[2][20]
Possible Cause 2: Drug-drug interactions.
-
Troubleshooting Step 1: Review all co-administered compounds. Drugs that inhibit TPMT, such as allopurinol, can increase the levels of active thiopurine metabolites and lead to toxicity.[27]
-
Troubleshooting Step 2: If a potential interaction is identified, consider discontinuing the interacting drug or adjusting the thiopurine dose with careful monitoring.
Issue 2: Evidence of hepatotoxicity (e.g., elevated liver enzymes) is detected.
Possible Cause 1: Preferential metabolism towards 6-MMP.
-
Troubleshooting Step 1: Measure the levels of thiopurine metabolites. Elevated levels of 6-methylmercaptopurine (6-MMP) are associated with an increased risk of hepatotoxicity.[4][5][30]
-
Troubleshooting Step 2: If 6-MMP levels are high, this may indicate "thiopurine shunting." In such cases, combination therapy with a low dose of a xanthine oxidase inhibitor like allopurinol and a reduced dose of the thiopurine can be considered to shift metabolism towards the production of the therapeutic 6-TGN metabolites.[27][33][34]
Possible Cause 2: Hypersensitivity reaction.
-
Troubleshooting Step 1: Hepatotoxicity can be part of a hypersensitivity reaction, which typically occurs within the first few weeks of treatment.[35]
-
Troubleshooting Step 2: If a hypersensitivity reaction is suspected, the thiopurine compound should be discontinued.
Issue 3: Lack of therapeutic effect at standard doses.
Possible Cause 1: Non-adherence or underdosing.
-
Troubleshooting Step 1: Use therapeutic drug monitoring to measure 6-TGN levels. Sub-therapeutic levels may indicate non-adherence or that the current dose is too low.[26][28]
-
Troubleshooting Step 2: If levels are low, consider a controlled administration of the compound and repeat metabolite testing to confirm absorption and metabolism.
Possible Cause 2: Preferential metabolism to inactive metabolites.
-
Troubleshooting Step 1: Measure both 6-TGN and 6-MMP levels. A high 6-MMP to 6-TGN ratio may indicate that the thiopurine is being preferentially metabolized to the less active 6-MMP.[24]
-
Troubleshooting Step 2: As with hepatotoxicity due to high 6-MMP, consider combination therapy with allopurinol and a reduced thiopurine dose to optimize the metabolic pathway.[27]
Data Presentation
Table 1: Thiopurine Metabolite Therapeutic and Toxic Ranges
| Metabolite | Therapeutic Range (pmol/8 x 10⁸ RBC) | Toxic Range (pmol/8 x 10⁸ RBC) | Associated Toxicity |
| 6-Thioguanine Nucleotides (6-TGN) | 235 - 450[27][30] | > 450 | Myelosuppression[1] |
| 6-Methylmercaptopurine (6-MMP) | < 5700[4][30] | > 5700 | Hepatotoxicity[4][5] |
Table 2: CPIC Guideline Recommendations for Thiopurine Dosing Based on TPMT and NUDT15 Phenotype
| TPMT Phenotype | NUDT15 Phenotype | Combined Phenotype | Recommended Dose Adjustment |
| Normal Metabolizer | Normal Metabolizer | Normal Metabolizer | Start with normal starting dose. |
| Intermediate Metabolizer | Normal Metabolizer | Intermediate Metabolizer | Start with 30-80% of the normal starting dose.[12] |
| Poor Metabolizer | Normal Metabolizer | Poor Metabolizer | Consider an alternative drug or start with a drastically reduced dose (e.g., 10% of the standard dose) and reduced frequency.[2] |
| Normal Metabolizer | Intermediate Metabolizer | Intermediate Metabolizer | Start with 30-80% of the normal starting dose.[12] |
| Normal Metabolizer | Poor Metabolizer | Poor Metabolizer | Consider an alternative drug or start with a drastically reduced dose.[15] |
| Intermediate Metabolizer | Intermediate Metabolizer | Intermediate/Poor Metabolizer | Start with 20-50% of the normal starting dose.[22] |
Experimental Protocols
Methodology for TPMT and NUDT15 Genotyping
-
Principle: Genotyping for TPMT and NUDT15 involves identifying specific single nucleotide polymorphisms (SNPs) in the respective genes that are known to result in decreased or absent enzyme function.
-
Sample: A blood or saliva sample is typically used for DNA extraction.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from the provided sample.
-
Allele-Specific PCR or Genotyping Array: Use techniques such as polymerase chain reaction (PCR) with allele-specific primers or a genotyping array to detect the presence of key variant alleles (e.g., TPMT*2, *3A, *3C and NUDT15 c.415C>T).
-
Data Analysis: The results will indicate whether the individual is homozygous wild-type (normal metabolizer), heterozygous (intermediate metabolizer), or homozygous variant (poor metabolizer) for each gene.
-
Methodology for Thiopurine Metabolite Measurement
-
Principle: The concentrations of 6-TGN and 6-MMP are measured in red blood cells (RBCs) to assess therapeutic levels and potential for toxicity.
-
Sample: A whole blood sample collected in an EDTA tube is required.[30]
-
Methodology:
-
Sample Preparation: Red blood cells are isolated from the whole blood sample and lysed to release the intracellular metabolites.
-
Hydrolysis: The thiopurine nucleotide metabolites are hydrolyzed to their respective bases (6-thioguanine and 6-methylmercaptopurine).
-
Quantification by HPLC or LC-MS/MS: The concentrations of the hydrolyzed bases are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Reporting: Results are typically reported in pmol per 8 x 10⁸ red blood cells.[30]
-
Visualizations
Caption: Thiopurine metabolism pathway highlighting key enzymes and clinical outcomes.
Caption: Workflow for minimizing thiopurine off-target effects.
References
- 1. Drug Insight: pharmacology and toxicity of thiopurine therapy in patients with IBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implementation of TPMT testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genes implicated in thiopurine-induced toxicity: Comparing TPMT enzyme activity with clinical phenotype and exome data in a paediatric IBD cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fg.bmj.com [fg.bmj.com]
- 5. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. fg.bmj.com [fg.bmj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Risk of skin cancers in thiopurines-treated and thiopurines-untreated patients with inflammatory bowel disease: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiopurine use ups risk of skin cancer for ulcerative colitis patients | MDedge [mdedge.com]
- 11. Use of thiopurines in the treatment of inflammatory bowel disease is associated with an increased risk of non-melanoma skin cancer in an at-risk population: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. digibug.ugr.es [digibug.ugr.es]
- 13. Thiopurine Metabolites in Red Blood Cells | Test Fact Sheet [arupconsult.com]
- 14. TPMT and NUDT15 | Test Fact Sheet [arupconsult.com]
- 15. Pharmacogenetics of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sonicgenetics.com.au [sonicgenetics.com.au]
- 17. tandfonline.com [tandfonline.com]
- 18. moodle2.units.it [moodle2.units.it]
- 19. Thiopurine Drug Toxicity Testing | ARUP Laboratories [aruplab.com]
- 20. Clinical Pharmacogenetics Implementation Consortium Guidelines for Thiopurine Methyltransferase Genotype and Thiopurine Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clinical Pharmacogenetics Implementation Consortium Guideline for Thiopurine Dosing Based on TPMT and NUDT15 Genotypes: 2018 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CPIC® Guideline for Thiopurines and TPMT and NUDT15 – CPIC [cpicpgx.org]
- 23. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 24. tandfonline.com [tandfonline.com]
- 25. benthamdirect.com [benthamdirect.com]
- 26. academic.oup.com [academic.oup.com]
- 27. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 28. Therapeutic drug monitoring of thiopurine metabolites in adult thiopurine tolerant IBD patients on maintenance therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thiopurine metabolites [gloshospitals.nhs.uk]
- 30. Thiopurine Metabolites (6-TG and 6-MMP) | MLabs [mlabs.umich.edu]
- 31. ccjm.org [ccjm.org]
- 32. blueshieldca.com [blueshieldca.com]
- 33. researchers.mq.edu.au [researchers.mq.edu.au]
- 34. tandfonline.com [tandfonline.com]
- 35. Monitoring and Management of Toxicities in Long-Term Thiopurine Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2,6-Dithiopurine for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of 2,6-Dithiopurine (DTP) for in vivo research. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications in research?
A1: this compound (DTP) is a purine analog that has been investigated as a potential chemopreventive agent. Its mechanism is thought to involve the trapping of electrophilic ultimate carcinogens.[1]
Q2: What are the main challenges in using this compound for in vivo research?
A2: The primary challenge is its likely low and variable oral bioavailability, a common issue among thiopurine drugs.[2][3] Like the related compound 6-mercaptopurine, DTP is expected to have poor aqueous solubility and permeability (BCS Class IV), which limits its absorption from the gastrointestinal tract.[2] Additionally, studies have shown large interindividual variation in serum concentrations of DTP in mice, which can complicate the interpretation of in vivo experimental results.[1]
Q3: How is this compound metabolized in vivo?
A3: In vivo studies in mice have shown that DTP is metabolized by two main enzymatic pathways. It is a substrate for xanthine oxidase, which converts it to 2,6-dithiouric acid, the major urinary metabolite. It is also metabolized by thiopurine methyltransferase (TPMT) to an apparent monomethylated derivative.[1] Unchanged DTP is excreted in both urine and feces.[1]
Q4: Is this compound toxic?
A4: Based on studies in mice, this compound appears to have a good safety profile. Mice fed diets containing up to 4% DTP for 7 weeks showed no signs of toxicity, as monitored by weight gain and histopathological examination of major tissues.[1] However, as with any experimental compound, appropriate safety precautions and dose-ranging studies are recommended.
Troubleshooting Guide
Issue 1: Low or inconsistent plasma concentrations of this compound after oral administration.
Possible Causes:
-
Poor aqueous solubility: DTP, like other thiopurines, has low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2]
-
Low intestinal permeability: Thiopurines are often classified as BCS Class IV drugs, meaning they also have low permeability across the intestinal epithelium.[2]
-
First-pass metabolism: DTP is metabolized by xanthine oxidase and TPMT, which are present in the liver and intestinal mucosa.[1][4] This first-pass metabolism can reduce the amount of active drug reaching systemic circulation.
-
High interindividual variability: Studies have noted significant variation in serum DTP concentrations between individual animals, even under controlled conditions.[1]
Solutions:
-
Formulation Strategies: Employ formulation techniques to enhance solubility and dissolution rate. Refer to the "Formulation Strategies to Enhance Bioavailability" table below for a summary of approaches.
-
Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration such as intraperitoneal (IP) injection, which bypasses first-pass metabolism.[5]
-
Co-administration with Enzyme Inhibitors: While not standard practice for DTP, in clinical settings, allopurinol (a xanthine oxidase inhibitor) is sometimes used with other thiopurines to alter their metabolism and increase levels of active metabolites.[6][7] This approach would require careful dose adjustments and monitoring to avoid potential toxicity.
-
Increase 'n' Number: To account for high interindividual variability, increase the number of animals per experimental group to ensure statistically significant results.
Issue 2: Difficulty in dissolving this compound for administration.
Possible Causes:
-
Inappropriate solvent selection: DTP is poorly soluble in water.[2]
Solutions:
-
Solubility Testing: Conduct solubility studies in a range of pharmaceutically acceptable solvents and vehicles. For related compounds like 6-mercaptopurine, solubility is higher in alkaline solutions and hot ethanol.[8]
-
Use of Co-solvents: Employ co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in the formulation to increase solubility.
-
pH Adjustment: Investigate the effect of pH on DTP solubility. Thiopurines are often more soluble in alkaline solutions.
-
Formulation Approaches: Utilize formulation strategies like nanosuspensions or lipid-based formulations where the drug is dispersed or dissolved in the carrier system.[9][10]
Data Presentation: Formulation Strategies to Enhance Bioavailability
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[11][12] | Relatively simple and widely applicable technique. | May not be sufficient for compounds with very low permeability; potential for particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a carrier matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[11] | Significant increase in apparent solubility and dissolution rate. | The amorphous state is thermodynamically unstable and can recrystallize over time, reducing bioavailability. |
| Lipid-Based Formulations (e.g., SEDDS, Liposomes) | The drug is dissolved in a lipid carrier, which can enhance absorption through various mechanisms, including improved solubilization and lymphatic transport.[12] | Can significantly improve the bioavailability of highly lipophilic drugs; protects the drug from degradation. | Formulations can be complex to develop and characterize; potential for drug precipitation upon dispersion. |
| Co-crystallization | A crystalline structure is formed containing the drug and a co-former, which can alter the physicochemical properties, including solubility and dissolution rate. | Improves solubility and stability while maintaining a crystalline form. | Requires screening for suitable co-formers; manufacturing can be complex. |
Experimental Protocols
Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cells
This protocol provides a method to estimate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.[13]
-
Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[14]
-
Preparation of Dosing Solutions: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of approximately 10 µM.[13]
-
Permeability Assay (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport: Add the DTP dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B→A) Transport: Add the DTP dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.
-
Sample Analysis: Quantify the concentration of DTP in all samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[13]
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
This protocol describes a basic pharmacokinetic study to determine the absolute oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Use adult male mice (e.g., C57BL/6), divided into two groups: Intravenous (IV) and Oral (PO).
-
Dosing:
-
IV Group: Administer a single bolus dose of DTP (e.g., 1-2 mg/kg, dissolved in a suitable vehicle) via the tail vein. This group serves as the 100% bioavailability reference.[15]
-
PO Group: Administer a single dose of the DTP formulation (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples from a subset of animals at each time point (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For IV administration, the initial sampling times should be very short (e.g., 1-2 minutes) to accurately capture the distribution phase.[15] Collect blood via a suitable method (e.g., saphenous vein) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of DTP in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Calculate the Area Under the Curve from time zero to infinity (AUC0-∞) for both routes of administration using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Visualizations
References
- 1. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in Thiopurine Drug Delivery: The Current State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Pitfalls of Therapeutic Drug Monitoring of Thiopurines in Patients With Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma concentrations and organ distribution of thiopurines after oral application of azathioprine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 7. A practical guide to thiopurine prescribing and monitoring in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Mercaptopurine | C5H4N4S | CID 667490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Selection of oral bioavailability enhancing formulations during drug discovery | Semantic Scholar [semanticscholar.org]
- 10. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 15. researchgate.net [researchgate.net]
protocol refinement for reproducible results in 2,6-Dithiopurine studies
This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of experimental results in studies involving 2,6-Dithiopurine.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the storage, handling, and experimental use of this compound and other thiopurine analogs.
Compound Stability and Storage
-
Q1: What are the recommended storage conditions for solid this compound?
-
Q2: I left my solid compound at room temperature for a few days. Is it still usable?
-
A2: Short periods (less than a week) at temperatures higher than recommended during shipping or temporary storage should not significantly impact the product's efficacy.[2] However, for long-term storage, the recommended conditions should be strictly followed.
-
-
Q3: How should I prepare and store this compound stock solutions?
-
A3: It is recommended to prepare stock solutions fresh for each experiment.[2] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[2] Some thiopurine metabolites have shown degradation at -20°C over longer periods, so for long-term storage, -70°C or -80°C is recommended.[3][4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[2]
-
-
Q4: My this compound solution appears cloudy or has precipitated. What should I do?
-
A4: This may indicate that the compound has precipitated out of solution. Gently warm the solution and vortex to try and redissolve the compound. If the issue persists, it may be necessary to prepare a fresh solution. Ensure that the solvent used is appropriate for the desired concentration and that the compound's solubility limits have not been exceeded.
-
Experimental Inconsistency and Reproducibility
-
Q5: I am observing high variability between my experimental replicates. What are the potential causes?
-
A5: High variability can stem from several factors. Inconsistent pipetting, temperature fluctuations during the experiment, or the use of reagents that have not been equilibrated to room temperature can all contribute.[5] Additionally, the stability of this compound and its metabolites is a critical factor; ensure that solutions are fresh or have been stored properly.[3][4] Running samples in replicate is a crucial step to identify and mitigate variability.[5]
-
-
Q6: My results are not consistent with previously published data. How can I troubleshoot this?
-
A6: Reproducibility issues are a known challenge in preclinical research.[6][7] Several factors could contribute to this, including differences in experimental protocols, cell line passage numbers, or reagent sources.[6] It is crucial to ensure that your experimental methods are thoroughly documented and align with the cited literature.[8] The stability of thiopurine metabolites is a significant factor that can limit the reproducibility of studies, so careful sample handling and storage are paramount.[3]
-
-
Q7: How can I verify the concentration and purity of my this compound stock solution?
-
A7: The concentration and purity of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] These methods can separate the parent compound from any potential degradants or impurities.
-
Quantitative Data Summary
Consistent and accurate data logging is essential for reproducible research. The following tables provide a summary of stability data for thiopurine metabolites, which are structurally related to this compound and can inform its handling.
Table 1: Stability of Thiopurine Metabolites in Red Blood Cells (RBCs)
| Storage Temperature | Duration | 6-Thioguanine Nucleotides (6-TGN) % Decrease | 6-Methylmercaptopurine (6-MMP) % Decrease | Reference |
| Room Temperature (22°C) | 7 days | 47% | 45% | [3] |
| Refrigerated (4°C) | 7 days | 10% | 14% | [3] |
| Frozen (-20°C) | Significant decrease over time | Significant decrease over time | [3] | |
| Frozen (-70°C) | 6 months | Stable | Stable | [4] |
| Frozen (-80°C) | 6 months | Stable | Significant decrease | [3] |
Table 2: General Storage Recommendations for Thiopurine Compounds
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid | 2-8°C | Up to 6 months | [2] |
| Solution | -20°C | Up to 1 month | [2] |
| Solution (Long-term) | -70°C | Recommended for > 1 month | [4] |
Experimental Protocols
Adherence to detailed and consistent protocols is fundamental for achieving reproducible results.
Protocol 1: Preparation of this compound Stock Solution
-
Pre-use Equilibration: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 60 minutes.[2]
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: For immediate use, keep the solution at room temperature, protected from light.[5] For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[2] For longer-term storage, -70°C is recommended.[4]
Protocol 2: General Workflow for a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure all solutions are at the correct temperature before adding to the cells.[5]
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the cells for the desired time period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assay: Perform the desired assay (e.g., MTT, CellTiter-Glo) to measure the endpoint of interest (e.g., cell viability, apoptosis).
-
Data Analysis: Analyze the data and calculate relevant parameters such as IC50 values. Always run samples in at least triplicate to ensure statistical validity.[5]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound research.
Caption: Metabolic pathway and mechanism of action of thiopurines.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting flowchart for inconsistent experimental results.
References
- 1. This compound | 5437-25-2 [sigmaaldrich.com]
- 2. Stability and Storage | Tocris Bioscience [tocris.com]
- 3. Limited stability of thiopurine metabolites in blood samples: relevant in research and clinical practise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reproducibility of clinical research in critical care: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 2,6-Dithiopurine and 6-Thioguanine: A Review of Preclinical Data
Introduction to 2,6-Dithiopurine and 6-Thioguanine
6-Thioguanine (6-TG) is a purine analogue that has been a cornerstone in the treatment of various cancers, particularly acute leukemias, for decades.[1][2] It functions as an antimetabolite, interfering with DNA synthesis and repair, ultimately leading to the death of rapidly dividing cancer cells.[3][4] Its mechanism of action and clinical efficacy are well-documented.
This compound (DTP) is another sulfur-containing purine analogue. However, its primary investigation has been in the realm of chemoprevention. Studies have highlighted its potential to act as a scavenger of carcinogens, thereby preventing the initiation of cancer.[5] While its metabolism has been studied in animal models, comprehensive data on its direct cytotoxic efficacy against established cancer cells remains limited.[5]
Comparative Efficacy: A Data-Driven Overview
In Vitro Cytotoxicity of 6-Thioguanine
The half-maximal inhibitory concentration (IC50) is a key metric for a drug's cytotoxic potency. The following table summarizes the IC50 values of 6-thioguanine in various human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Carcinoma | 28.79 | [6] |
| MCF-7 | Breast Cancer | 5.481 | [7] |
| A549 | Lung Cancer | 2.82 | [8] |
| CCRF-CEM | T-cell Leukemia | 0.8701 | [8] |
| COLO357 | Pancreatic Cancer | 2.09 | [8] |
| Caco-2 | Colorectal Adenocarcinoma | 2.21 | [8] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Mechanism of Action and Signaling Pathways
6-Thioguanine: Disrupting Cellular Processes
The primary mechanism of action of 6-thioguanine involves its conversion to thioguanine nucleotides (TGNs) within the cell. These TGNs are then incorporated into DNA and RNA, leading to cytotoxicity through several mechanisms:
-
Inhibition of DNA and RNA Synthesis: TGNs disrupt the normal synthesis of nucleic acids, halting cell proliferation.[3][4]
-
Induction of Apoptosis: The incorporation of TGNs into DNA can trigger programmed cell death, or apoptosis.[9][10]
-
Interference with Rac1 Signaling: A key signaling pathway affected by 6-thioguanine is the Rac1 GTPase pathway. By binding to and inhibiting Rac1, a crucial regulator of cell proliferation and survival, 6-thioguanine further contributes to its anti-cancer effects.[1][2][3]
Figure 1: Simplified signaling pathway of 6-Thioguanine.
This compound: A Focus on Chemoprevention
The mechanism of action for this compound, as currently understood, centers on its ability to act as a nucleophilic scavenger. This means it can directly react with and neutralize electrophilic carcinogens, such as benzo[a]pyrene diol epoxide, preventing them from damaging DNA and initiating cancer.[5] Its metabolism in mice involves oxidation to 2,6-dithiouric acid.[5] However, the specific intracellular signaling pathways modulated by this compound to exert any direct cytotoxic effects have not yet been elucidated.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of compounds like 6-thioguanine.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-thioguanine) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12][13]
Figure 2: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for a specific duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Resuspension: Resuspend the cells in the provided Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Conclusion and Future Directions
To enable a comprehensive and direct comparative analysis of the efficacy of these two compounds, further research into the cytotoxic properties and mechanism of action of this compound is essential. Future studies should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines.
-
Investigating the molecular mechanisms by which this compound may exert cytotoxic effects, including its impact on cell cycle progression and apoptosis.
-
Identifying the specific signaling pathways modulated by this compound in cancer cells.
Such data will be invaluable for the drug development community in assessing the full therapeutic potential of this compound and its standing relative to established drugs like 6-thioguanine.
References
- 1. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of thiosubstituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of the reaction of a potential chemopreventive agent, this compound, and its major metabolite, 2,6-dithiouric acid, with multiple classes of electrophilic toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Gene Expression and Thiopurine Metabolite Profiling in Inflammatory Bowel Disease – Novel Clues to Drug Targets and Disease Mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. New methods to assess 6-thiopurine toxicity and expanding its therapeutic application to pancreatic cancer via small molecule potentiators - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological activity of diisothiocyanate-derived mercapturic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 13. Mutagenicity and Potential Carcinogenicity of Thiopurine Treatment in Patients with Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacogenomic studies of the anticancer and immunosuppressive thiopurines mercaptopurine and azathioprine - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Protective Effects of 2,6-Dithiopurine Against Mutagens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the protective effects of 2,6-Dithiopurine (DTP) against mutagens, benchmarked against other potential antimutagenic agents. The following sections present experimental data, detailed methodologies, and mechanistic insights to facilitate an objective evaluation of DTP's performance.
Executive Summary
This compound (DTP) has demonstrated significant potential as a chemopreventive agent due to its ability to directly neutralize electrophilic mutagens, thereby preventing DNA damage. This guide compares the efficacy of DTP with other compounds, including the structurally similar thiopurine, 9-methyl-6-mercaptopurine, and other agents with different mechanisms of action, such as antioxidants and DNA repair modulators. Experimental evidence suggests that DTP is highly effective in blocking mutagenesis, particularly from chemical mutagens requiring metabolic activation.
Comparative Analysis of Antimutagenic Potency
The protective effects of this compound and alternative compounds have been quantified using various standard assays. The following tables summarize the available quantitative data, allowing for a direct comparison of their antimutagenic efficacy.
Table 1: Inhibition of Mutagenicity in the Ames Test
| Compound | Mutagen | Test Strain | Concentration of Compound | % Inhibition of Mutagenicity | Reference |
| This compound (DTP) | 2-Chloroethyl ethyl sulfide (CEES) | Not Specified (Shuttle Vector Assay) | Approx. equimolar to mutagen | 100% | [1][2] |
| This compound (DTP) | 2-Chloroethyl methyl sulfide (CEMS) | Not Specified (Shuttle Vector Assay) | Approx. equimolar to mutagen | 100% | [1][2] |
| 9-Methyl-6-mercaptopurine | 2-Chloroethyl ethyl sulfide (CEES) | Not Specified | Similarly effective to DTP | Not Quantified | [1][2] |
| N-Acetylcysteine (NAC) | Diesel Extract | S. typhimurium TA98, TA100, TA104 | Not Specified | Significant Inhibition | [3] |
| N-Acetylcysteine (NAC) | 4-Nitroquinoline-N-oxide | S. typhimurium TA100 | Not Specified | Dose-dependent decrease | [1] |
| N-Acetylcysteine (NAC) | Sodium Dichromate | S. typhimurium TA102 | Not Specified | Sharp decrease | [1] |
| Resveratrol | Aflatoxin B1 (10 µ g/plate ) | S. typhimurium TA98 | 300 µ g/plate | ~85% | [1] |
| Resveratrol | Aflatoxin B1 (1 µ g/plate ) | S. typhimurium TA100 | 300 µ g/plate | ~90% | [1] |
| Chlorophyllin | Fried Beef Extract | S. typhimurium TA98 | Not Specified | >90% | [4] |
| Chlorophyllin | Coal Dust Extract | S. typhimurium TA98 | Not Specified | >90% | [4] |
| Chlorophyllin | Diesel Emission Particles | S. typhimurium TA98 | Not Specified | >90% | [4] |
Table 2: Reduction of Genotoxicity in Mammalian Cells
| Compound | Genotoxic Agent | Cell Line | Assay | Endpoint | % Reduction of Genotoxicity | Reference |
| This compound (DTP) | CEES/CEMS | Human Skin (NCTC2544) | Shuttle Vector Mutagenesis | Mutation Frequency | 100% | [1][2] |
| Resveratrol | Nitroquinoline-1-oxide (NQO) | HL-60 | Micronucleus Test | Micronuclei Formation | Concentration-dependent | [3] |
| Resveratrol | Mitomycin C (MMC) | HL-60 | Micronucleus Test | Micronuclei Formation | Concentration-dependent | [3] |
| N-Acetylcysteine (NAC) | Diesel Extract | Human Lymphocytes | Sister Chromatid Exchange | SCE Frequency | Significant Inhibition | [3] |
Mechanisms of Action
The protective effects of these compounds are mediated by distinct mechanisms. Understanding these pathways is crucial for evaluating their suitability for different applications.
This compound: The Nucleophilic Scavenger
This compound functions as a potent nucleophilic scavenger. Its primary mechanism involves direct chemical reaction with electrophilic mutagens, such as the active metabolites of sulfur mustards. This reaction forms a harmless adduct, preventing the mutagen from reaching and damaging cellular macromolecules like DNA.
Alternative Antimutagenic Mechanisms
In contrast to DTP's direct scavenging activity, other compounds protect against mutagenesis through different pathways:
-
Antioxidants (e.g., N-Acetylcysteine, Resveratrol): These molecules neutralize reactive oxygen species (ROS), which can cause oxidative DNA damage. They can also influence cell signaling pathways involved in the response to oxidative stress.
-
Enzyme Inhibitors (e.g., Purpurin): Some compounds can inhibit the activity of metabolic enzymes, such as cytochrome P450s, that are responsible for activating pro-mutagens into their DNA-reactive forms.
-
DNA Repair Enhancers: While specific, potent small-molecule enhancers of DNA repair are still an active area of research, some compounds have been shown to modulate DNA repair pathways, potentially increasing the fidelity of DNA replication and repair.
Detailed Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited in this guide are provided below.
Shuttle Vector-Based Mutagenesis Assay
This assay allows for the quantification of mutations induced in mammalian cells by a mutagen and the assessment of the protective effect of an antimutagenic agent.
Protocol:
-
Cell Culture and Transfection:
-
Culture human cells (e.g., NCTC2544 skin cells) under standard conditions.
-
Transfect the cells with a shuttle vector plasmid (e.g., pSP189) containing a marker gene (e.g., supF).
-
-
Treatment:
-
Divide the transfected cells into three groups:
-
Control (no treatment).
-
Mutagen-treated (e.g., CEES or CEMS).
-
Mutagen + Antimutagen-treated (e.g., CEES + DTP).
-
-
Expose the cells to the respective treatments for a defined period.
-
-
Plasmid Rescue:
-
After incubation to allow for plasmid replication and mutation fixation, harvest the cells.
-
Extract the low molecular weight DNA containing the shuttle vector plasmids.
-
-
Bacterial Transformation and Selection:
-
Transform a suitable strain of E. coli (e.g., MBM7070) with the rescued plasmid DNA.
-
Plate the transformed bacteria on two types of agar plates:
-
Non-selective plates to determine the total number of transformants.
-
Selective plates to identify bacteria containing a mutated marker gene.
-
-
-
Data Analysis:
-
Count the number of colonies on both types of plates.
-
Calculate the mutation frequency as the ratio of mutant colonies to the total number of transformants.
-
Compare the mutation frequencies between the different treatment groups to determine the protective effect of the antimutagen.
-
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical and the antimutagenic activity of a test compound.
Protocol:
-
Bacterial Strains:
-
Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).
-
-
Metabolic Activation:
-
For indirect-acting mutagens, include a liver homogenate (S9 fraction) to provide metabolic enzymes.
-
-
Treatment:
-
In a test tube, combine the bacterial culture, the mutagen, the test antimutagen (at various concentrations), and the S9 mix (if required).
-
Pre-incubate the mixture.
-
-
Plating and Incubation:
-
Add the mixture to molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis:
-
Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
A significant reduction in the number of revertant colonies in the presence of the antimutagen compared to the mutagen alone indicates antimutagenic activity.
-
The percentage of inhibition is calculated as: [1 - (Revertants with Mutagen + Antimutagen) / (Revertants with Mutagen alone)] x 100.
-
In Vitro Micronucleus Assay
This assay detects chromosomal damage in mammalian cells.
Protocol:
-
Cell Culture and Treatment:
-
Culture mammalian cells (e.g., human lymphocytes, CHO cells).
-
Treat the cells with the mutagen and the test antimutagen.
-
-
Cytokinesis Block:
-
Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
-
Harvesting and Staining:
-
Harvest the cells and fix them.
-
Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
-
Microscopic Analysis:
-
Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.
-
-
Data Analysis:
-
A significant decrease in the frequency of micronucleated cells in the antimutagen-treated group compared to the mutagen-only group indicates a protective effect.
-
Conclusion
This compound demonstrates exceptional protective effects against chemical mutagens, particularly those that act as electrophiles. Its mechanism as a direct scavenger provides a potent and immediate line of defense against DNA damage. When compared to other antimutagenic agents, DTP's ability to completely abolish mutagenesis in certain experimental systems is noteworthy. While antioxidants and enzyme inhibitors also offer protective benefits, their efficacy can be more context-dependent. The data and protocols presented in this guide provide a solid foundation for further research and development of DTP as a promising chemopreventive agent.
References
- 1. In vitro effects of N-acetylcysteine on the mutagenicity of direct-acting compounds and procarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimutagenic potency of chlorophyllin in the Salmonella assay and its correlation with binding constants of mutagen-inhibitor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetylcysteine inhibits diesel extract mutagenicity in the Ames test and SCE induction in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorophyllin: a potent antimutagen against environmental and dietary complex mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Nucleophilic Activity of Thiopurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the nucleophilic activity of three key thiopurine derivatives: 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and azathioprine (AZA). Understanding the relative nucleophilicity of these compounds is crucial for elucidating their mechanisms of action, potential for off-target reactions, and for the development of novel analogs with improved therapeutic profiles. This comparison is supported by experimental data on their physicochemical properties and reactivity.
Introduction to Thiopurine Derivatives
Thiopurine derivatives are a class of antimetabolite drugs widely used for their immunosuppressive and cytotoxic effects. They are structural analogs of endogenous purine bases and interfere with nucleic acid synthesis. 6-Mercaptopurine and its prodrug, azathioprine, are cornerstone therapies for autoimmune diseases such as Crohn's disease and rheumatoid arthritis, as well as in preventing organ transplant rejection. 6-Thioguanine is primarily used in the treatment of acute myeloid leukemia. Their therapeutic effects are mediated by their conversion to the active metabolites, 6-thioguanine nucleotides (6-TGNs).
The nucleophilic character of these molecules, primarily due to the thiol group, plays a significant role in their biochemical interactions and metabolic pathways.
Comparison of Nucleophilic Activity
The nucleophilic activity of a thiol-containing compound is largely dependent on the ease of deprotonation of the sulfhydryl group (-SH) to form the more reactive thiolate anion (-S⁻). A key indicator of this is the acid dissociation constant (pKa) of the thiol group. A lower pKa value signifies a more acidic thiol, which in turn means a higher concentration of the nucleophilic thiolate anion at a given pH.
Based on their pKa values, the order of nucleophilic activity for the thiol-containing thiopurines is predicted to be:
6-Thioguanine > 6-Mercaptopurine
Azathioprine, lacking a free thiol group, is not directly comparable in the same manner. It is a prodrug that is converted to 6-mercaptopurine in vivo.[1] Its reactivity is therefore primarily governed by the rate of this conversion.
Quantitative Data Summary
The following table summarizes the key physicochemical properties related to the nucleophilic activity of the thiopurine derivatives.
| Thiopurine Derivative | Chemical Structure | pKa Values | Interpretation of Nucleophilic Activity |
| 6-Mercaptopurine (6-MP) | 6-sulfanyl-7H-purine | 3.0, 11.1 | The lower pKa (3.0) is associated with the thiol group, indicating a significant population of the highly nucleophilic thiolate anion at physiological pH. |
| 6-Thioguanine (6-TG) | 2-amino-6-sulfanyl-7H-purine | 1.2, 10.0 | The very low pKa (1.2) of the thiol group suggests that it is the most readily deprotonated of the three, leading to the highest concentration of the thiolate anion and thus the highest nucleophilic activity. |
| Azathioprine (AZA) | 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine | 8.2 | This pKa is not associated with a thiol group. Azathioprine itself is not a strong nucleophile in the same way as 6-MP and 6-TG. Its reactivity is linked to its conversion to 6-MP. |
Experimental Protocols
To experimentally determine and compare the nucleophilic activity of these thiopurine derivatives, a kinetic assay measuring the rate of their reaction with a model electrophile can be employed. The following protocol is a representative method adapted from established procedures for quantifying thiol reactivity.
Protocol: Determination of Thiol Reactivity using Ellman's Reagent (DTNB)
This method measures the rate of reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the thiopurine, which is indicative of the thiol's nucleophilicity. The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[2][3][4][5]
Materials:
-
6-Mercaptopurine
-
6-Thioguanine
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Thiopurine Solutions: Prepare stock solutions of 6-mercaptopurine and 6-thioguanine in the phosphate buffer. The final concentration in the reaction mixture should be in the low millimolar range.
-
Reaction Initiation: In a cuvette, mix the phosphate buffer and the thiopurine solution. Initiate the reaction by adding a small volume of the DTNB solution.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using the spectrophotometer. Record data at regular intervals (e.g., every 15 seconds) for a sufficient duration to establish the initial reaction rate.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The second-order rate constant (k), which is a direct measure of nucleophilic activity, can be calculated using the Beer-Lambert law (extinction coefficient of TNB²⁻ is 14,150 M⁻¹cm⁻¹) and the known concentrations of the reactants.
Protocol: Reaction with Iodoacetamide followed by HPLC
This method involves the reaction of the thiopurine with an alkylating agent, iodoacetamide, which is a classic electrophile used to probe thiol reactivity.[6][7][8][9] The rate of disappearance of the thiopurine or the appearance of the alkylated product can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
6-Mercaptopurine
-
6-Thioguanine
-
Iodoacetamide
-
Phosphate buffer (0.1 M, pH 7.4)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, combine the thiopurine solution and iodoacetamide solution in phosphate buffer.
-
Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or rapid dilution).
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase to separate the unreacted thiopurine from the alkylated product.
-
Quantification and Rate Determination: Quantify the peak areas of the reactant and product. Plot the concentration of the thiopurine derivative against time to determine the pseudo-first-order rate constant (k_obs) under conditions of excess iodoacetamide. The second-order rate constant is then calculated by dividing k_obs by the concentration of iodoacetamide.
Signaling Pathways and Experimental Workflows
The nucleophilic character of thiopurines is central to their metabolic activation pathway, which ultimately leads to their therapeutic effects.
Thiopurine Metabolic Pathway
The following diagram illustrates the metabolic conversion of azathioprine and 6-mercaptopurine to their active 6-thioguanine nucleotide metabolites.
Caption: Metabolic pathway of azathioprine and 6-mercaptopurine.
Experimental Workflow for Nucleophilicity Determination
The logical flow for experimentally comparing the nucleophilic activity of thiopurine derivatives is depicted below.
Caption: Workflow for comparing thiopurine nucleophilicity.
Conclusion
The nucleophilic activity of thiopurine derivatives is a critical factor influencing their metabolic activation and, consequently, their therapeutic efficacy. Based on pKa values, 6-thioguanine is predicted to be a more potent nucleophile than 6-mercaptopurine due to the greater ease of formation of its thiolate anion. Azathioprine's reactivity is primarily that of a prodrug, with its conversion to 6-mercaptopurine being the rate-limiting step for its participation in nucleophilic reactions via its active metabolite. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of the nucleophilic activities of these important therapeutic agents, offering valuable insights for researchers in medicinal chemistry and drug development.
References
- 1. A comparative analysis of tioguanine versus low‐dose thiopurines combined with allopurinol in inflammatory bowel disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 2,6-Dithiopurine as a Tool for Studying Electrophilic Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,6-Dithiopurine (DTP) with other common tools used to study and mitigate electrophilic toxicity. While direct quantitative comparisons in the literature are limited, this document establishes a framework for the validation of DTP by presenting its known characteristics alongside benchmark agents like Glutathione (GSH). The guide includes detailed experimental protocols for researchers to generate comparative data and validate DTP's efficacy in their own systems.
Introduction to this compound in Electrophilic Toxicity Research
Electrophilic compounds are a significant class of toxicants that can cause cellular damage by forming covalent adducts with essential nucleophilic biomolecules such as DNA and proteins. This adduction can lead to mutagenesis, cytotoxicity, and the initiation of various pathological conditions. The study of electrophilic toxicity often relies on tools that can either detect, quantify, or scavenge these reactive species.
This compound (DTP) has been identified as a potent nucleophilic scavenger of electrophiles.[1] Its purine scaffold, substituted with two thiol groups, makes it a "soft" nucleophile, rendering it highly reactive toward "soft" electrophiles, a class that includes many carcinogens and toxic industrial chemicals.[1] Notably, studies in mice have demonstrated that DTP exhibits low toxicity, even at high dietary concentrations, a critical attribute for a chemical tool intended for biological systems.[1] This guide aims to provide a framework for the validation of DTP as a reliable tool for studying electrophilic toxicity by comparing its theoretical and known properties with established alternatives and providing the necessary experimental protocols for direct evaluation.
Data Presentation: Comparative Analysis of DTP and Alternatives
The following tables present a summary of key performance indicators for DTP, the endogenous antioxidant Glutathione (GSH), and a representative fluorescent thiol probe. Note: Quantitative data for DTP is largely based on qualitative reports and established properties of similar thiopurines, serving as hypothetical benchmarks for validation experiments.
Table 1: Physicochemical and Reactivity Properties of Thiol-Based Probes
| Property | This compound (DTP) | Glutathione (GSH) | Fluorescent Thiol Probe (e.g., ThioGlo-1) |
| Molecular Weight | 184.23 g/mol | 307.32 g/mol | ~500-700 g/mol |
| pKa of Thiol Group(s) | ~6.8 (predicted)[2] | ~9.0 (Cysteine thiol) | Varies by structure |
| Water Solubility | Slightly soluble[2] | High | Generally low to moderate |
| Reactivity Principle | Nucleophilic Scavenging | Nucleophilic Scavenging | Michael Addition / Nucleophilic Sub. |
| Detection Method | LC-MS (for adducts) | LC-MS, Enzymatic Assays | Fluorescence Spectroscopy |
| Cell Permeability | Readily transported[3] | Requires specific transporters | Variable, often requires optimization |
| In Vivo Toxicity | Low toxicity observed in mice[1] | Generally non-toxic | Can exhibit off-target effects |
Table 2: Comparative Efficacy in Scavenging Electrophiles (Hypothetical Data)
| Parameter | This compound (DTP) | Glutathione (GSH) |
| Second-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹) | ~1.5 | ~0.03 |
| Second-Order Rate Constant (k) with Acrolein (M⁻¹s⁻¹) | ~2.5 | ~0.1 |
| IC₅₀ for Protection against Acrolein-induced Cytotoxicity (µM) | 50 | 500 |
| IC₅₀ for Protection against CEES-induced Cytotoxicity (µM) [3] | ~Equimolar to CEES | >10-fold CEES |
Note: The hypothetical rate constants for DTP are estimated to be higher than GSH for soft electrophiles based on its "soft" nucleophile character. The IC₅₀ values reflect the expected higher efficiency of DTP as a direct scavenger compared to the broader antioxidant roles of GSH.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DTP in preventing electrophilic toxicity.
Caption: Experimental workflow for the validation of DTP.
Caption: Nrf2 signaling pathway and the role of scavengers.
Experimental Protocols
Protocol 1: Determination of the Second-Order Rate Constant of DTP with a Model Electrophile
Objective: To quantify the reactivity of this compound with a model electrophile, iodoacetamide, by measuring the depletion of free thiols over time using the Ellman's assay.
Materials:
-
This compound (DTP)
-
Iodoacetamide (IAM)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Glutathione (GSH) as a comparator
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.4
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of DTP in DMSO.
-
Prepare a 10 mM stock solution of GSH in Reaction Buffer.
-
Prepare a 100 mM stock solution of IAM in Reaction Buffer.
-
Prepare a 4 mg/mL solution of DTNB in Reaction Buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add Reaction Buffer to achieve a final volume of 1 mL.
-
Add the DTP stock solution to a final concentration of 100 µM.
-
Initiate the reaction by adding the IAM stock solution to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Mix immediately.
-
Repeat the setup for GSH as a direct comparator.
-
-
Time-Course Measurement:
-
At specified time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the aliquot to a microplate well containing 150 µL of the DTNB solution. This will react with the remaining free thiols.
-
Allow the color to develop for 5 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 412 nm.
-
Create a standard curve using known concentrations of DTP (or GSH) to correlate absorbance to thiol concentration.
-
-
Data Analysis:
-
Calculate the concentration of remaining thiol at each time point.
-
Plot the natural logarithm of the thiol concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) using the formula: k = k' / [IAM] .
-
Protocol 2: Assessment of Cytoprotective Effects of DTP against Electrophile-Induced Toxicity
Objective: To determine the concentration at which DTP provides 50% protection (IC₅₀) to cells against toxicity induced by the electrophile acrolein, using an MTT assay.
Materials:
-
Human cell line (e.g., HepG2 or BEAS-2B)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (DTP)
-
Acrolein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Pre-treatment with DTP:
-
Prepare serial dilutions of DTP in cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Remove the old medium from the cells and add 100 µL of the DTP-containing medium to the respective wells.
-
Incubate for 2 hours to allow for cellular uptake.
-
-
Electrophile Challenge:
-
Prepare a stock solution of acrolein and dilute it in culture medium to a concentration known to cause ~50-70% cell death (e.g., 50 µM, determine this in a preliminary experiment).
-
Add 10 µL of the acrolein solution to each well (except for the vehicle control wells).
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control (untreated cells) to obtain the percentage of cell viability.
-
Plot the percent viability against the concentration of DTP.
-
Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of DTP that restores cell viability to 50% of the maximum possible protection.
-
Conclusion
This compound presents itself as a promising and specialized tool for the investigation of electrophilic toxicity. Its high reactivity towards soft electrophiles, coupled with its low intrinsic toxicity, makes it a potentially superior alternative to endogenous scavengers like glutathione for specific research applications, such as directly intercepting reactive metabolites or environmental toxicants in cellular models. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively validate the efficacy of DTP and directly compare its performance against other tools. The generation of such data will be invaluable in establishing DTP as a standard reagent in the field of toxicology and drug development.
References
A Comparative Guide to the Structure-Activity Relationships of Substituted Thiopurines in Anticancer and Immunosuppressive Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct classes of substituted thiopurines: those developed as anticancer agents and those designed for optimized immunosuppression. By examining their structure-activity relationships (SAR), this document aims to elucidate the key chemical modifications that govern their biological activities and therapeutic potential. Experimental data is presented to support these comparisons, along with detailed methodologies for the key assays cited.
Thiopurines as Anticancer Agents: Targeting Cellular Proliferation
A significant area of research in thiopurine chemistry has focused on the synthesis of analogs with potent cytotoxic activity against various cancer cell lines. These efforts have largely involved modifications at the C2, C6, and C8 positions of the purine ring to enhance their antiproliferative effects. A key study by Kowalska and colleagues investigated a series of 7-methylpurine derivatives, revealing important SAR insights.
Structure-Activity Relationship of Anticancer Thiopurines
The anticancer activity of substituted thiopurines is significantly influenced by the nature and position of the substituents on the purine core. Key findings from SAR studies indicate that:
-
Substitution at the C6 Position: The introduction of a bulky, lipophilic group at the C6 position is often associated with enhanced cytotoxic activity. For instance, the presence of a pyrrolidinobutynylthio group at C6, particularly when combined with a chloro group at C2, as seen in compound 5b , results in potent activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with efficacy comparable to the standard chemotherapeutic agent cisplatin.[1]
-
Substitution at the C2 Position: Modifications at the C2 position also play a crucial role in modulating anticancer potency. The presence of a chlorine atom at this position, as in compound 5b , appears to be favorable for activity.
-
Dialkylaminoalkylthio Substituents: Thiopurines bearing dialkylaminoalkylthio groups at the C6 position have demonstrated good activity against the SBN-19 glioblastoma cell line.[1] This suggests that the presence of a basic amino group at a specific distance from the purine ring can contribute to cytotoxicity.
-
Azathioprine Analogs: Analogs of the well-known immunosuppressant azathioprine have shown greater activity than the parent compound against both SNB-19 and C-32 cell lines, indicating that modifications to the imidazole moiety of azathioprine can enhance its anticancer properties.[1]
-
Sulfenamide and Sulfonamide Derivatives: In contrast to the above, the introduction of sulfenamide and sulfonamide groups on the purine ring resulted in a significant decrease in anticancer activity.[1]
Quantitative Comparison of Anticancer Thiopurines
The following table summarizes the in vitro cytotoxic activity (EC50 in µg/mL) of selected substituted thiopurines against three human cancer cell lines and one normal cell line.[1]
| Compound | Substituents | SNB-19 (Glioblastoma) | C-32 (Melanoma) | T47D (Breast Cancer) | HFF-1 (Normal Fibroblasts) |
| 5b | 2-chloro, 6-pyrrolidinobutynylthio | 5.00 | 7.58 | >50 | >50 |
| 4b | 6-(2-diethylaminoethyl)thio | 9.80 | 15.60 | >50 | >50 |
| 4c | 6-(3-diethylaminopropyl)thio | 8.90 | 12.40 | >50 | >50 |
| 4e | 6-(2-pyrrolidinoethyl)thio | 9.10 | 13.80 | >50 | >50 |
| 4f | 6-(3-pyrrolidinopropyl)thio | 8.70 | 11.20 | >50 | >50 |
| 2a | 2-amino, 6-(1-methyl-4-nitro-5-imidazolyl)thio | 12.50 | 18.20 | >50 | >50 |
| 2b | 2-acetamido, 6-(1-methyl-4-nitro-5-imidazolyl)thio | 11.80 | 16.50 | >50 | >50 |
| 3a | 2-chloro, 6-(1-methyl-4-nitro-5-imidazolyl)thio | 10.20 | 14.80 | >50 | >50 |
| Azathioprine | 6-(1-methyl-4-nitro-5-imidazolyl)thio | 15.80 | 22.40 | >50 | >50 |
| Cisplatin | - | 4.90 | 7.20 | 10.50 | 1.20 |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the substituted thiopurines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Seeding: Human cancer cell lines (SNB-19, C-32, T47D) and normal human fibroblasts (HFF-1) were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.
-
MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.
Designer Thiopurines for Optimized Immunosuppression
Traditional thiopurine drugs like azathioprine and 6-mercaptopurine are widely used as immunosuppressants, particularly in the treatment of inflammatory bowel disease (IBD). However, their use is often limited by a delayed onset of action and potential side effects. To address these limitations, "designer" thiopurine analogs have been developed to more specifically and potently target the key signaling pathways involved in T-cell activation.
Mechanism of Action and SAR of Immunosuppressive Thiopurines
The immunosuppressive effects of thiopurines are primarily mediated by their metabolite, 6-thioguanine triphosphate (6-thio-GTP), which targets the Vav1/Rac1 signaling pathway in T-lymphocytes. This pathway is crucial for T-cell activation and proliferation. Key aspects of the mechanism and SAR include:
-
Targeting the Vav1/Rac1 Pathway: 6-thio-GTP acts as a competitive inhibitor of GTP for binding to the small GTPase Rac1. This inhibition prevents the activation of Rac1, which in turn leads to the apoptosis of activated T-cells, thereby suppressing the immune response.
-
Designer Analogues for Enhanced Rac1 Blockade: By using molecular modeling of the 6-thio-GTP molecule, it is possible to design novel thiopurine analogs with optimized binding to Rac1. The goal is to create compounds that induce T-cell apoptosis more rapidly and potently than traditional thiopurines.
-
Lead Compound B-0N: One such designer thiopurine analog, denoted as B-0N , has been identified as a promising candidate. It has been shown to induce earlier and stronger T-cell apoptosis compared to 6-mercaptopurine.
-
Reduced Toxicity: A key advantage of these designer analogs is the potential for reduced toxicity. B-0N, for instance, has been associated with decreased myelotoxicity and hepatotoxicity compared to 6-mercaptopurine.
Qualitative Comparison of Immunosuppressive Thiopurines
| Feature | 6-Mercaptopurine | Designer Thiopurine (B-0N) |
| T-Cell Apoptosis | Induces apoptosis | Induces earlier and stronger apoptosis |
| Rac1 Activity | Inhibits Rac1 activity | Accelerates inhibition of Rac1 activity |
| Myelotoxicity | Potential for myelosuppression | Decreased myelotoxicity |
| Hepatotoxicity | Potential for hepatotoxicity | Decreased hepatotoxicity |
Experimental Protocols
The induction of apoptosis in T-cells by thiopurine analogs can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Culture and Treatment: T-cells are cultured and treated with the test compounds for a specified period.
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
The inhibition of Rac1 activation can be assessed using a pulldown assay that specifically isolates the active, GTP-bound form of Rac1.[4][5]
-
Cell Lysis: T-cells are treated with the test compounds and then lysed in a buffer containing the p21-binding domain (PBD) of PAK1 fused to GST (GST-PBD). GST-PBD specifically binds to the active, GTP-bound form of Rac1.
-
Pulldown: The GST-PBD/GTP-Rac1 complexes are pulled down from the cell lysate using glutathione-agarose beads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Western Blotting: The pulled-down proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The amount of active Rac1 is then detected and quantified by Western blotting using an anti-Rac1 antibody.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Signaling pathways of anticancer and immunosuppressive thiopurines.
Experimental Workflows
Caption: Workflows for key experimental assays.
Conclusion
The structure-activity relationships of substituted thiopurines are highly dependent on their intended therapeutic application. For anticancer agents, bulky, lipophilic substituents at the C6 position, often in combination with a halogen at the C2 position, are key for potent cytotoxicity. In contrast, for immunosuppressive agents, the focus is on designing analogs that more effectively mimic GTP to inhibit the Vav1/Rac1 signaling pathway, leading to enhanced T-cell apoptosis with an improved safety profile. This comparative guide highlights the importance of targeted chemical modifications in optimizing the biological activity of thiopurines for different diseases. The provided experimental data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.
References
head-to-head comparison of 2,6-Dithiopurine with other chemoprotective agents
A comparative guide for researchers and drug development professionals.
The landscape of cancer therapy is continually evolving, with a primary goal of maximizing the efficacy of cytotoxic agents while minimizing their debilitating side effects. Chemoprotective agents play a crucial role in this paradigm, selectively shielding healthy tissues from the damaging effects of chemotherapy and radiation.[1] This guide provides a head-to-head comparison of 2,6-Dithiopurine, a compound with proposed chemopreventive potential, against established and widely used chemoprotective agents: Amifostine, Mesna, and Dexrazoxane.[1][2]
Executive Summary
While this compound (DTP) has demonstrated potential as a chemopreventive agent by inhibiting tumorigenesis induced by specific carcinogens in preclinical models, its role as a broad-spectrum chemoprotective agent against chemotherapy-induced toxicities is not well-established.[3] In contrast, Amifostine, Mesna, and Dexrazoxane have well-defined mechanisms of action and are approved for clinical use to mitigate specific and significant toxicities associated with chemotherapy and radiation.[2] This guide will delve into the mechanisms, efficacy, and experimental backing for each of these agents to provide a clear comparative perspective.
Spotlight on this compound
This compound has been investigated for its potential as a chemopreventive agent due to its ability to react with electrophilic ultimate carcinogens, such as benzo[a]pyrene diol epoxide.[3] Studies in mouse models have shown that DTP can almost completely inhibit tumorigenesis induced by such compounds.[3]
Metabolism and Toxicity: In mice, DTP is metabolized by xanthine oxidase and thiopurine methyltransferase, with the major urinary metabolite being 2,6-dithiouric acid.[3] Importantly, long-term feeding studies in mice with diets containing up to 4% DTP showed no observable toxicity.[3] While these findings are promising for its potential use as a chemopreventive agent, they do not provide direct evidence of its utility in protecting against the side effects of conventional chemotherapy drugs.[3] It is important to note that this compound is also a metabolite of the immunosuppressive and antineoplastic drugs azathioprine and 6-mercaptopurine.[4][5][6]
Comparative Analysis of Established Chemoprotective Agents
To provide a clear comparison, the following table summarizes the key characteristics of Amifostine, Mesna, and Dexrazoxane.
| Feature | Amifostine (Ethyol) | Mesna (Mesnex) | Dexrazoxane (Zinecard, Totect) |
| Primary Indication | Reduction of cisplatin-induced nephrotoxicity and xerostomia from head and neck radiation.[7] | Prevention of ifosfamide and cyclophosphamide-induced hemorrhagic cystitis.[8][9][10] | Reduction of anthracycline-induced cardiotoxicity.[11][12][13] |
| Mechanism of Action | Prodrug converted to the active thiol metabolite WR-1065, which scavenges free radicals, detoxifies reactive metabolites of platinum and alkylating agents, and may accelerate DNA repair.[7][14][15] | The thiol group of mesna binds to and neutralizes the urotoxic metabolite of ifosfamide and cyclophosphamide, acrolein, in the bladder.[8][16][17] | Acts as a prodrug that, after hydrolysis, chelates iron, preventing the formation of anthracycline-iron complexes that generate cardiotoxic reactive oxygen species. It also inhibits topoisomerase IIβ.[12][18] |
| Administration | Intravenous or subcutaneous infusion.[7] | Intravenous or oral administration.[17] | Intravenous infusion.[12] |
| Key Clinical Efficacy | Significantly reduces severe neutropenia and nephrotoxicity associated with cisplatin.[7] | Highly effective in preventing hemorrhagic cystitis in patients receiving high-dose ifosfamide or cyclophosphamide.[9] | Significantly reduces the incidence of clinical heart failure in patients receiving high cumulative doses of doxorubicin.[11][13] |
| Common Side Effects | Hypotension, nausea, and vomiting. | Generally well-tolerated; may cause gastrointestinal upset. | Myelosuppression.[12] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of these agents, the following diagrams illustrate their core signaling pathways.
References
- 1. A review of the use of chemoprotectants in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoprotective Agents - Chemocare [chemocare.com]
- 3. Toxicity and metabolism in mice of this compound, a potential chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dermnetnz.org [dermnetnz.org]
- 6. researchgate.net [researchgate.net]
- 7. Amifostine - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Mesna? [synapse.patsnap.com]
- 9. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mesna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dexrazoxane to Prevent Cardiotoxicity in Adults Treated with Anthracyclines: JACC: CardioOncology Controversies in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. The current and future role of dexrazoxane as a cardioprotectant in anthracycline treatment: expert panel review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Amifostine? [synapse.patsnap.com]
- 16. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1297-Haemorrhagic cystitis | eviQ [eviq.org.au]
- 18. ahajournals.org [ahajournals.org]
confirming the scavenging mechanism of 2,6-Dithiopurine for specific carcinogens
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dithiopurine (DTP) is a purine analog that has demonstrated significant potential as a chemopreventive agent due to its ability to directly scavenge and neutralize electrophilic carcinogens. This guide provides a comprehensive overview of the scavenging mechanism of DTP against specific carcinogens, compares its efficacy with other alternatives, and presents supporting experimental data and protocols.
Scavenging Mechanism of this compound
This compound functions as a nucleophilic scavenger, a "soft" nucleophile that readily reacts with and detoxifies "soft" electrophilic carcinogens.[1][2] This mechanism involves the direct chemical inactivation of the ultimate carcinogenic forms of various compounds, thereby preventing them from reacting with cellular macromolecules like DNA and mitigating their mutagenic and carcinogenic effects. The primary metabolite of DTP, 2,6-dithiouric acid (DUA), also exhibits comparable scavenging activity.[2]
Two well-studied examples of carcinogens effectively scavenged by DTP are:
-
Benzo[a]pyrene diol epoxide (BPDE): The ultimate carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in tobacco smoke and grilled foods. DTP directly reacts with BPDE, preventing it from forming DNA adducts that can lead to mutations and cancer initiation.[1][3]
-
2-Chloroethyl ethyl sulfide (CEES): A monofunctional analog of the chemical warfare agent sulfur mustard. DTP effectively traps the reactive electrophile from CEES, protecting cells from its cytotoxic and mutagenic effects.
Comparative Performance of this compound
Quantitative data on the direct comparative scavenging efficacy of this compound against other agents for specific carcinogens is limited. However, available data from various studies allow for an indirect comparison of their potential.
Quantitative Comparison of Scavenging and Protective Effects
| Carcinogen | Scavenger/Protective Agent | Metric | Result | Reference |
| Benzo[a]pyrene diol epoxide (BPDE) | This compound (DTP) | Inhibition of DNA binding (in mouse skin) | 50% inhibition at ~0.8 µmol | [3] |
| Benzo[a]pyrene diol epoxide (BPDE) | Thiopurinol | Inhibition of DNA binding (in mouse skin) | 50% inhibition at ~2 µmol | [3] |
| Benzo[a]pyrene diol epoxide (BPDE) | This compound (DTP) | Inhibition of tumor multiplicity (papillomas/mouse) | >90% inhibition with 10 µmol pretreatment | [3] |
| Benzo[a]pyrene diol epoxide (BPDE) | Thiopurinol | Inhibition of tumor multiplicity (papillomas/mouse) | ~50% inhibition with 10 µmol pretreatment | [3] |
| Benzo[a]pyrene diol epoxide (BPDE) | Glutathione (GSH) | GSH Conjugation | Minor pathway in human hepatocytes | [4][5] |
| 2-Chloroethyl ethyl sulfide (CEES) | This compound (DTP) | Protection against cytotoxicity (human keratinocytes) | Additive effect with CDDO-Me | [2] |
Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Glutathione (GSH), a major endogenous antioxidant, also plays a role in detoxifying electrophiles. However, studies suggest that the conjugation of BPDE with glutathione is a minor detoxification pathway in human liver cells.[4][5] In contrast, this compound has been shown to be highly effective in preventing BPDE-induced DNA damage and tumorigenesis in mouse models.[3]
Experimental Protocols
Two-Stage Mouse Skin Carcinogenesis Assay
This protocol is widely used to evaluate the chemopreventive potential of agents like this compound against carcinogen-induced skin tumors.[6][7][8]
Materials:
-
Female SENCAR or other susceptible mouse strain (6-8 weeks old)
-
7,12-Dimethylbenz[a]anthracene (DMBA) in acetone (initiator)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) in acetone (promoter)
-
This compound (DTP) in a suitable solvent (e.g., acetone)
-
Electric clippers
-
Pipettes
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Shaving: One to two days before initiation, shave the dorsal skin of the mice.
-
Initiation:
-
Topically apply a single sub-carcinogenic dose of DMBA (e.g., 200 nmol in 200 µL of acetone) to the shaved area.
-
For the DTP treatment group, apply the desired dose of DTP (e.g., 10 µmol in 200 µL of acetone) 15-30 minutes prior to DMBA application.[3]
-
-
Promotion:
-
One to two weeks after initiation, begin the promotion phase.
-
Apply a promoting agent, such as TPA (e.g., 5 nmol in 200 µL of acetone), to the same area twice weekly.
-
-
Observation and Data Collection:
-
Monitor the mice weekly for the appearance and number of papillomas.
-
Record tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).
-
The study typically continues for 20-25 weeks.
-
Quantification of DTP-Carcinogen Adducts by HPLC-MS/MS
This method allows for the detection and quantification of the direct reaction products of this compound with carcinogens.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS)
-
C18 reverse-phase HPLC column
-
Solvents for mobile phase (e.g., water with 0.1% formic acid, methanol with 0.1% formic acid)
-
Synthesized DTP-carcinogen adduct standards
-
Sample containing the adducts (e.g., from in vitro reactions or biological matrices)
Procedure:
-
Sample Preparation:
-
Extract the DTP-carcinogen adducts from the sample matrix using an appropriate method (e.g., solid-phase extraction).
-
Reconstitute the dried extract in the initial mobile phase.
-
-
HPLC Separation:
-
Inject the sample onto the C18 column.
-
Separate the components using a gradient elution program, starting with a higher aqueous phase and gradually increasing the organic phase.
-
-
MS/MS Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive or negative ion mode, depending on the adduct's properties.
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. This involves selecting the precursor ion (the molecular ion of the adduct) and monitoring specific product ions generated by its fragmentation.
-
-
Quantification:
-
Create a calibration curve using the synthesized adduct standards.
-
Quantify the amount of adduct in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Visualization
Benzo[a]pyrene diol epoxide (BPDE)-Induced Apoptosis
BPDE induces apoptosis (programmed cell death) through a complex signaling cascade that involves the activation of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway, leading to an inflammatory response and ultimately cell death.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetics of the reaction of a potential chemopreventive agent, this compound, and its major metabolite, 2,6-dithiouric acid, with multiple classes of electrophilic toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by this compound and thiopurinol of binding of a benzo(a)pyrene diol epoxide to DNA in mouse epidermis and of the initiation phase of two-stage tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferential glutathione conjugation of a reverse diol epoxide compared with a bay region diol epoxide of benzo[a]pyrene in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two-stage skin carcinogenesis in sensitive and resistant mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Anti-mutagenic Potential of 2,6-Dithiopurine Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-mutagenic potential of 2,6-Dithiopurine against the established standards, chlorophyllin and ascorbic acid. The information is compiled from preclinical studies to offer an objective overview of the current research landscape.
Executive Summary
This compound, a nucleophilic scavenger, has demonstrated significant anti-mutagenic properties, particularly against chemical warfare analogs. This guide benchmarks its efficacy against chlorophyllin and ascorbic acid, two well-documented anti-mutagenic agents. While direct comparative studies are limited, this document consolidates available quantitative data, details the experimental protocols used for evaluation, and visualizes the underlying molecular pathways.
Comparative Analysis of Anti-mutagenic Activity
The anti-mutagenic potential of this compound, chlorophyllin, and ascorbic acid has been evaluated against different mutagens in various assays. The following table summarizes the key findings. It is important to note that the experimental conditions, including the mutagens and assay systems, differ between studies, which precludes a direct, quantitative comparison of potency.
| Compound | Mutagen(s) | Assay System | Key Findings |
| This compound | 2-chloroethyl ethyl sulfide (CEES) & 2-chloroethyl methyl sulfide (CEMS) | Shuttle vector-based mutagenesis system in human skin cells (NCTC2544) | Completely abolishes mutagenesis induced by CEMS and CEES at approximately equimolar concentrations.[1] |
| Chlorophyllin | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Salmonella typhimurium TA100 | At a concentration of 2.5 mg/plate, chlorophyllin almost completely inhibited the mutagenicity of MNNG.[1] |
| Ascorbic Acid | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Comet assay in human lymphocytes | A concentration of 50 µM ascorbic acid inhibited MNNG-induced DNA damage. |
Mechanism of Action: Interference with Mutagenic Pathways
This compound is understood to act as a nucleophilic scavenger, directly interacting with and neutralizing electrophilic mutagens before they can damage DNA. In the case of sulfur mustard analogs like CEES, this prevents the alkylation of DNA bases, a critical step in their mutagenic process.
The mutagenic activity of sulfur mustard analogs such as 2-chloroethyl ethyl sulfide (CEES) involves the induction of DNA damage, which triggers a complex cellular response. This includes the activation of DNA Damage Response (DDR) pathways and oxidative stress signaling cascades.
Signaling Pathway of CEES-Induced Mutagenesis
Caption: CEES-induced mutagenesis pathway and the inhibitory action of this compound.
Experimental Protocols
Standardized assays are crucial for assessing the anti-mutagenic potential of a compound. Below are detailed methodologies for three commonly employed assays.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.
Objective: To determine the ability of a test compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Strain Selection: Use of one or more strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Exposure: A suspension of the bacterial strain is mixed with the test compound at various concentrations, with or without the S9 mix.
-
Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. For anti-mutagenicity studies, the test compound is co-incubated with a known mutagen, and a reduction in the number of revertant colonies is measured.
In Vitro Micronucleus Assay
The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.
Objective: To evaluate the ability of a test compound to induce the formation of micronuclei in cultured mammalian cells.
Methodology:
-
Cell Culture: Appropriate mammalian cell lines (e.g., CHO, V79, TK6, or human lymphocytes) are cultured.
-
Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 fraction), for a defined period.
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect. For anti-mutagenicity studies, the test compound is co-incubated with a known clastogen, and a reduction in the frequency of micronucleated cells is assessed.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Objective: To measure DNA single- and double-strand breaks, as well as alkali-labile sites.
Methodology:
-
Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues.
-
Embedding: Cells are embedded in a low-melting-point agarose on a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail. Computerized image analysis systems are typically used for this purpose. For anti-mutagenicity studies, cells are co-treated with the test compound and a known genotoxic agent, and a reduction in DNA damage is measured.
Experimental Workflow for Anti-mutagenicity Testing
The following diagram illustrates a typical workflow for evaluating the anti-mutagenic potential of a test compound.
Caption: A generalized workflow for assessing the anti-mutagenic properties of a test compound.
Conclusion
This compound demonstrates strong anti-mutagenic activity, particularly as a scavenger of alkylating agents. While direct quantitative comparisons with standards like chlorophyllin and ascorbic acid are not yet available in the published literature, the existing data suggest its potential as a potent protective agent against specific classes of mutagens. Further research involving head-to-head comparative studies using standardized assays and a common mutagen is warranted to definitively establish its relative efficacy. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of toxicology and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,6-Dithiopurine: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dithiopurine. In the absence of specific disposal protocols for this compound, it is critical to adhere to established guidelines for hazardous chemical waste.
Immediate Safety and Hazard Assessment:
Quantitative Data for Hazardous Waste Disposal
The following table summarizes key quantitative parameters and requirements for the safe storage and disposal of hazardous chemical waste, including this compound. These are general guidelines and may be supplemented by institution-specific protocols.
| Parameter | Guideline | Citation |
| Container Fill Level | Do not fill beyond the neck; leave at least one-inch of headroom to allow for expansion. | [2] |
| pH for Aqueous Waste (if applicable) | If approved for drain disposal by EHS, pH must be between 5.5 and 10.5. Otherwise, it must be disposed of as hazardous waste. | [3] |
| Satellite Accumulation Area (SAA) Storage Time (Partially Filled) | Up to one (1) year. | [2] |
| SAA Storage Time (Full Container) | Must be removed within three (3) days after the container becomes full. | [2] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste stream. | [4] |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s). | [4] |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound should be managed as a hazardous chemical waste stream. The following step-by-step procedure ensures compliance with general safety and environmental regulations.
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, contaminated lab supplies (e.g., gloves, wipes), and solutions, as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.[2]
-
-
Container Management:
-
Use a designated, leak-proof, and chemically compatible container for waste collection. The original manufacturer's container is often a suitable choice if it is in good condition.[4][5]
-
Ensure the container has a secure, screw-on cap to prevent leaks.[4]
-
Label the waste container clearly with a "Hazardous Waste" tag, identifying the contents as "this compound" and noting any other components of the waste.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the waste container is placed within a secondary containment system, such as a lab tray, to contain any potential spills.[4]
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] EHS professionals are trained in the proper handling, transportation, and final disposal of hazardous materials.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3]
-
Do not attempt to neutralize or chemically treat the waste yourself without explicit guidance from EHS.[1]
-
-
Empty Container Disposal:
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]
-
The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. acs.org [acs.org]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dithiopurine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 2,6-Dithiopurine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on best practices for similar chemical structures.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for operations with a higher risk of splashing. | To protect eyes and face from dust particles and splashes.[2][3][4] |
| Skin and Body Protection | Laboratory coat. Additional protective clothing may be required based on the scale of the operation. | To prevent contamination of personal clothing and skin.[3][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator should be used. | To prevent inhalation of dust particles.[3][6] |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe experimental workflow.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
When weighing the solid compound, minimize dust generation.[1]
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
During the experiment, remain vigilant and avoid direct contact with the substance.
-
-
Cleanup:
-
After handling, wash hands and any exposed skin thoroughly.[3]
-
Decontaminate all work surfaces and equipment used.
-
Remove PPE carefully to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Segregation:
-
Collect all solid waste, including unused compound and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials.[5]
-
-
Disposal:
-
All waste must be disposed of in accordance with federal, state, and local regulations.[5]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
By implementing these safety and logistical measures, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work. This proactive approach to laboratory safety builds a foundation of trust and excellence in scientific practice.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
